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  • Product: 5-Methyl-1,3,4-thiadiazole-2-sulfonamide
  • CAS: 66464-90-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 5-Methyl-1,3,4-thiadiazole-2-sulfonamide (CAS 66464-90-2)

Executive Summary 5-Methyl-1,3,4-thiadiazole-2-sulfonamide is a highly versatile heterocyclic building block and a privileged scaffold in modern medicinal chemistry. Structurally related to classical carbonic anhydrase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-1,3,4-thiadiazole-2-sulfonamide is a highly versatile heterocyclic building block and a privileged scaffold in modern medicinal chemistry. Structurally related to classical carbonic anhydrase inhibitors (CAIs) like acetazolamide and methazolamide, this compound features a highly electron-deficient 1,3,4-thiadiazole ring coupled with a primary sulfonamide moiety. This technical whitepaper provides an authoritative overview of its physicochemical properties, synthetic methodologies, and emerging applications in targeted immunotherapies and oncology.

Physicochemical Profiling & Structural Significance

The 1,3,4-thiadiazole core acts as a bioisostere for pyrimidine and benzene rings but offers a significantly altered electron density and dipole moment. The presence of the sulfur atom imparts high lipophilicity, while the nitrogen heteroatoms serve as excellent hydrogen-bond acceptors. The primary sulfonamide group (


) is the critical pharmacophore for zinc metalloenzyme coordination [1].
Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name 5-Methyl-1,3,4-thiadiazole-2-sulfonamide
CAS Number 66464-90-2
Molecular Formula

Molecular Weight 179.22 g/mol
Monoisotopic Mass 178.98232 Da
InChIKey HKBSUNZHTGPQNV-UHFFFAOYSA-N
Physical Form White to off-white crystalline powder
Storage Conditions Room Temperature (RT), desiccated

Synthetic Methodology: From Thiol to Sulfonamide

The synthesis of 5-methyl-1,3,4-thiadiazole-2-sulfonamide is typically achieved through a two-step sequence starting from the commercially available precursor, 2-mercapto-5-methyl-1,3,4-thiadiazole [2]. The process involves an oxidative chlorination followed by a nucleophilic amination.

Synthesis A 2-Mercapto-5-methyl- 1,3,4-thiadiazole (Starting Material) B Oxidative Chlorination (Cl2, aq. HCl, <5°C) A->B C 5-Methyl-1,3,4-thiadiazole- 2-sulfonyl chloride (Reactive Intermediate) B->C D Amination (NH4OH or NH3(l), 0°C) C->D E 5-Methyl-1,3,4-thiadiazole- 2-sulfonamide (Target Product) D->E

Synthetic workflow for 5-Methyl-1,3,4-thiadiazole-2-sulfonamide via oxidative chlorination.

Step-by-Step Experimental Protocol

As a Senior Application Scientist, it is critical to understand that the intermediate sulfonyl chloride is highly susceptible to hydrolysis. The following protocol is designed as a self-validating system to ensure maximum yield and purity.

Step 1: Oxidative Chlorination

Objective: Convert the thiol group to a sulfonyl chloride.

  • Preparation: Suspend 2-mercapto-5-methyl-1,3,4-thiadiazole (1.0 eq) in a 33% aqueous

    
     solution.
    
  • Temperature Control (Critical Causality): Cool the suspension to 0–5 °C using an ice-salt bath. Causality: The oxidation is highly exothermic. Maintaining the temperature below 5 °C prevents the thermal degradation of the thiadiazole ring and suppresses the premature hydrolysis of the newly formed sulfonyl chloride back into the unreactive sulfonic acid.

  • Oxidation: Bubble chlorine gas (

    
    ) slowly into the mixture (or add sodium hypochlorite dropwise if generating 
    
    
    
    in situ). The reaction transitions from a suspension to a yellowish solution, and eventually, the sulfonyl chloride precipitates out as a pale solid.
  • In-Process Control (IPC): To validate completion without hydrolyzing the sample on a silica TLC plate, quench a 50 µL aliquot in 0.5 mL of dry methanol containing a drop of triethylamine. Spot the resulting methyl sulfonate ester on TLC. The disappearance of the starting material confirms completion.

  • Isolation: Filter the cold precipitate rapidly under a vacuum, wash with ice-cold water (to remove residual

    
    ), and immediately proceed to Step 2. Do not dry or store the sulfonyl chloride, as it is highly unstable.
    
Step 2: Nucleophilic Amination

Objective: Convert the sulfonyl chloride to the target sulfonamide.

  • Preparation: Dissolve the wet 5-methyl-1,3,4-thiadiazole-2-sulfonyl chloride in a minimal amount of dry tetrahydrofuran (THF) or use it directly as a solid.

  • Amination: Slowly add the intermediate to a vigorously stirring solution of 28% aqueous ammonium hydroxide (

    
    ) (5.0 eq) pre-cooled to 0 °C. Causality: Ammonia acts as both the nucleophile and the acid scavenger (neutralizing the 
    
    
    
    byproduct). The excess ammonia and low temperature prevent the formation of dimeric bis-sulfonimide side products.
  • Workup: Allow the reaction to warm to room temperature over 2 hours. Concentrate the mixture under reduced pressure to remove excess ammonia. Acidify slightly to pH 6 using dilute

    
     to precipitate the product.
    
  • Validation & Characterization:

    • IR Spectroscopy: The self-validating metric for this step is the complete disappearance of the

      
       stretch (2500–2600 
      
      
      
      ) and the appearance of two sharp primary amine
      
      
      stretches (~3300 and 3200
      
      
      ), alongside strong asymmetric and symmetric
      
      
      stretches (~1350 and ~1150
      
      
      ).
    • Mass Spectrometry: ESI-MS should yield an

      
       peak at m/z 179.98 [1].
      

Advanced Therapeutic Applications

While historically recognized as precursors for intraocular pressure-lowering drugs (glaucoma), 5-methyl-1,3,4-thiadiazole-2-sulfonamide derivatives have recently gained massive traction in targeted oncology and immunology.

CCR8 Modulation and Tumor Microenvironment (TME) Reprogramming

Recent patent literature highlights the use of 5-methyl-1,3,4-thiadiazole-2-sulfonamide as a critical building block in the synthesis of CCR8 receptor modulators [3].

CCR8 is a chemokine receptor highly expressed on tumor-infiltrating regulatory T cells (Tregs). The ligand for CCR8, CCL1, is secreted by tumor-associated macrophages, driving Treg infiltration and creating an immunosuppressive tumor microenvironment.

CCR8 A 5-Methyl-1,3,4-thiadiazole- 2-sulfonamide Scaffold B CCR8 Modulator Synthesis (Cross-coupling / Derivatization) A->B C CCR8 Receptor Antagonism B->C D Blockade of CCL1/CCR8 Axis C->D E Depletion of Tumor-Associated Tregs & Reduced Neuropathy D->E

Pharmacological application of the scaffold in synthesizing CCR8 antagonists for immunotherapy.

By utilizing the 5-methyl-1,3,4-thiadiazole-2-sulfonamide scaffold, medicinal chemists can synthesize potent CCR8 antagonists. The thiadiazole ring provides optimal


 stacking interactions within the receptor's binding pocket, while the sulfonamide group engages in critical hydrogen bonding with transmembrane domain residues. Blockade of the CCL1/CCR8 axis effectively depletes Tregs, allowing for robust anti-tumor immune responses, often synergizing with anti-PD1 therapies [3]. Furthermore, neutralization of this signaling pathway has shown profound effects in ameliorating neuropathic pain in ex vivo models.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20190641, 5-Methyl-1,3,4-thiadiazole-2-sulfonamide". PubChem. Available at:[Link]

  • Petkova, Z. S., et al. "Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles". Molecules, 2024, 29(9), 1938. Available at:[Link]

  • "Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators". World Intellectual Property Organization, Patent WO2024115549A1, 2024.
Exploratory

Targeting the Zinc-Bound Hydroxide: A Technical Guide to the Mechanism and Validation of Carbonic Anhydrase Inhibitors

Executive Summary Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the fundamental physiological reaction of carbon dioxide hydration to bicarbonate and protons[1]. As pharmacological tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the fundamental physiological reaction of carbon dioxide hydration to bicarbonate and protons[1]. As pharmacological targets, CAs are central to the management of diverse pathologies, spanning from glaucoma and edema to epilepsy and altitude sickness[2]. More recently, specific CA isoforms have emerged as critical targets in oncology, particularly for disrupting the pH homeostasis of hypoxic tumor microenvironments[3]. This whitepaper provides an in-depth mechanistic analysis of carbonic anhydrase inhibitors (CAIs) and outlines field-proven, self-validating experimental workflows for determining isoform selectivity and kinetic potency.

The Biochemical Imperative: Molecular Mechanism of Action

The catalytic efficiency of carbonic anhydrase is driven by its highly specialized active site. At the core of this site is a catalytic zinc ion (Zn²⁺), which is tetrahedrally coordinated by the imidazole rings of three highly conserved histidine residues and a water molecule (or hydroxide ion)[4]. The rate-limiting step of the physiological reaction is the nucleophilic attack of the zinc-bound hydroxide on the carbon atom of CO₂, producing bicarbonate[1].

Classical CAIs, predominantly primary sulfonamides (R-SO₂NH₂) and their bioisosteres (sulfamates, sulfamides), act as competitive inhibitors by directly interfering with this metal coordination sphere[1].

Mechanism of Inhibition:

  • Deprotonation: As the sulfonamide enters the active site, the slightly acidic sulfonamide group (–SO₂NH₂) is deprotonated to form a sulfonamidate anion (–SO₂NH⁻).

  • Zinc Coordination: The negatively charged nitrogen of the sulfonamidate binds directly to the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule[1].

  • Hydrogen Bonding: The oxygen atoms of the sulfonamide group engage in extensive hydrogen bonding with the backbone of the active site (e.g., Thr199), anchoring the inhibitor and locking the enzyme in a catalytically inactive state[5].

CA_Mechanism CA Carbonic Anhydrase (Active Site) Zn Zinc Ion (Zn2+) Coordination CA->Zn Physio CO2 Hydration (Physiological) Zn->Physio Normal State Halt Catalytic Cycle Halted Zn->Halt Inhibited State Inhibitor Sulfonamide Inhibitor (R-SO2NH2) Block Displacement of Zn-bound H2O Inhibitor->Block Deprotonation Block->Zn Binds

Caption: Biochemical pathway of sulfonamide-mediated carbonic anhydrase inhibition.

The Selectivity Challenge: Isoform Profiling

Humans express 15 different α-CA isoforms, which vary significantly in their tissue distribution and subcellular localization[4]. For example, hCA I and hCA II are ubiquitous cytosolic isoforms found heavily in erythrocytes and the gastrointestinal tract. Conversely, hCA IX and hCA XII are transmembrane isoforms that are minimally expressed in healthy tissue but heavily upregulated in hypoxic solid tumors[3].

A persistent challenge in drug development is the structural homology across CA active sites. Non-selective inhibition (e.g., inhibiting hCA II while targeting hCA IX) can lead to systemic side effects such as metabolic acidosis, fatigue, and electrolyte imbalances[2]. Therefore, profiling the inhibition constant (


) across a panel of isoforms is a mandatory step in lead optimization.
Quantitative Comparison of Inhibitor Potency

The table below illustrates the selectivity profile of Acetazolamide (a classical, non-selective diuretic) versus a representative rationally designed hCA IX-selective inhibitor.

InhibitorhCA I (Off-target)

(nM)
hCA II (Off-target)

(nM)
hCA IX (Target)

(nM)
hCA XII (Target)

(nM)
Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) 25012255.70.48 (Non-selective)
Compound X (Representative)2851505.88.225.86 (Highly Selective)

(Data adapted from standard comparative selectivity benchmarks[3])

Kinetic Validation: Experimental Workflows

To accurately determine the


 values presented above, researchers must choose the appropriate kinetic assay. While stopped-flow CO₂ hydration assays measure the true physiological reaction, they require specialized, high-maintenance instrumentation.

For robust, high-throughput screening and precise kinetic profiling, the Spectrophotometric Esterase Activity Assay is the gold standard. This method exploits the catalytic promiscuity of CAs, which can act as esterases to hydrolyze 4-nitrophenyl acetate (4-NPA) into the yellow-colored 4-nitrophenolate ion[4][5].

Protocol: Spectrophotometric Esterase Activity Assay

This protocol is designed as a self-validating system to ensure data integrity and eliminate artifactual inhibition.

Step 1: Buffer Preparation Prepare a 0.05 M Tris-SO₄ buffer, adjusted to pH 7.4[5][6]. Causality Check: Why Tris-SO₄ instead of the more common Tris-HCl? Chloride ions (Cl⁻) are known to act as weak competitive inhibitors of certain CA isoforms. Using sulfate salts prevents baseline competitive inhibition, ensuring the measured


 reflects only the test compound.

Step 2: Substrate Solution Preparation Dissolve 4-nitrophenyl acetate (4-NPA) in anhydrous acetone or acetonitrile to create a 3 mM stock[6]. Causality Check: 4-NPA is highly prone to spontaneous hydrolysis in aqueous environments. Preparing the stock in an anhydrous organic solvent prevents premature degradation, ensuring the substrate concentration remains exact upon reaction initiation.

Step 3: Enzyme-Inhibitor Pre-incubation In a 3.0 mL quartz cuvette, combine 1.4 mL of the Tris-SO₄ buffer, 0.1 mL of recombinant human CA solution (e.g., hCA II), and varying concentrations of the test inhibitor. Gently mix and incubate at 25°C for 15 minutes[7]. Causality Check: CA-inhibitor binding is not instantaneous. A 15-minute pre-incubation allows the system to reach thermodynamic equilibrium. Initiating the reaction without pre-incubation will yield artificially high


 values because the enzyme will turn over substrate before the inhibitor fully binds.

Step 4: Reaction Initiation & Data Acquisition Initiate the reaction by adding 1.0 mL of the 3 mM 4-NPA substrate and 0.5 mL of deionized H₂O (total volume = 3.0 mL)[6][7]. Immediately monitor the change in absorbance at 348 nm over a period of 3 minutes using a UV-VIS spectrophotometer.

Step 5: Self-Validating Baseline Control Run a parallel reference cuvette containing all reagents except the enzyme[6][7]. Causality Check: 4-NPA undergoes a slow, non-enzymatic baseline hydrolysis in buffer. Subtracting this baseline rate from the enzymatic rate isolates the true catalytic velocity (


), preventing skewed kinetic curves.

Assay_Workflow Prep Reagent Preparation (Tris-SO4 & 4-NPA) Incubate Enzyme + Inhibitor Pre-incubation (15 min) Prep->Incubate Initiate Substrate Addition (Initiate Reaction) Incubate->Initiate Monitor Spectrophotometry (Absorbance at 348 nm) Initiate->Monitor Control Non-enzymatic Baseline Subtraction Monitor->Control Analyze Kinetic Analysis (IC50 & Ki Calculation) Control->Analyze

Caption: Step-by-step workflow for the spectrophotometric esterase activity assay.

Data Analysis and Kinetic Integrity

Once the initial velocities (


) are obtained across a range of inhibitor concentrations, the 

is determined via non-linear regression. However,

is assay-dependent. To report a standardized, assay-independent metric, the

must be converted to the inhibition constant (

) using the Cheng-Prusoff equation:


Critical Caveat for Drug Developers: The Cheng-Prusoff equation is only valid under Michaelis-Menten conditions where the total enzyme concentration (


) is significantly lower than the 

[8]. For ultra-potent CAIs with sub-nanomolar affinities, the condition

often occurs, rendering the Cheng-Prusoff equation invalid[8]. In such cases of tight-binding inhibition, researchers must utilize the Morrison equation for accurate kinetic modeling to avoid underreporting the compound's true potency.

References

  • Mathews Journal of Pharmaceutical Science - Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. 1

  • StatPearls - NCBI Bookshelf - Carbonic Anhydrase Inhibitors. 2

  • Taylor & Francis - Synthesis and characterization of metal complexes of heterocyclic sulfonamide as carbonic anhydrase inhibitors. 6

  • PMC - NCBI - Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. 8

  • Benchchem - Validating the Selectivity of Novel Carbonic Anhydrase IX Inhibitors: A Comparative Guide.3

  • PMC - NCBI - Hidden targets in dermatology: In vitro and In silico inhibitory effects of common 23 dermatologic drugs on human carbonic anhydrase isoenzymes I and II.5

  • ACS Omega - Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. 4

Sources

Foundational

Unlocking the Thermodynamic Profile of Thiadiazole Sulfonamide Derivatives: A Biophysical Guide to Target Binding

Introduction Thiadiazole sulfonamides, epitomized by classic drugs like acetazolamide, represent a privileged and highly versatile scaffold in medicinal chemistry. Historically recognized as potent carbonic anhydrase (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiadiazole sulfonamides, epitomized by classic drugs like acetazolamide, represent a privileged and highly versatile scaffold in medicinal chemistry. Historically recognized as potent carbonic anhydrase (CA) inhibitors, these derivatives are now being aggressively repurposed for novel therapeutic targets, including the Helicobacter pylori unsaturated fatty acid synthase FabX 1.

To rationally design next-generation therapeutics, drug development professionals must move beyond simple IC₅₀ values. As a Senior Application Scientist, I consistently advise my teams to deeply investigate the intrinsic thermodynamic drivers of binding—specifically, the delicate balance between enthalpy (


) and entropy (

). Understanding these parameters allows us to optimize the structural dynamics of the drug-target complex rather than relying on empirical screening alone.

The Structural Causality of Binding Thermodynamics

The binding of thiadiazole sulfonamides to metalloenzymes like Carbonic Anhydrase is a masterclass in enthalpy-driven complexation. The primary thermodynamic driver is the coordination bond formed between the deprotonated sulfonamide nitrogen anion and the active-site Zn²⁺ ion 2. This interaction yields a highly favorable, negative


.

Secondary interactions are mediated by the 1,3,4-thiadiazole ring itself. Its mesoionic character and heteroatoms establish a rigid hydrogen-bonding network with the protein backbone, further locking the ligand into a stable conformation and contributing heavily to the enthalpic signature. Conversely, the entropic (


) contribution is largely governed by the hydrophobic effect—the displacement of highly ordered water molecules from the active site upon ligand entry.

Thermodynamics Complex Protein-Ligand Complex (ΔG = ΔH - TΔS) Enthalpy Enthalpic Drivers (ΔH < 0) Enthalpy->Complex Entropy Entropic Drivers (ΔS > 0) Entropy->Complex Zn Zn²⁺ Coordination (Sulfonamide N⁻) Zn->Enthalpy Hbond Hydrogen Bonds (Thiadiazole Ring) Hbond->Enthalpy Solvent Solvent Displacement (Hydrophobic Effect) Solvent->Entropy

Thermodynamic drivers governing thiadiazole sulfonamide complexation.

Biophysical Characterization Workflow

To accurately capture these thermodynamic parameters, a rigorous, orthogonal biophysical workflow is required. We typically employ a high-throughput Thermal Shift Assay (TSA) as a primary screen to identify stabilizing ligands, followed by Isothermal Titration Calorimetry (ITC) for high-resolution thermodynamic profiling.

Workflow Start Compound Library (Thiadiazole Sulfonamides) TSA Primary Screen: TSA / DSF (Identify ΔTm shifts) Start->TSA High-Throughput ITC Thermodynamic Profiling: ITC (Measure ΔH, ΔS, ΔG, Kd) TSA->ITC Hits (ΔTm > 2°C) XRay Structural Validation: X-ray (Determine Binding Mode) ITC->XRay High Affinity (Kd < 1 µM) Opt Lead Optimization (Structure-Thermodynamics) XRay->Opt Rational Design Opt->Start Iterative Cycle

Biophysical workflow for evaluating thiadiazole sulfonamide binding thermodynamics.

Self-Validating Experimental Protocols

A biophysical assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems to ensure that the thermodynamic data generated is free from experimental artifacts.

Protocol 1: High-Resolution Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring


, 

, and stoichiometry (

) in a single label-free experiment 3.
  • Extensive Dialysis: Dialyze the target protein against the assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) for 24 hours.

    • Causality: Exact buffer matching between the protein cell and ligand syringe is non-negotiable. Even a 0.1 pH deviation will generate a massive heat of mixing, completely obscuring the binding isotherm.

  • Sample Degassing: Degas both protein and ligand solutions under vacuum for 10 minutes at a temperature 2°C below the experimental run temperature.

    • Causality: Microbubbles in the sample cell expand during stirring, causing endothermic spikes that ruin data integration.

  • Titration Execution: Load the cell with 10-20 µM protein and the syringe with 100-200 µM thiadiazole sulfonamide. Program a 20-injection sequence. Set the first injection to 0.5 µL and subsequent injections to 2.0 µL.

    • Causality: The first injection is always discarded during analysis because it absorbs the mechanical backlash of the syringe plunger gear, making its volume inaccurate.

  • Self-Validation Check (Control Titration): Perform a blank titration of the ligand into the exact dialysis buffer.

    • Causality: This quantifies the heat of dilution. If the control titration shows large, variable heat signatures, the ligand is likely aggregating or precipitating. This baseline must be subtracted from the raw protein-ligand thermogram to isolate the true heat of binding.

Protocol 2: Thermal Shift Assay (TSA)

TSA measures the shift in protein melting temperature (


) upon ligand binding, serving as a rapid proxy for binding affinity.
  • Dye and Sample Preparation: Mix 2 µM protein with 5x SYPRO Orange dye and 50 µM ligand in a 96-well PCR plate.

    • Causality: SYPRO Orange is environmentally sensitive; it is quenched in aqueous solutions but fluoresces strongly when it binds to the hydrophobic core of the protein exposed during thermal unfolding.

  • Centrifugation: Seal the plate with an optically clear film and centrifuge at 1000 x g for 2 minutes.

    • Causality: Removes microscopic air bubbles that scatter the excitation light and create noisy fluorescence baselines.

  • Thermal Ramping: Heat the plate from 25°C to 95°C at a strict rate of 1°C/minute using a real-time PCR machine.

    • Causality: A slow ramp rate ensures the unfolding process remains at thermodynamic equilibrium, providing an accurate

      
       calculation via the first derivative of the fluorescence curve.
      
  • Self-Validation Check: Include a DMSO-only vehicle control well.

    • Causality: Thiadiazole sulfonamides are often dissolved in DMSO. Because DMSO inherently destabilizes proteins, the vehicle control ensures the measured

      
       is driven by the ligand's thermodynamic stabilization, not solvent artifacts.
      

Quantitative Thermodynamic Data Summary

The table below summarizes the thermodynamic profiles of key thiadiazole sulfonamides against their respective targets, demonstrating the critical structure-thermodynamics relationships utilized in modern drug design.

CompoundTarget ProteinBinding Affinity (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

)
Enthalpy (

)
Gibbs Free Energy (

)
Thermal Shift (

)
Reference
Acetazolamide (AZM) Human CA II~10 nM-51.2 ± 1.0 kJ/mol-45.4 ± 0.5 kJ/molN/A4
Compound 1 (P61G11) H. pylori FabX1.7 µMN/AN/A+8.8 °C1
VD10-13 Human CA IXPicomolarHighly ExothermicN/AN/A

Conclusion

Understanding the thermodynamic properties of thiadiazole sulfonamide derivatives is paramount for rational drug design. By leveraging self-validating biophysical protocols like ITC and TSA, researchers can dissect the enthalpic and entropic contributions of binding. This allows us to move beyond mere affinity metrics to optimize the true structural dynamics of the drug-target complex, paving the way for highly selective, potent therapeutics.

References

  • Repeatability, precision, and accuracy of the enthalpies and Gibbs energies of a protein-ligand binding reaction measured by isothermal titr
  • Discovery of 1,3,4-Thiadiazole Sulfonamide-Based Potent Inhibitors against the Unsaturated Fatty Acid Synthase FabX of Helicobacter pylori.
  • From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system. IUCr Journals.
  • Inhibitor Binding to Carbonic Anhydrases by Isothermal Titration Calorimetry.

Sources

Exploratory

biological activity of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide

An In-Depth Technical Guide to the Biological Activity of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide and Its Derivatives Authored by: Gemini, Senior Application Scientist Foreword The 1,3,4-thiadiazole ring system is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide and Its Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword

The 1,3,4-thiadiazole ring system is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] When functionalized with a sulfonamide group, particularly at the 2-position, and a methyl group at the 5-position, the resulting molecule, 5-Methyl-1,3,4-thiadiazole-2-sulfonamide (a close analog of the well-known drug acetazolamide), serves as a cornerstone for the development of a plethora of biologically active compounds. This guide provides a comprehensive technical overview of the multifaceted biological activities of this chemical entity and its derivatives, with a focus on its role as a potent carbonic anhydrase inhibitor and its applications in anticancer and antimicrobial research.

Core Molecular Structure and Properties

5-Methyl-1,3,4-thiadiazole-2-sulfonamide belongs to the class of heterocyclic sulfonamides. The 1,3,4-thiadiazole ring provides a stable aromatic core that is amenable to various chemical modifications, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The sulfonamide moiety is a critical pharmacophore, largely responsible for the potent enzyme inhibitory activities observed with this class of compounds.

Primary Biological Activity: Carbonic Anhydrase Inhibition

The most extensively studied and its analogs is the inhibition of carbonic anhydrases (CAs).[4][5][6] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][6] These enzymes are ubiquitously expressed in various tissues and play crucial roles in physiological processes such as pH regulation, fluid secretion, and electrolyte balance.[4]

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamides like 5-Methyl-1,3,4-thiadiazole-2-sulfonamide is well-established. The deprotonated sulfonamide group (SO₂NH⁻) coordinates to the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme. This binding displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. The 1,3,4-thiadiazole ring contributes to the binding affinity and selectivity towards different CA isozymes through interactions with amino acid residues in the active site cavity.

cluster_0 Carbonic Anhydrase Active Site cluster_2 Inhibited Enzyme Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH OH⁻ Zn->OH Inhibited_Zn Zn²⁺ Inhibitor R-SO₂NH⁻ 5-Methyl-1,3,4-thiadiazole-2-sulfonamide Inhibited_Inhibitor R-SO₂NH⁻ Inhibitor:f0->Inhibited_Inhibitor Binds to Inhibited_His1 His Inhibited_Zn->Inhibited_His1 Inhibited_His2 His Inhibited_Zn->Inhibited_His2 Inhibited_His3 His Inhibited_Zn->Inhibited_His3 Inhibited_Zn->Inhibited_Inhibitor

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

Therapeutic Implications of Carbonic Anhydrase Inhibition

The inhibition of specific CA isozymes has several therapeutic applications:

  • Diuretic and Antiglaucoma Effects: Inhibition of CA II in the kidneys and ciliary body of the eye leads to diuretic and antiglaucoma effects, respectively.[5][7] Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have demonstrated these properties.[7][8]

  • Anticonvulsant Activity: Acetazolamide, a related compound, has been used as an anticonvulsant, and salts of 5-amino-1,3,4-thiadiazole-2-sulfonamide have also shown anticonvulsant properties.[7][8]

  • Anticancer Therapy: Tumor cells often overexpress certain CA isozymes, such as CA IX and CA XII, which are involved in regulating the pH of the tumor microenvironment.[4] Inhibition of these isozymes is a promising strategy for cancer therapy.[4][6]

Quantitative Analysis of Carbonic Anhydrase Inhibition

The inhibitory potency of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide derivatives is typically quantified by determining their IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values against purified CA isozymes.

Compound TypeTarget IsozymeIC₅₀ / Kᵢ (nM)Reference
N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivativeshCA I0.144 - 15.65[4]
N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivativeshCA II0.109 - 17.95[4]
5-amino-1,3,4-thiadiazole-2-sulfonamide derivativeshCA IIKᵢ values below parent compound[9]
Acetazolamide-based derivativeshCA IIIC₅₀ = 16.7[6]
Experimental Protocol: Determination of Carbonic Anhydrase Activity

A common method to assess CA activity is the Wilbur-Anderson method, which measures the time it takes for a CO₂-saturated solution to cause a pH change in a buffer.[4][5]

Step-by-Step Methodology:

  • Enzyme and Inhibitor Preparation: Purify human carbonic anhydrase isozymes (e.g., hCA I and hCA II) from erythrocytes via affinity chromatography.[5][9] Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Prepare a Tris-HCl buffer (e.g., 20 mM, pH 8.3).

  • CO₂-Saturated Water: Prepare ice-cold, CO₂-saturated deionized water.

  • Reaction Mixture: In a reaction vessel, combine the assay buffer and the enzyme solution. For inhibition studies, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period.

  • Initiation of Reaction: Rapidly add a specific volume of the CO₂-saturated water to the reaction mixture to initiate the hydration reaction.

  • Measurement: Monitor the time required for the pH to drop by a specific unit (e.g., from 8.3 to 6.3).

  • Calculation: The CO₂ hydratase activity is calculated as enzyme units (EU) using the formula: EU = (t₀ - tₑ) / tₑ, where t₀ is the time for the non-enzymatic reaction (buffer only) and tₑ is the time for the enzymatic reaction.

  • IC₅₀ Determination: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a key component in the design of novel anticancer agents.[2][10][11] Derivatives of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide have demonstrated cytotoxic properties against a range of human cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of these compounds are often multifactorial and can include:

  • Inhibition of Tumor-Associated Carbonic Anhydrases: As mentioned, inhibition of CA IX and XII can disrupt the pH regulation in tumors, leading to apoptosis.

  • Inhibition of Other Kinases: Some thiadiazole derivatives have been shown to inhibit other kinases involved in cell proliferation and survival, such as focal adhesion kinase (FAK) and Abl kinase.[10]

  • Induction of Apoptosis: These compounds can trigger programmed cell death through various signaling pathways.

  • Cell Cycle Arrest: They can halt the progression of the cell cycle at different phases, preventing cancer cell division.[11]

In Vitro Cytotoxicity Data

The antiproliferative activity is typically evaluated using assays like the MTT or SRB assay, which measure cell viability.

CompoundCell LineIC₅₀ (µg/mL)Reference
N-(5-methyl-[4][7]thiadiazol-2-yl)-propionamideHepG2 (Liver)9.4[12]
N-(5-methyl-[4][7][12]thiadiazol-2-yl)-propionamideHL-60 (Leukemia)> 9.4[12]
N-(5-methyl-[4][7][12]thiadiazol-2-yl)-propionamideMCF-7 (Breast)97.6[12]
5-arylidineamino-1,3,4-thiadiazol-2-[(N-benzoyl)] sulfonamide derivativesHEK 293 (Kidney)-[13]
5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-aminesMCF-7 (Breast)GI₅₀: 24.0 - 46.8[13]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)IC₅₀: 2.44 µM
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast)IC₅₀: 23.29 µM[10]
Experimental Workflow: In Vitro Anticancer Screening

A Cancer Cell Culture (e.g., MCF-7, HepG2) B Compound Treatment (Varying Concentrations) A->B Seed cells C Incubation (e.g., 24, 48, 72 hours) B->C Expose to compound D Cell Viability Assay (e.g., MTT, SRB) C->D Assess viability E Data Analysis (IC₅₀ Determination) D->E Quantify cytotoxicity F Mechanism of Action Studies (Apoptosis, Cell Cycle) E->F Further investigation of potent compounds

Caption: General workflow for in vitro anticancer activity screening.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a well-known pharmacophore in the development of antimicrobial agents.[1][14] Derivatives of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide have been synthesized and evaluated for their activity against a variety of bacterial and fungal strains.

Spectrum of Activity

These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][14] The nature and position of substituents on the thiadiazole ring and the sulfonamide group significantly influence the antimicrobial potency and spectrum.[14]

Proposed Mechanisms of Antimicrobial Action

While the exact mechanisms are not always fully elucidated, potential modes of action for thiadiazole-based antimicrobials include:

  • Enzyme Inhibition: Inhibition of essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.[1][2]

  • Disruption of Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall.

  • Inhibition of Protein Synthesis: Binding to ribosomal subunits and inhibiting protein translation.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity is commonly assessed using methods like the agar disc diffusion method or by determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology (MIC Determination):

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus in a suitable broth medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: Include positive (microorganism with no compound) and negative (broth only) controls.

Conclusion and Future Perspectives

5-Methyl-1,3,4-thiadiazole-2-sulfonamide and its derivatives represent a versatile and highly valuable class of compounds in drug discovery and development. Their well-established role as carbonic anhydrase inhibitors continues to be exploited for various therapeutic applications. Furthermore, their demonstrated anticancer and antimicrobial potential underscores the importance of the 1,3,4-thiadiazole-sulfonamide scaffold as a platform for the design of novel therapeutic agents. Future research in this area will likely focus on the synthesis of new derivatives with improved isoform selectivity for carbonic anhydrases, enhanced potency against resistant cancer cell lines and microbial strains, and a deeper understanding of their molecular mechanisms of action.

References

  • Some N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/ thioureido]benzenesulfonamides as carbonic anhydrase I and II - DergiPark. Available at: [Link]

  • Full article: Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Available at: [Link]

  • Study of the anticancer activity of N-(5-methyl-[4][7][12]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro - Digital Medicine Association. Available at: [Link]

  • Full article: Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action - Taylor & Francis. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. Available at: [Link]

  • Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action - PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Some New Thiadiazinone and Thiadiazepinone Derivatives Bearing Sulfonamide Moiety - TSI Journals. Available at: [Link]

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  • SYNTHESIS OF SULFONAMIDES CONTAINING PYRROLE AND IMIDAZO[2,1- b][4][7][12]THIADIAZOLE MOIETIES AS ANTICANCER AGENTS - Googleapis.com. Available at: [Link]

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Foundational

The Thiadiazole Sulfonamide Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Design

Introduction: The Versatility of a Privileged Scaffold The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms and a sulfur atom, represents a cornerstone in medicinal chemistry. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Privileged Scaffold

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms and a sulfur atom, represents a cornerstone in medicinal chemistry. When coupled with a sulfonamide (-SO₂NH₂) moiety, it forms the thiadiazole sulfonamide scaffold, a privileged structure renowned for its diverse and potent biological activities. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiadiazole sulfonamides, offering a technical resource for researchers and drug development professionals. We will dissect the critical structural features that govern their efficacy as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial drugs, providing insights into rational drug design and optimization.

The inherent properties of the 1,3,4-thiadiazole ring, such as its ability to participate in hydrogen bonding, hydrophobic interactions, and metal coordination, contribute to its success as a pharmacophore.[1] The sulfonamide group, a classic zinc-binding group (ZBG), is pivotal for the potent inhibition of metalloenzymes, most notably carbonic anhydrases.[2] This guide will elucidate how modifications to the thiadiazole core, the sulfonamide linker, and the pendant "tail" groups can be strategically employed to modulate potency, selectivity, and pharmacokinetic properties.

I. The Core Architecture: Unraveling the 1,3,4-Thiadiazole Sulfonamide Pharmacophore

The fundamental structure of a bioactive 1,3,4-thiadiazole sulfonamide can be deconstructed into three key components: the thiadiazole ring, the sulfonamide linker, and the R-group or "tail." Understanding the contribution of each component is crucial for effective SAR-guided drug design.

SAR_Components Thiadiazole_Sulfonamide General Structure Thiadiazole 1,3,4-Thiadiazole Ring (Core Scaffold) Sulfonamide Sulfonamide Linker (-SO2NH-) Thiadiazole->Sulfonamide Covalent Bond R_Group R-Group / Tail (Modulates Selectivity & PK) Sulfonamide->R_Group Covalent Bond

Caption: Core components of the thiadiazole sulfonamide pharmacophore.

The 1,3,4-Thiadiazole Ring: More Than a Scaffold

The 1,3,4-thiadiazole ring is not merely a passive scaffold; its aromaticity and the presence of heteroatoms actively contribute to target binding. The nitrogen atoms can act as hydrogen bond acceptors, while the sulfur atom can engage in hydrophobic interactions.[3] The ring's electronic properties, which can be modulated by substituents, also play a significant role in its biological activity.[4]

Substitutions at the C2 and C5 positions of the 1,3,4-thiadiazole ring are the primary avenues for structural modification.[5] The nature of these substituents dictates the compound's overall physicochemical properties, including solubility, lipophilicity, and metabolic stability.

The Sulfonamide Linker: The Key to Metalloenzyme Inhibition

The sulfonamide moiety is the quintessential zinc-binding group in a vast number of enzyme inhibitors. In the context of carbonic anhydrases (CAs), the deprotonated sulfonamide nitrogen (at physiological pH) coordinates directly with the Zn²⁺ ion in the enzyme's active site, leading to potent inhibition.[6][7] The geometry and electronic state of the sulfonamide group are critical for this interaction.

The R-Group/Tail: The Driver of Selectivity and Pharmacokinetics

The substituent (R-group) attached to the sulfonamide nitrogen or the thiadiazole ring is often referred to as the "tail." This component is the primary determinant of a compound's selectivity for different enzyme isoforms or microbial targets. By varying the size, shape, and chemical nature of the tail, researchers can exploit subtle differences in the binding pockets of various targets to achieve desired selectivity.[2] Furthermore, the tail significantly influences the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

II. Structure-Activity Relationships in Action: Key Therapeutic Areas

The versatility of the thiadiazole sulfonamide scaffold is evident in its application across multiple therapeutic areas. The following sections detail the SAR for its most prominent activities.

Carbonic Anhydrase Inhibition: From Diuretics to Anticancer Agents

Thiadiazole sulfonamides are classic and highly potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[7] The prototypical drug, acetazolamide, is a 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide.[8]

Key SAR Insights for Carbonic Anhydrase Inhibitors:

  • The Unsubstituted Sulfonamide is Essential: The primary sulfonamide group (-SO₂NH₂) is crucial for potent CA inhibition, as it directly coordinates with the active site zinc ion.[6]

  • Substituents on the Thiadiazole Ring (C2 position):

    • Acylamino Groups: As seen in acetazolamide, short acylamino groups at the C2 position generally lead to potent, non-selective CA inhibitors.[8]

    • Amino and Alkylamino Groups: Simple amino or methylamino groups at the C2 position also confer significant inhibitory activity.[8]

  • The "Tail" Approach for Isoform Selectivity: To achieve selectivity for specific CA isoforms, such as the tumor-associated CA IX and XII, the "tail approach" is employed. This involves attaching larger, often aromatic or heteroaromatic, moieties to the sulfonamide nitrogen or the thiadiazole ring.[2][6] These tails can form additional interactions with amino acid residues outside the immediate active site, exploiting differences between isoforms. For instance, saccharide-modified thiadiazole sulfonamides have shown promise as selective CA IX inhibitors.[6]

  • Hydrophobicity and Electronic Effects: The hydrophobicity of the side chain is a significant factor in enzyme inhibition.[4] Regression analysis has shown a correlation between the positive charge on the sulfonamide nitrogen and inhibitory activity.[4]

CA_Inhibition cluster_SAR SAR for Carbonic Anhydrase Inhibition cluster_Target Target Interaction Thiadiazole_Core 1,3,4-Thiadiazole Core Sulfonamide_Group Unsubstituted -SO2NH2 (Essential for Zinc Binding) Thiadiazole_Core->Sulfonamide_Group C2_Substituent C2-Substituent (e.g., Acylamino, Amino) Thiadiazole_Core->C2_Substituent Tail_Group Tail Group (Drives Isoform Selectivity) Sulfonamide_Group->Tail_Group Zinc_Ion Zn2+ Ion Sulfonamide_Group->Zinc_Ion Coordinates with Amino_Acids Amino Acid Residues Tail_Group->Amino_Acids Interacts with Active_Site CA Active Site Active_Site->Zinc_Ion Active_Site->Amino_Acids Synthesis_Workflow Start 2-Amino-5-mercapto- 1,3,4-thiadiazole Step1 Protection of Amino Group (e.g., Acetylation) Start->Step1 Step2 Oxidative Chlorination (Cl2 in acid) Step1->Step2 Intermediate1 Sulfonyl Chloride Derivative Step2->Intermediate1 Step3 Condensation with Amine (R-NH2) Intermediate1->Step3 Intermediate2 Protected Sulfonamide Step3->Intermediate2 Step4 Deprotection (e.g., Acidic hydrolysis) Intermediate2->Step4 Final_Product Target Thiadiazole Sulfonamide Step4->Final_Product

Caption: General synthetic workflow for thiadiazole sulfonamides. [9] Step-by-Step Protocol for a Representative Synthesis:

  • Protection: The amino group of 2-amino-5-mercapto-1,3,4-thiadiazole is protected, for example, by acetylation with acetic anhydride. [9]2. Oxidative Chlorination: The resulting intermediate is subjected to oxidative chlorination, typically using chlorine gas in an acidic aqueous medium, to yield the corresponding sulfonyl chloride. [9]3. Sulfonamide Formation: The sulfonyl chloride is then reacted with a primary or secondary amine (the "tail") in the presence of a base (e.g., pyridine) to form the sulfonamide linkage. [9]4. Deprotection: If necessary, the protecting group on the C2-amino group is removed under acidic or basic conditions to yield the final product. [9]

In Vitro Biological Evaluation

Carbonic Anhydrase Inhibition Assay:

  • Enzyme and Substrate Preparation: Prepare solutions of purified human CA isoforms (e.g., hCA I, II, IX, XII) and a suitable substrate, such as 4-nitrophenyl acetate (p-NPA).

  • Inhibitor Preparation: Prepare serial dilutions of the synthesized thiadiazole sulfonamides in an appropriate solvent (e.g., DMSO).

  • Assay Procedure: In a 96-well plate, add the CA enzyme solution, the inhibitor solution (or vehicle control), and initiate the reaction by adding the p-NPA substrate.

  • Data Acquisition: Monitor the hydrolysis of p-NPA to the yellow p-nitrophenolate anion spectrophotometrically at 400 nm.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values for each compound against each CA isoform by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Anticancer Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) and a normal cell line (e.g., WI-38) in appropriate media. [10]2. Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the thiadiazole sulfonamides for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [11]

Computational Modeling

Molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable tools for understanding and predicting the activity of thiadiazole sulfonamides.

  • Molecular Docking: Docking studies can predict the binding mode of inhibitors within the active site of a target protein (e.g., a CA isoform), providing insights into key interactions that can be optimized. [2][6]* QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts. [4]

IV. Conclusion and Future Perspectives

The thiadiazole sulfonamide scaffold continues to be a highly fruitful starting point for the design of potent and selective inhibitors of various therapeutic targets. The core principles of its SAR are well-established: the sulfonamide group acts as a potent zinc-binding anchor for metalloenzymes, while modifications to the thiadiazole ring and, most importantly, the "tail" region, allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on the development of highly selective inhibitors for specific CA isoforms implicated in diseases like cancer and glaucoma. The design of multi-target ligands, such as dual CA/EGFR inhibitors, represents a promising strategy for overcoming drug resistance in cancer. [12]Furthermore, the exploration of novel tail groups and the application of advanced computational techniques will undoubtedly lead to the discovery of next-generation thiadiazole sulfonamide-based therapeutics with improved efficacy and safety profiles. This in-depth understanding of the SAR of this remarkable scaffold provides a robust framework for these future endeavors.

References

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  • Camoutsis, C., et al. (2010). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. Chemical & Pharmaceutical Bulletin, 58(2), 160-167. [Link]

  • Zhang, L., et al. (2025). Discovery of 1,3,4-Thiadiazole Sulfonamide-Based Potent Inhibitors against the Unsaturated Fatty Acid Synthase FabX of Helicobacter pylori. Journal of Medicinal Chemistry. [Link]

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  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

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Exploratory

5-Methyl-1,3,4-thiadiazole-2-sulfonamide in Coordination Chemistry: Ligand Topology, Metallodrug Design, and Mechanistic Pathways

Executive Summary The rational design of metallodrugs and enzyme inhibitors relies heavily on the predictable coordination behavior of specialized ligands. 5-Methyl-1,3,4-thiadiazole-2-sulfonamide is a highly versatile,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metallodrugs and enzyme inhibitors relies heavily on the predictable coordination behavior of specialized ligands. 5-Methyl-1,3,4-thiadiazole-2-sulfonamide is a highly versatile, pharmacologically privileged scaffold. As a structural analog of the classical drug acetazolamide, it serves as a potent Carbonic Anhydrase Inhibitor (CAI). In coordination chemistry, its polyfunctional nature—featuring a highly electron-withdrawing sulfonamide group and an electron-deficient thiadiazole ring—allows it to act as a tunable ligand for transition metals such as Zn(II), Cu(II), Ni(II), and Co(II). This whitepaper provides an in-depth technical analysis of its coordination modes, self-validating synthetic protocols, and mechanistic pathways in drug development.

Chemical Profile and Ligand Topology

The 1,3,4-thiadiazole ring is an inherently electron-deficient heterocycle. However, the addition of a 5-methyl group introduces a mild inductive electron-donating effect (+I), which slightly increases the basicity of the thiadiazole nitrogen atoms compared to unsubstituted analogs. Conversely, the highly electron-withdrawing nature of the


 group renders the primary amine protons of the sulfonamide mildly acidic (

).

At physiological or slightly basic pH, this group deprotonates to form a sulfonamidate anion (


). This anionic species is a powerful 

-donor capable of forming thermodynamically stable complexes with transition metals. The spatial arrangement of the nitrogen and oxygen heteroatoms allows the ligand to adopt multiple coordination topologies depending on the metal center's preferred geometry and the reaction conditions[1].

Coordination Modes and Structural Chemistry

The coordination chemistry of 1,3,4-thiadiazole-2-sulfonamides is characterized by three primary binding modes. The specific mode adopted is dictated by the hard-soft acid-base (HSAB) nature of the metal and the steric constraints of the coordination sphere.

  • Monodentate Binding (N-sulfonamido): The most common biological coordination mode. The deprotonated sulfonamide nitrogen binds directly to the metal center. This is the exact2[2].

  • Bidentate Bridging (N-sulfonamido & N-thiadiazole): The ligand acts as a bridge between two metal ions, forming polynuclear chains. The N-sulfonamido coordinates to one metal, while the adjacent N-thiadiazole coordinates to another[1].

  • Bidentate Chelating/Bridging (N-sulfonamido & O-sulfonamido): A rarer mode where both the nitrogen and oxygen atoms of the sulfonamidate group participate in coordination, often observed in octahedral Ni(II) complexes[1].

CoordinationModes Ligand 5-Methyl-1,3,4-thiadiazole-2-sulfonamide (Deprotonated) Mode1 Monodentate (N-sulfonamido) Ligand->Mode1 Zn(II) in CA Active Site Mode2 Bidentate Bridging (N-sulfonamido & N-thiadiazole) Ligand->Mode2 Polynuclear Cu(II)/Zn(II) Chains Mode3 Bidentate Chelating/Bridging (N-sulfonamido & O-sulfonamido) Ligand->Mode3 Rare Heterocyclic Mode

Diagram 1: The three primary coordination topologies of 5-methyl-1,3,4-thiadiazole-2-sulfonamide.

Table 1: Comparative Coordination Modes and Geometric Parameters
Metal IonCoordination GeometryLigand Binding ModeM-N(sulfonamido) Distance (Å)Ref
Zn(II) (CA II)TetrahedralMonodentate~1.95 - 2.05[2]
Zn(II) (Model)TetrahedralBidentate Bridging~2.01[3]
Cu(II) Square PyramidalMonodentate / Bridging~2.00 - 2.30[1]
Ni(II) OctahedralBidentate Chelating~2.08[1]

Mechanistic Pathway: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of


 to bicarbonate and protons. The inhibition of this enzyme by 5-methyl-1,3,4-thiadiazole-2-sulfonamide is a textbook example of bioinorganic coordination chemistry.

The sulfonamide group mimics the transition state of the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 hydration reaction. Upon entering the enzyme's hydrophobic pocket, the4[4]. This primary coordination is thermodynamically locked by an extensive hydrogen-bonding network: the sulfonamide oxygen atoms act as hydrogen bond acceptors from the backbone amide of Thr199 and the side chain of Glu106[2].

CAMechanism Apo Apo-Enzyme (Inactive) Holo Holo-Enzyme: Zn(II)-OH2 (Active State) Apo->Holo Zn(II) Insertion Binding Ligand Entry (Hydrophobic Pocket) Holo->Binding Substrate/Inhibitor Competition Displacement Displacement of Catalytic H2O (N-sulfonamido to Zn) Binding->Displacement Deprotonation Inhibited Ternary Complex (Enzyme-Zn-Ligand) Displacement->Inhibited H-Bonding with Thr199/Glu106

Diagram 2: Mechanistic pathway of Carbonic Anhydrase inhibition via Zn(II) coordination.

Table 2: Kinetic Parameters ( ) of Thiadiazole Sulfonamides Against CA Isozymes
IsozymeCellular Localization

Range (nM)
Clinical Relevance
hCA I Cytosolic (Erythrocytes)50 - 250Off-target effects (Toxicity)
hCA II Cytosolic (Ubiquitous)10 - 25Glaucoma, Edema, Epilepsy
hCA IX Transmembrane (Tumors)15 - 40Oncology target (Hypoxia)
HpαCA Bacterial (H. pylori)20 - 250Antibacterial target

Experimental Protocols: Synthesis of Metal Complexes

To study the coordination behavior or to develop novel metallodrugs, synthesizing stable metal complexes is required. The following is a self-validating, step-by-step methodology for synthesizing a biomimetic Zn(II) complex:


.
Step-by-Step Methodology
  • Solubilization: Suspend 2.0 mmol of 5-methyl-1,3,4-thiadiazole-2-sulfonamide in 20 mL of a 1:1 (v/v) ethanol/water mixture.

    • Causality: The mixed solvent system ensures the solubility of both the moderately hydrophobic thiadiazole ligand and the highly polar metal salts.

  • Deprotonation: Add concentrated aqueous ammonia (25%) dropwise under continuous stirring until the pH reaches 8.5–9.0.

    • Causality: Ammonia acts as a dual-purpose reagent. First, it deprotonates the sulfonamide to generate the reactive sulfonamidate anion. Second, it provides

      
       auxiliary ligands to satisfy the tetrahedral coordination sphere of Zn(II), 3[3].
      
  • Metal Complexation: Slowly add a solution of 1.0 mmol

    
     dissolved in 5 mL of deionized water.
    
    • Causality: The 2:1 ligand-to-metal stoichiometric ratio is deliberately chosen to favor the formation of the bis-ligand complex, which accurately5[5].

  • Thermodynamic Equilibration: Reflux the resulting mixture at 60 °C for 2 hours.

    • Causality: Elevated temperature overcomes the kinetic barrier of ligand exchange, ensuring the formation of the thermodynamically favored coordination geometry rather than kinetic traps.

  • Crystallization: Filter the hot solution to remove any unreacted residues and allow the filtrate to evaporate slowly at room temperature.

    • Causality: Slow evaporation promotes the controlled nucleation required for growing X-ray quality single crystals[3].

SyntheticWorkflow Step1 Dissolve Ligand in EtOH/H2O (Solubilization) Step2 Add Aqueous NH3 (pH 8.5-9.0) (Deprotonation) Step1->Step2 Step3 Add Zn(ClO4)2 Solution (Complexation) Step2->Step3 Step4 Reflux at 60°C for 2h (Thermodynamic Equilibration) Step3->Step4 Step5 Slow Evaporation (Crystallization) Step4->Step5

Diagram 3: Self-validating synthetic workflow for Zn(II)-thiadiazole sulfonamide complexes.

Applications in Drug Development

The coordination chemistry of 5-methyl-1,3,4-thiadiazole-2-sulfonamide extends far beyond basic enzyme inhibition:

  • Glaucoma and Diuretics: By coordinating to hCA II and hCA IV, the ligand reduces the secretion of aqueous humor, effectively lowering intraocular pressure[6].

  • Oncology and Radiopharmaceuticals: Tumor-associated isozymes like CA IX are highly overexpressed in hypoxic tumors. Attaching radioactive isotopes (e.g.,

    
     or 
    
    
    
    ) to the thiadiazole scaffold allows for the development of targeted PET/SPECT imaging agents.
  • Antimicrobial Metallodrugs: Interestingly,7[7]. The metal complex facilitates transport across the pathogen's lipid membrane, where the complex either dissociates to release the active inhibitor or acts synergistically to induce oxidative stress.

References

  • 2HOC: Crystal structure of the human carbonic anhydrase II in complex with the 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide inhibitor. RCSB PDB. 2

  • SEVERAL COORDINATION MODES OF 5-AMINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE (HATS) WITH Cu(II), Ni(II) AND Zn(II): MIMETIC TERNARY COMPLEXES OF CARBONIC ANHYDRASE-INHIBITOR. Taylor & Francis. 1

  • Acetazolamide binding to zinc(II), cobalt(II) and copper(II) model complexes of carbonic anhydrase. RSC Publishing.5

  • HETEROCYCLES IN THE DESIGN OF CARBONIC ANHYDRASE INHIBITORS. Part 1. Società Chimica Italiana.

  • Zinc complexes of carbonic anhydrase inhibitors. Crystal structure of[Zn(5-amino-1,3,4-thiadiazole-2-sulfonamidate)2(NH3)].H2O. ResearchGate. 3

  • Synthesis and characterization of metal complexes of heterocyclic sulfonamide as carbonic anhydrase inhibitors. Taylor & Francis. 6

  • Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II. NIH/PMC.7

  • Implications of non-native metal substitution in carbonic anhydrase – engineered enzymes and models. RSC Publishing.4

  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. ACS Publications. 8

Sources

Foundational

The Pharmacological Potential of 1,3,4-Thiadiazole Derivatives: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the search for versatile, highly active pharmacophores is paramount. Among sulfur-containing heterocycles, 1,3,4-thiadiazole has emerged as a privileged scaffold for ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the search for versatile, highly active pharmacophores is paramount. Among sulfur-containing heterocycles, 1,3,4-thiadiazole has emerged as a privileged scaffold for rational drug design[1]. Its unique chemical architecture—characterized by a five-membered ring containing one sulfur and two nitrogen atoms—confers exceptional bioisosteric properties, allowing it to mimic pyrimidine bases and interact seamlessly with diverse biological targets[1].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical chemistry and applied pharmacology. This whitepaper critically examines the mechanistic rationale behind 1,3,4-thiadiazole derivatives, synthesizes recent quantitative efficacy data, and provides self-validating experimental protocols to ensure rigorous preclinical evaluation.

Mechanistic Rationale: The 1,3,4-Thiadiazole Pharmacophore

The pharmacological versatility of 1,3,4-thiadiazole is not coincidental; it is a direct consequence of its electronic and structural properties[2].

  • Mesoionic Behavior & Membrane Permeability: The heterocycle exhibits pronounced mesoionic characteristics, enabling derivatives to maintain a stable dipole moment. This facilitates superior penetration across lipophilic biological membranes while retaining aqueous solubility[1].

  • C-S σ Orbital Interactions:* The presence of the sulfur atom creates localized regions of low electron density (σ-holes). This allows the scaffold to engage in strong, directional non-covalent interactions with target proteins, significantly enhancing binding affinity[1].

  • Pyrimidine Bioisosterism: Because its spatial arrangement closely mirrors the pyrimidine core of nucleic acids, 1,3,4-thiadiazole derivatives can effectively disrupt DNA replication and inhibit critical kinase pathways (such as EGFR) in highly proliferative cells[1].

Oncology Applications: Multi-Target Anticancer Agents

Target Mechanisms and Efficacy

Recent structural modifications of the 1,3,4-thiadiazole core have yielded potent anticancer agents capable of overcoming multidrug resistance. These derivatives primarily operate through multi-target mechanisms, including the direct inhibition of Epidermal Growth Factor Receptor (EGFR) phosphorylation and the induction of the intrinsic apoptotic pathway via BAX activation and Caspase 3/8 cleavage[1][3].

Table 1: Comparative in vitro Cytotoxicity (IC₅₀) of Novel 1,3,4-Thiadiazole Derivatives

Compound ClassTarget Cell LineIC₅₀ ValuePutative Mechanism
Honokiol Hybrids (8a)MCF-7 (Breast)1.62 - 4.61 µMMulti-target cytotoxicity[1]
EGFR Inhibitors (32a)HepG2 (Liver)3.31 µMEGFR Kinase Inhibition[1]
Amine Derivatives (22d)HCT-116 (Colon)10.3 µMLSD1 Inhibition[1]
ST10 DerivativeMDA-MB-231 (Breast)53.4 µMCaspase 3/8, BAX Activation[3]
Apoptotic Signaling Pathway

G T 1,3,4-Thiadiazole Derivatives EGFR EGFR Kinase Inhibition T->EGFR Binding (IC50 < 1 µM) DNA DNA Replication Interference T->DNA Pyrimidine Bioisosterism BAX BAX Activation T->BAX Up-regulation APOP Cancer Cell Apoptosis EGFR->APOP Proliferation Arrest DNA->APOP S-Phase Block CASP Caspase 3/8 Cleavage BAX->CASP Mitochondrial Pathway CASP->APOP Execution Phase

Fig 1. Multi-target apoptotic and anti-proliferative signaling pathways of 1,3,4-thiadiazoles.

Protocol: Self-Validating MTT Assay for Anticancer Screening

To accurately determine the IC₅₀ values of novel thiadiazole compounds, standard colorimetric assays must be optimized to prevent false positives caused by compound precipitation or background absorbance.

Causality & Design Rationale: We utilize a dual-wavelength spectrophotometric readout. Thiadiazole derivatives can sometimes form micro-precipitates in aqueous media. By subtracting the background absorbance at 650 nm from the formazan peak at 570 nm, we isolate the true metabolic signal.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or HepG2 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂ to allow adherence.
    
  • Compound Preparation: Dissolve the 1,3,4-thiadiazole derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Critical Control: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

  • Treatment Phase: Treat cells with compound concentrations ranging from 0.1 µM to 100 µM. Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Etoposide or Doxorubicin at known IC₅₀). Incubate for 48h.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h in the dark. Viable cells will reduce the tetrazolium dye to insoluble purple formazan.

  • Solubilization & Readout: Carefully aspirate the media and add 150 µL of DMSO per well to dissolve the formazan crystals. Shake for 10 minutes.

  • Data Acquisition: Read absorbance at 570 nm with a reference wavelength of 650 nm. Calculate IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic curve).

Infectious Disease Applications: Next-Generation Antimicrobials

Target Mechanisms and Efficacy

The rise of multidrug-resistant (MDR) bacterial and fungal strains necessitates novel structural classes. 1,3,4-thiadiazole derivatives, particularly when hybridized with oxazolidinone or pyrazole rings, demonstrate profound antimicrobial efficacy[4][5]. The core mechanism involves the disruption of bacterial cell wall synthesis and the inhibition of DNA gyrase, rendering them highly effective against Gram-positive pathogens like Enterococcus faecium and Staphylococcus aureus[4][5].

Table 2: Minimum Inhibitory Concentrations (MIC) of Thiadiazole Hybrids

Compound / ModificationPathogenMIC ValueReference Standard
Oxazolidinone Hybrid (2)E. faecium1.0 µg/mLLinezolid[4]
Pyrazole-Thiadiazole (9b)G. candidum0.08 µg/mLFluconazole[5]
Pyrazole-Thiadiazole (4c)Gram-positive (BS)0.12 µg/mLCiprofloxacin[5]
Protocol: Self-Validating Broth Microdilution Assay

Standard optical density (OD₆₀₀) measurements are often confounded by the intrinsic color or poor solubility of heterocyclic compounds. To establish a self-validating system, we employ a Resazurin-based microdilution assay .

Causality & Design Rationale: Resazurin is a blue, non-fluorescent dye that metabolically active bacteria reduce to resorufin (pink and highly fluorescent). This provides a definitive, binary colorimetric readout of cell viability that is completely independent of compound turbidity or precipitation, ensuring absolute trustworthiness of the MIC data.

Microdilution Inoculum Standardized Inoculum (5x10^5 CFU/mL) Dilution Compound Serial Dilution (96-well plate) Inoculum->Dilution Incubation Incubation (18-24h, 37°C) Dilution->Incubation Resazurin Resazurin Addition (Viability Indicator) Incubation->Resazurin Readout Colorimetric Readout (Blue=Dead, Pink=Alive) Resazurin->Readout MIC MIC Determination (Self-Validated) Readout->MIC

Fig 2. Self-validating resazurin-based microdilution workflow for MIC determination.

Step-by-Step Methodology:

  • Inoculum Standardization: Grow the target bacterial strain (e.g., S. aureus) overnight in Mueller-Hinton Broth (MHB). Adjust the suspension to a 0.5 McFarland standard, then dilute 1:150 to achieve a final well concentration of

    
     CFU/mL. Rationale: Standardization prevents inoculum effect variability.
    
  • Plate Preparation: In a 96-well plate, dispense 50 µL of MHB into columns 2–12. Add 100 µL of the thiadiazole compound (at 2x the highest desired concentration) into column 1. Perform a 2-fold serial dilution from column 1 to 11. Column 12 serves as the positive growth control (no drug).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to all wells.

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 18–24 hours.

  • Resazurin Addition: Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2–4 hours.

  • Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized resazurin, no bacterial growth) to pink (reduced resorufin, active bacterial metabolism).

Conclusion

The 1,3,4-thiadiazole scaffold represents a cornerstone in contemporary drug discovery[2]. By exploiting its bioisosteric relationship with pyrimidines and its unique electronic distribution, medicinal chemists can engineer highly selective agents for both oncology and infectious diseases. Moving forward, the integration of rigorous, self-validating phenotypic screening protocols—as outlined in this guide—will be critical to translating these potent in vitro hits into viable clinical candidates.

References

  • Title: Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI Source: MDPI URL
  • Title: 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery | Bentham Science Publishers Source: Bentham Science Publishers URL
  • Title: New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - MDPI Source: MDPI URL
  • Source: National Center for Biotechnology Information (PMC)
  • Title: Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - MDPI Source: MDPI URL

Sources

Exploratory

anticonvulsant properties of thiadiazole sulfonamide scaffolds

An In-Depth Technical Guide to the Anticonvulsant Properties of Thiadiazole Sulfonamide Scaffolds Authored by Gemini, Senior Application Scientist Abstract Epilepsy remains a significant global health challenge, with a s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Anticonvulsant Properties of Thiadiazole Sulfonamide Scaffolds

Authored by Gemini, Senior Application Scientist

Abstract

Epilepsy remains a significant global health challenge, with a substantial portion of patients exhibiting resistance to current antiepileptic drugs (AEDs).[1][2] This necessitates the urgent exploration and development of novel therapeutic agents with improved efficacy and safety profiles. The 1,3,4-thiadiazole nucleus, particularly when functionalized with a sulfonamide moiety, has emerged as a highly promising scaffold in the design of potent anticonvulsant agents.[3][4] This guide provides a comprehensive technical overview of the thiadiazole sulfonamide scaffold, delving into its mechanism of action, structure-activity relationships (SAR), synthetic strategies, and the critical experimental protocols for its evaluation. By synthesizing established research with field-proven insights, this document serves as a vital resource for researchers, medicinal chemists, and drug development professionals dedicated to advancing the next generation of anticonvulsant therapies.

The Unmet Need in Epilepsy and the Promise of the Thiadiazole Scaffold

Epilepsy is a chronic neurological disorder characterized by recurrent, unpredictable seizures resulting from abnormal neuronal activity in the brain.[3][5] While numerous AEDs are available, approximately 30% of patients are pharmacoresistant, highlighting a critical therapeutic gap.[5][6] The search for new anticonvulsants is driven by the need for drugs with novel mechanisms of action, broader efficacy against different seizure types, and reduced side effects.

The 1,3,4-thiadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][7] Its utility as a "constrained pharmacophore" and a "two-electron donor system" makes it a privileged structure in drug design.[4] When combined with a sulfonamide (-SO₂NH₂) group, a moiety famously associated with carbonic anhydrase inhibition, the resulting scaffold presents a powerful platform for developing potent anticonvulsant agents.[8] Drugs like Acetazolamide and Methazolamide, which feature this core structure, are known carbonic anhydrase inhibitors (CAIs) used clinically for their anticonvulsant effects.[9]

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism underpinning the anticonvulsant activity of thiadiazole sulfonamides is the inhibition of carbonic anhydrase (CA) enzymes.

Causality Behind the Mechanism: Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[10] In the central nervous system (CNS), specific isoforms, particularly CA II, VII, and XIV, play a crucial role in regulating pH and ion homeostasis.[11] Neuronal hyperexcitability, the hallmark of a seizure, is associated with significant shifts in extracellular and intracellular pH. By inhibiting brain CAs, these drugs cause a localized accumulation of CO₂, leading to a decrease in neuronal pH (acidosis). This acidosis is believed to exert a "braking" effect on neuronal firing, potentially by modulating the activity of voltage-gated ion channels and enhancing the function of GABAergic inhibitory systems, thereby suppressing seizure activity.[10][11]

Carbonic_Anhydrase_Inhibition_Pathway CO2 CO₂ + H₂O CA Carbonic Anhydrase (e.g., CA II, CA VII) CO2->CA Catalysis HCO3 HCO₃⁻ + H⁺ CA->HCO3 Inhibition Inhibition Acidosis Neuronal Acidosis (Decreased pH) CA->Acidosis Blockage leads to CO₂ accumulation Thiadiazole Thiadiazole Sulfonamide Thiadiazole->CA Modulation Modulation of Ion Channels & GABAergic Systems Acidosis->Modulation Suppression Seizure Suppression Modulation->Suppression

Caption: Mechanism of anticonvulsant action via Carbonic Anhydrase inhibition.

Structure-Activity Relationship (SAR) and Pharmacophore Model

The anticonvulsant potency of the thiadiazole sulfonamide scaffold can be fine-tuned by strategic substitutions at the C2 and C5 positions of the thiadiazole ring. SAR studies have identified key pharmacophoric features essential for activity.[3][12]

  • Aryl Hydrophobic Site (Ar/C): An aromatic or hydrophobic group is crucial for activity. Substitutions on this aryl ring, such as electron-withdrawing groups (e.g., chloro, bromo), often enhance anticonvulsant potency.[3][13][14] For instance, a 4-chlorophenyl group has been shown to be highly effective.[7]

  • Hydrogen Bonding Domain (HBD): The sulfonamide group (-SO₂NH₂) is a critical HBD. The primary sulfonamide is essential for binding to the zinc ion in the active site of carbonic anhydrase.

  • Electron Donor Group (D): The thiadiazole ring itself, with its sulfur and nitrogen atoms, acts as an electron donor system.

SAR_Pharmacophore cluster_0 Thiadiazole Sulfonamide Pharmacophore A A: Hydrophobic Aryl Site D D: Electron Donor System (Thiadiazole Ring) A->D Linker C C: Distal Hydrophobic Site HBD HBD: Hydrogen Bonding Domain (-SO₂NH₂) D->HBD Substitution

Caption: Key pharmacophoric elements for anticonvulsant activity.

Moiety/SubstitutionPositionImpact on Anticonvulsant ActivityReferences
Sulfonamide (-SO₂NH₂) Group C2 of ThiadiazoleEssential. Primary sulfonamide is critical for CA inhibition.[15]
Aryl Group C5 of ThiadiazoleEssential. Provides a hydrophobic binding region.[12]
- Halo (Cl, Br) substitution on Arylpara or orthoIncreases activity. Enhances lipophilicity and binding.[7][13]
- Amino (-NH₂) substitution on ArylparaIncreases activity. Potentially adds another H-bonding site.[7]
Lipophilic Moieties C5 of ThiadiazoleIncreases activity. Lipophilicity is correlated with CNS penetration and potency.[3][15]

Synthetic Strategies

The synthesis of 2,5-disubstituted 1,3,4-thiadiazole sulfonamides typically involves multi-step reactions. A common and versatile approach begins with the formation of the core thiadiazole ring, followed by the introduction of the crucial sulfonamide group.

One representative pathway involves the cyclization of a thiosemicarbazide derivative. For example, reacting an appropriate acyl chloride with thiosemicarbazide yields an acylthiosemicarbazide, which can then be cyclized under acidic conditions (e.g., using concentrated sulfuric acid or polyphosphoric acid) to form a 2-amino-5-aryl-1,3,4-thiadiazole intermediate. This amino group can then be converted to the sulfonamide via a Sandmeyer-type reaction, involving diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst and subsequent amination.[16][17][18]

Alternative routes may start with materials already containing the sulfonamide precursor, simplifying the final steps.[19] The choice of synthetic route is often dictated by the desired substitutions on the aryl ring at the C5 position.

Preclinical Evaluation: A Self-Validating Experimental Workflow

A robust preclinical evaluation is paramount to validate the anticonvulsant potential and safety profile of new chemical entities. The workflow is designed to screen for efficacy against different seizure types and to assess potential dose-limiting neurotoxicity.

Anticonvulsant_Drug_Discovery_Workflow Design Design & Synthesis of Thiadiazole Sulfonamides InVitro In Vitro Screening (Carbonic Anhydrase Assay) Design->InVitro InVivo In Vivo Anticonvulsant Screening InVitro->InVivo Active Compounds MES Maximal Electroshock (MES) Test InVivo->MES scPTZ sc-Pentylenetetrazole (scPTZ) Test InVivo->scPTZ Neurotox Neurotoxicity Assessment (Rotarod Test) MES->Neurotox scPTZ->Neurotox SAR SAR Analysis & Lead Optimization Neurotox->SAR Determine Protective Index SAR->Design Iterative Refinement

Caption: Experimental workflow for discovery of novel anticonvulsant agents.

Protocol 1: Maximal Electroshock (MES) Seizure Test

Rationale: The MES test is a gold-standard model for identifying agents effective against generalized tonic-clonic seizures.[20] It works by inducing a supramaximal seizure via electrical stimulation, and efficacy is measured by the drug's ability to prevent the tonic hind limb extension phase of the seizure. This model is particularly sensitive to drugs that act by blocking voltage-gated sodium channels.[20]

Methodology:

  • Animal Model: Male Swiss albino mice (20-25 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Drug Administration: Test compounds are typically suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) or orally (p.o.). A control group receives only the vehicle. A positive control group receives a standard drug like Phenytoin (e.g., 25 mg/kg, i.p.).

  • Time Interval: The electrical stimulus is applied at the time of peak drug effect, determined from preliminary pharmacokinetic studies (commonly 30-60 minutes post-administration).

  • Stimulation: A corneal electrode is used to deliver an alternating current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Endpoint Assessment: The presence or absence of the tonic hind limb extension is recorded. The abolition of this phase is considered protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Rationale: The scPTZ test is a widely used model for screening drugs effective against myoclonic and absence seizures.[5][6] Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic seizures. This model identifies compounds that can raise the seizure threshold.[5]

Methodology:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Drug Administration: Test compounds, vehicle, and a positive control (e.g., Valproic acid, 200 mg/kg, i.p.) are administered as described in the MES protocol.

  • Time Interval: After the appropriate pre-treatment time (e.g., 30-60 minutes), the convulsant is administered.

  • Convulsant Administration: Pentylenetetrazole is administered subcutaneously at a dose known to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg).

  • Observation Period: Animals are observed for 30 minutes.

  • Endpoint Assessment: The primary endpoint is the absence of a clonic seizure episode lasting for at least 5 seconds. The latency to the first seizure can also be recorded.

  • Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected from clonic seizures.

Protocol 3: Rotarod Neurotoxicity Assay

Rationale: To be clinically useful, an anticonvulsant must be effective at doses that do not cause significant motor impairment. The rotarod test is the standard method for assessing such neurotoxicity.

Methodology:

  • Apparatus: A rotating rod (e.g., 3 cm diameter) with adjustable speed (e.g., 5-10 rpm).

  • Training: Mice are pre-trained to stay on the rotating rod for a set period (e.g., 1-2 minutes) for at least two consecutive trials. Only animals that pass this training are used.

  • Drug Administration: Dosing is performed as in the efficacy studies.

  • Testing: At the time of peak drug effect, each mouse is placed on the rotarod, and the time it remains on the rod is recorded for up to 2 minutes.

  • Endpoint Assessment: An animal is considered to have failed the test if it falls off the rod.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is calculated. The Protective Index (PI = TD₅₀ / ED₅₀) is then determined, with a higher PI indicating a better safety margin.

Quantitative Data Summary

The following table summarizes representative data for novel thiadiazole sulfonamide derivatives, illustrating their potency and safety profiles in comparison to standard drugs.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀) (MES)Primary Mechanism
Acetazolamide (Standard) > 50014.5> 800> 1.6CA Inhibition
Phenytoin (Standard) 9.5Inactive68.57.2Na⁺ Channel Block
Compound A¹ 12.535.2> 300> 24CA Inhibition
Compound B² 28.045.1> 400> 14CA Inhibition
Compound C³ 9.822.415015.3CA Inhibition
Data are hypothetical representations based on published literature values for illustrative purposes.
¹ Represents a derivative with high lipophilicity.[15]
² Represents a derivative with a para-chloro substitution.[7]
³ Represents a lead-optimized compound.

Conclusion and Future Perspectives

The thiadiazole sulfonamide scaffold is an unequivocally valuable platform for the development of novel anticonvulsant agents. The well-understood mechanism of carbonic anhydrase inhibition provides a solid rationale for their design, and extensive SAR studies have delineated the key structural features required for potent activity. The experimental workflow outlined in this guide, employing validated models like the MES and scPTZ tests, provides a reliable pathway for identifying and characterizing promising lead compounds.

Future research should focus on designing isoform-selective CA inhibitors. Targeting the specific CA isoforms implicated in epilepsy (CA VII and XIV) over the more ubiquitous CA II could lead to drugs with an even wider therapeutic window and fewer side effects. Additionally, exploring dual-action compounds that combine CA inhibition with other anticonvulsant mechanisms (e.g., GABAergic modulation or ion channel blockade) within a single molecule represents an exciting frontier. The continued application of rational drug design, guided by robust preclinical evaluation, ensures that thiadiazole sulfonamides will remain a central focus in the quest for superior epilepsy therapies.

References

  • Alachkar, A., Ojha, S. K., Sadeq, A., Adem, A., Frank, A., Stark, H., & Sadek, B. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Current Pharmaceutical Design, 26(15), 1693–1711.
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). Research Square.
  • Singh, A. K., et al. (2012). Design, synthesis and anticonvulsant activity of some 1, 3, 4-thiadiazol derivatives. Trade Science Inc.[Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). ResearchGate. [Link]

  • Experimental models of epilepsy: A comprehensive review of mechanisms, translational relevance, and future directions. (n.d.). National Center for Biotechnology Information. [Link]

  • Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. (2020). PubMed. [Link]

  • Masereel, B., Rolin, S., Abbate, F., Scozzafava, A., & Supuran, C. T. (2002). Carbonic Anhydrase Inhibitors: Anticonvulsant Sulfonamides Incorporating Valproyl and Other Lipophilic Moieties. Journal of Medicinal Chemistry, 45(2), 312–320. [Link]

  • Sayed, A. R., Youssef, M. M., & Al-Faiyz, Y. S. (2015). Synthesis, Characterization and Biological Evaluation of Novel Thiadiazoline Sulfonamides and Metal Complexes. Journal of Applied Sciences, 15(6), 884–893. [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Thiazoles and[2][5][7]Thiadiazoles Incorporating Sulfonamide Group as DHFR Inhibitors. (2025). ResearchGate. [Link]

  • Sayed, A. R., Youssef, M. M., & Al-Faiyz, Y. S. (2015). Synthesis, Characterization and Biological Evaluation of Novel Thiadiazoline Sulfonamides and Metal Complexes. Science Alert. [Link]

  • 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). Frontiers. [Link]

  • 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). National Center for Biotechnology Information. [Link]

  • Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. (n.d.). American Research Journals. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). National Center for Biotechnology Information. [Link]

  • Siddiqui, N., et al. (2010). Sulfonamide derivatives of thiazolidin-4-ones with anticonvulsant activity against two seizure models: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 513-520. [Link]

  • Synthesis, Molecular Docking Analysis and Biological Evaluations of Saccharide-Modified Thiadiazole Sulfonamide Derivatives. (2021). MDPI. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Ingenta Connect. [Link]

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.). Brieflands. [Link]

  • Review Article Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). CORE. [Link]

  • Synthesis of some new thiadiazole derivatives and their anticonvulsant activity. (2025). ResearchGate. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. [Link]

  • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. (2025). Frontiers. [Link]

  • DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIVATIVES. (2012). TSI Journals. [Link]

  • Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives. (2025). ResearchGate. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SUBSTITUTED 1,3,4- THIADIAZOLE DERIVATIVES AS ANTICONVULSANT AGENTS. (2019). Nirma University Journals. [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Sulfonamide derivatives of thiazolidin-4-ones with anticonvulsant activity against two seizure models: Synthesis and pharmacological evaluation. (2010). ResearchGate. [Link]

  • Synthesis, Characterization and Anticonvulsant Activity of Novel Fused 1,2,4-Triazolo-1,3,4-Thiadiazoles. (2019). Oriental Journal of Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Preparation and Characterization of Metal Complexes with 5-Methyl-1,3,4-thiadiazole-2-sulfonamide for Carbonic Anhydrase Inhibition

Executive Summary The development of metallo-pharmaceuticals represents a critical frontier in the design of potent enzyme inhibitors. 5-Methyl-1,3,4-thiadiazole-2-sulfonamide is a highly active pharmacophore structurall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of metallo-pharmaceuticals represents a critical frontier in the design of potent enzyme inhibitors. 5-Methyl-1,3,4-thiadiazole-2-sulfonamide is a highly active pharmacophore structurally related to classical Carbonic Anhydrase (CA) inhibitors such as acetazolamide and methazolamide. While the free ligand exhibits baseline inhibitory activity, coordinating this sulfonamide to transition metals—specifically Cu(II), Ni(II), and Zn(II)—amplifies its potency by 10- to 100-fold.

This application note provides a comprehensive, self-validating protocol for the synthesis, physicochemical characterization, and in vitro enzymatic validation of these metal-sulfonamide complexes. It is designed for researchers and drug development professionals seeking to synthesize high-purity metallo-drugs for the treatment of elevated intraocular pressure (glaucoma) and related CA-dependent pathologies.

Mechanistic Rationale & Design Philosophy

The synthesis of metal-sulfonamide complexes is driven by specific coordination chemistry principles. Neutral sulfonamides are inherently poor ligands because the highly electronegative oxygen atoms withdraw electron density from the nitrogen atom. However, the 1,3,4-thiadiazole ring and the sulfonyl group exert a strong combined electron-withdrawing effect, rendering the sulfonamide N-H proton uniquely acidic.

When the pH is carefully adjusted to ~8, this proton dissociates. The resulting deprotonated sulfonamide anion becomes an exceptionally strong


-donor ligand 1. The transition metals coordinate primarily via this sulfonamide nitrogen and the endocyclic thiadiazole nitrogen, forming stable, often octahedral or square-planar geometries.

Biologically, these metal complexes operate via a "dual-binding" mechanism. While the free ligand relies solely on competitive binding at the active site zinc of the CA enzyme, the metal complex interacts with both the active site and adjacent amino acid residues, fundamentally disrupting the catalytic water network required for CO₂ hydration 2.

Mechanism CA Carbonic Anhydrase (CA) Active Site (Zn²⁺) DIS Disruption of Catalytic Water Network CA->DIS Zinc Coordination LIG Free Sulfonamide (Moderate Binding) LIG->CA Competitive MET Metal-Sulfonamide Complex (High Affinity Dual Binding) MET->CA Metallo-Drug Interaction INH Potent CA Inhibition (IOP Reduction) DIS->INH

Fig 2: Dual-binding mechanism of metal-sulfonamide complexes inhibiting Carbonic Anhydrase.

Experimental Methodologies

The following workflows establish a self-validating system. By incorporating precise pH controls during synthesis and utilizing clinical-standard controls during the assay, researchers can ensure the integrity of the resulting data.

Workflow LIG Ligand Preparation (5-Methyl-1,3,4-thiadiazole-2-sulfonamide) MIX Deprotonation & Reflux (Ethanol, pH 8, 60°C) LIG->MIX MET Metal Salt Solution (Cu²⁺, Ni²⁺, Zn²⁺) MET->MIX CRY Precipitation & Isolation MIX->CRY Cooling (4°C) CHA Physicochemical Characterization CRY->CHA Purified Complex ASS hCA-I / hCA-II Inhibition Assay CHA->ASS Structural Validation

Fig 1: Step-by-step workflow for the synthesis and validation of metal-sulfonamide complexes.

Protocol: Synthesis of Metal Complexes

This protocol utilizes a 1:2 (Metal:Ligand) stoichiometric ratio, which is thermodynamically favored for these heterocyclic sulfonamides 3.

Materials Required:

  • 5-Methyl-1,3,4-thiadiazole-2-sulfonamide (Ligand, L)

  • Metal Salts:

    
    , 
    
    
    
    , or
    
    
  • Absolute Ethanol

  • 0.1 M Ethanolic NaOH or Triethylamine (TEA)

Step-by-Step Procedure:

  • Ligand Solubilization: Dissolve 2.0 mmol of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide in 20 mL of warm absolute ethanol (40°C) under continuous magnetic stirring.

  • Deprotonation (Critical Step): Add 0.1 M ethanolic NaOH dropwise until the pH reaches approximately 8.0.

    • Causality & Validation: This specific pH ensures the deprotonation of the sulfonamide group without causing the premature precipitation of metal hydroxides in the next step. The solution must remain clear.

  • Metal Coordination: In a separate flask, dissolve 1.0 mmol of the chosen metal salt in 10 mL of absolute ethanol. Add this metal solution dropwise to the ligand solution over 15 minutes.

  • Reflux: Elevate the temperature to 60°C and reflux the mixture for 3 to 4 hours. A distinct color change will indicate complex formation (e.g., green/blue for Cu(II), light green for Ni(II)).

  • Isolation: Cool the reaction mixture to 4°C overnight to maximize precipitation. Filter the microcrystalline precipitate under vacuum.

  • Purification: Wash the precipitate successively with 10 mL of cold ethanol and 10 mL of diethyl ether.

    • Causality: Cold ethanol removes unreacted polar metal salts, while diethyl ether strips away any unreacted lipophilic ligand without dissolving the target coordination complex.

  • Drying: Dry the purified complex in a vacuum desiccator over anhydrous

    
     for 24 hours.
    
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To validate the synthesized complexes, their inhibitory potency must be benchmarked against the free ligand and a clinical standard (Acetazolamide).

Step-by-Step Procedure:

  • Enzyme Preparation: Purify human carbonic anhydrase isozymes (hCA-I and hCA-II) from human erythrocytes using Sepharose-4B-L-tyrosine-sulfanilamide affinity chromatography.

  • Assay Setup (Wilbur-Anderson Method): Prepare a buffer solution (pH 7.4) containing the purified enzyme. Maintain the reaction vessel strictly at 0°C using an ice bath to stabilize the dissolved CO₂.

  • Inhibitor Incubation: Introduce the synthesized metal complex (dissolved in a minimum volume of DMSO, max 5% v/v final concentration) to the enzyme solution and incubate for 15 minutes to allow for equilibration of the metal-enzyme binding.

  • Reaction Initiation & Measurement: Bubble saturated CO₂ water into the mixture. Record the time (

    
    ) required for the pH to drop from 8.3 to 6.3. Compare this to the non-enzymatic hydration time (
    
    
    
    ).
  • Self-Validation: Run parallel assays using the free 5-Methyl-1,3,4-thiadiazole-2-sulfonamide and Acetazolamide (AAZ). The IC₅₀ of AAZ must fall within established literature ranges (~0.2 µM) to validate the assay's integrity.

Data Interpretation & Expected Outcomes

The successful formation of the metal complexes is confirmed via spectral shifts. The


(SO₂) symmetric and asymmetric stretching bands typically shift to lower frequencies upon coordination, and new bands corresponding to M-N and M-O bonds appear in the far-IR region.

Table 1: Expected Physicochemical and Spectral Characterization

CompoundProposed Geometry

(SO₂) asym / sym (

)

(M-N) (

)
UV-Vis d-d transitions (nm)
Free Ligand (L) N/A1340 / 1165N/AN/A (Only

)

Jahn-Teller Octahedral1315 / 1140~480~650 - 700

Octahedral1320 / 1145~485~300, ~780

Tetrahedral / Octahedral1318 / 1142~475N/A (

system)

Enzymatically, the metal complexes are expected to exhibit profound inhibitory amplification. The transition metals enhance the interaction with the hCA active site, leading to drastically reduced IC₅₀ values.

Table 2: Expected In Vitro Carbonic Anhydrase Inhibition Data

CompoundhCA-I IC₅₀ (µM)hCA-II IC₅₀ (µM)Relative Potency vs Free Ligand (hCA-II)
Free Ligand (L) 2.451.801x (Baseline)
Acetazolamide (Control) 0.250.21~8.5x

0.180.08~22.5x

0.150.09~20.0x

0.120.07~25.7x

Note: Zinc and Copper complexes typically demonstrate the highest affinity for hCA-II due to optimal geometry matching within the enzyme's active site cleft.

References

  • Synthesis and characterization of metal complexes of heterocyclic sulfonamide as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC). URL:[Link]

  • Synthesis and characterization of metal complexes of heterocyclic sulfonamide as carbonic anhydrase inhibitors. Taylor & Francis. URL:[Link]

Sources

Application

Protocol and Application Notes for Growing Single Crystals of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide

An Application Guide for Researchers Abstract This document provides a comprehensive guide for the growth of high-quality single crystals of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide, a compound of significant interest in...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the growth of high-quality single crystals of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide, a compound of significant interest in medicinal chemistry due to its structural relation to potent enzyme inhibitors like Acetazolamide.[1][2] Obtaining single crystals is a critical prerequisite for unambiguous structure determination via X-ray diffraction, which in turn elucidates structure-activity relationships essential for rational drug design. This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, offering detailed, field-proven protocols for common techniques such as slow evaporation and vapor diffusion. It includes a systematic approach to solvent selection, troubleshooting common crystallization challenges, and best practices for crystal handling and characterization.

Introduction: The Scientific Imperative for Crystallization

The 1,3,4-thiadiazole ring is a key pharmacophore in a variety of therapeutic agents, known for its role in enzyme inhibition and its ability to engage in crucial interactions with biological targets.[3][4] Sulfonamide-bearing thiadiazoles, in particular, are a well-established class of carbonic anhydrase inhibitors.[2] 5-Methyl-1,3,4-thiadiazole-2-sulfonamide is a member of this family, and understanding its precise three-dimensional structure is paramount for developing next-generation therapeutics.

Single-crystal X-ray diffraction remains the gold standard for determining molecular structures at atomic resolution. This technique, however, is entirely dependent on the availability of well-ordered, single crystals of sufficient size and quality. The sulfonamide functional group's rigidity often makes these compounds crystalline, yet achieving diffraction-quality crystals can be a significant bottleneck.[5] This guide is designed to equip researchers with the foundational knowledge and practical protocols to overcome this challenge.

Foundational Principles of Crystallization

Crystallization is the transition from a disordered state (solution, melt, or vapor) to an ordered, crystalline solid state. The process is governed by thermodynamics and kinetics, driven by the establishment of a supersaturated state.[6]

  • Supersaturation : This is the essential thermodynamic driving force. A solution is supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature. It can be achieved by:

    • Slowly evaporating the solvent.

    • Gradually cooling a saturated solution.

    • Introducing an "anti-solvent" in which the solute is less soluble.[6]

  • Nucleation : This is the initial formation of microscopic, ordered crystal nuclei from the supersaturated solution. This kinetic step can be spontaneous (homogeneous nucleation) or induced by impurities or surfaces (heterogeneous nucleation).

  • Crystal Growth : Once stable nuclei have formed, they grow by the ordered addition of more molecules from the solution. The goal of any crystallization experiment is to control conditions to favor slow, deliberate growth over rapid nucleation, which often leads to a mass of small, unusable microcrystals.

A significant challenge in the crystallization of sulfonamides is polymorphism , where a single compound can form multiple distinct crystal structures.[6] These polymorphs can have different physical properties, making strict control over crystallization conditions—such as solvent choice, temperature, and cooling rate—absolutely critical.[6]

Pre-Crystallization Workflow: Setting the Stage for Success

Success in crystallization is often determined before the main experiment begins. Two preliminary steps are non-negotiable.

Purity Assessment and Purification

Do not attempt to grow single crystals from impure material. Impurities can inhibit nucleation, disrupt crystal lattice formation, or co-crystallize, leading to poor-quality or unusable results. A purity of >95% is strongly recommended. If necessary, purify the starting material using standard techniques like column chromatography or recrystallization.

Systematic Solubility Screening

The choice of solvent is the most critical experimental parameter.[7] A systematic screening process is essential to identify suitable candidates for various crystallization techniques. The ideal "good" solvent will dissolve the compound moderately at room temperature or with gentle heating.

Protocol: Small-Scale Solubility Screening

  • Place ~1-2 mg of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide into several small vials.

  • To each vial, add a different solvent dropwise (e.g., 50 µL at a time) while stirring or sonicating.

  • Record the approximate volume of solvent required to fully dissolve the compound.

  • Categorize solvents as "Poor," "Moderate," or "High" solubility.

Solvent Class Typical Solvents Potential Use Case
Non-polar Hexane, Cyclohexane, TolueneAnti-solvents
Moderately Polar Dichloromethane, Ethyl Acetate, THFGood solvents for slow evaporation, primary solvents in vapor diffusion
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFGood solvents, but high boiling points of DMSO/DMF can be problematic[8]
Polar Protic Methanol, Ethanol, Isopropanol, WaterGood solvents, excellent for hydrogen bonding interactions

This table provides a starting point; an ideal screening panel would test 10-20 different solvents.

Detailed Crystallization Protocols

The following protocols are optimized for sulfonamide-containing heterocyclic compounds and represent the most common and effective methods.

Protocol 1: Slow Evaporation

This is the simplest crystallization method and often highly effective.[9][10] It relies on gradually increasing the solute concentration as the solvent evaporates over days or weeks.[7][11]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-10 mg of purified 5-Methyl-1,3,4-thiadiazole-2-sulfonamide in a "moderate" solubility solvent (e.g., Methanol, Ethanol, or an Ethyl Acetate/Hexane mixture) in a small, clean glass vial (e.g., a 2 mL vial).[1][7][12] Use the minimum volume of solvent required for complete dissolution at room temperature. Gentle warming can be used but is not always necessary.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove potential heterogeneous nucleation sites.

  • Evaporation Setup: Cover the vial with a cap, but do not tighten it fully. Alternatively, pierce the cap with a needle. This creates a small opening for the solvent to evaporate slowly.[8]

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a drawer or a dedicated crystallization chamber) at a constant temperature.

  • Monitoring: Check the vial periodically (without disturbing it) over several days to weeks. High-quality crystals often form on the bottom or sides of the vial.

Causality: The slow rate of solvent removal maintains a state of low supersaturation for an extended period, which kinetically favors the growth of existing crystal nuclei over the formation of new ones. This leads to fewer, larger, and more well-ordered crystals.

Protocol 2: Vapor Diffusion (Solvent / Anti-Solvent)

This is arguably the most powerful and controlled method, especially when only small amounts of material are available.[13] It involves dissolving the compound in a "good" solvent and allowing a miscible, more volatile "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution via the vapor phase.[11]

Step-by-Step Methodology:

  • Inner Vial Preparation: Dissolve 2-5 mg of the compound in a minimal amount (~100-300 µL) of a "good" solvent (e.g., Dichloromethane, Acetone) in a small, narrow vial (e.g., a 0.5 mL vial).

  • Outer Vial Preparation: Add ~1-2 mL of a volatile, miscible anti-solvent (e.g., Hexane, Cyclohexane, Diethyl Ether) to a larger vial (e.g., a 4 mL vial).[13]

  • Assembly: Carefully place the open inner vial inside the larger outer vial, ensuring the walls do not touch.[13]

  • Sealing and Incubation: Tightly seal the outer vial. The anti-solvent, being more volatile, will begin to saturate the headspace.

  • Diffusion and Growth: Over time, the anti-solvent vapor will diffuse into the solution in the inner vial. This slowly decreases the compound's solubility, inducing a state of supersaturation and promoting crystal growth.

  • Monitoring: Observe for crystal formation over several days to a week.

Causality: Vapor diffusion offers exquisite control over the rate of change in solvent composition. This extremely slow increase in anti-solvent concentration allows the system to equilibrate gently, providing ideal conditions for the formation of large, high-quality single crystals.

Diagram: Vapor Diffusion Experimental Setup

G cluster_0 Sealed Outer Vial cluster_1 Vapor Phase Equilibration vial_inner Inner Vial Compound dissolved in 'Good' Solvent (e.g., DCM) anti_solvent Anti-Solvent Pool (e.g., Hexane) vapor Anti-Solvent Vapor vapor->vial_inner Diffusion desc Vapor diffuses into inner vial, reducing solubility and inducing crystallization.

Caption: Workflow for vapor diffusion crystallization.

Troubleshooting Common Crystallization Issues

It is common for initial crystallization attempts to fail. A systematic troubleshooting approach is key to success.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; Compound is too soluble.Allow more solvent to evaporate. Re-screen for a solvent of lower solubility. Try the vapor diffusion method.[6]
Amorphous Powder/Precipitate Supersaturation was achieved too quickly.Slow down the process: use a less volatile solvent/anti-solvent, reduce the opening of the vial, or use a temperature gradient (slow cooling).[6]
Formation of Oil Compound "oiled out" instead of crystallizing.Lower the concentration of the starting solution. Change the solvent system entirely. Try crystallizing at a lower temperature.[8]
Many Tiny Needles Nucleation rate is too high compared to growth rate.Decrease the level of supersaturation. Use a cleaner vial to reduce nucleation sites. Try a different solvent that may favor different crystal face growth.[13]
Poor Crystal Quality Rapid growth, twinning, or aggregation.Slow down the crystallization process further. Introduce a seed crystal from a previous successful batch to promote ordered growth.[6][13]

G start Start Crystallization Attempt check Monitor After 1-2 Weeks start->check success Single Crystals Formed! Proceed to Characterization check->success Yes no_xtal no_xtal check->no_xtal No powder powder check->powder No oil oil check->oil No bad_xtal bad_xtal check->bad_xtal No sol_1 sol_1 no_xtal->sol_1 sol_2 sol_2 powder->sol_2 sol_3 sol_3 oil->sol_3 sol_4 sol_4 bad_xtal->sol_4 sol_1->start Retry sol_2->start Retry sol_3->start Retry sol_4->start Retry

Sources

Method

Application Note: Regioselective N-Alkylation of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide in Drug Discovery

Introduction & Mechanistic Rationale The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, predominantly recognized for its role in Carbonic Anhydrase Inhibitors (CAIs) [2]. Specifically, 5-Methyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, predominantly recognized for its role in Carbonic Anhydrase Inhibitors (CAIs) [2]. Specifically, 5-Methyl-1,3,4-thiadiazole-2-sulfonamide (CAS: 66464-90-2; MW: 179.22 g/mol ) serves as a critical precursor for synthesizing analogs of methazolamide and acetazolamide [3]. Derivatization via N-alkylation is a primary strategy to modulate the molecule's lipophilicity, membrane permeability, and isozyme selectivity.

The Regioselectivity Challenge

N-alkylation of this substrate presents a fundamental regioselectivity challenge. The molecule possesses multiple nucleophilic centers: the primary sulfonamide nitrogen (


) and the endocyclic nitrogens (N3 and N4).

Causality of Experimental Choices: The sulfonamide protons are relatively acidic (pKa ~8.5–9.0) due to the strong electron-withdrawing nature of the adjacent sulfonyl group and the heteroaromatic ring. By employing mild bases (e.g.,


 or 

) in polar aprotic solvents (DMF or MeCN), the sulfonamide is selectively deprotonated over the ring nitrogens. The polar aprotic solvent effectively solvates the alkali metal cation, leaving the sulfonamidate anion "naked" and highly reactive toward electrophiles via an

mechanism. To prevent over-alkylation (yielding N,N-dialkyl sulfonamides) or competing ring-alkylation, precise stoichiometric control and temperature regulation are mandatory [1].

Mandatory Visualization: Reaction Pathways

G Substrate 5-Methyl-1,3,4-thiadiazole- 2-sulfonamide Base Mild Base (K2CO3) Deprotonation Substrate->Base pKa ~8.5 Anion Sulfonamidate Anion (Reactive Intermediate) Base->Anion -H+ MonoAlkyl Mono-N-Alkyl Sulfonamide (Target Product) Anion->MonoAlkyl + R-X (1.0 eq) SN2 Attack RingAlkyl Ring N-Alkylation (Byproduct) Anion->RingAlkyl Hard Electrophiles DiAlkyl N,N-Dialkyl Sulfonamide (Byproduct) MonoAlkyl->DiAlkyl + R-X (Excess) Strong Base

Fig 1: Reaction pathways for regioselective N-alkylation of 1,3,4-thiadiazole-2-sulfonamide.

Experimental Protocols

Protocol A: Base-Promoted Direct N-Alkylation (Standard )

This method is optimal for primary and unhindered secondary alkyl halides (e.g., benzyl bromide, methyl iodide, ethyl bromide).

Materials:

  • 5-Methyl-1,3,4-thiadiazole-2-sulfonamide (1.0 eq, 10 mmol, 1.79 g)

  • Alkyl halide (1.05 eq, 10.5 mmol)

  • Cesium carbonate (

    
    , 1.5 eq, 15 mmol)
    
  • Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve the starting sulfonamide in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous

    
     in one portion. Stir the suspension at room temperature for 30 minutes.
    
    • Expert Insight: Pre-stirring is crucial. It ensures complete formation of the sulfonamidate anion before the electrophile is introduced, preventing the alkyl halide from reacting with the neutral sulfonamide (which is slower and reduces regioselectivity).

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add the alkyl halide dropwise over 10 minutes to control the exothermic

    
     reaction.
    
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours.

  • Quenching & Workup: Pour the mixture into 100 mL of ice-cold distilled water to quench the reaction and precipitate the product. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers heavily with brine (

    
     mL) to partition and remove residual DMF. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Eluent: EtOAc/Hexane gradient).

System Validation: The reaction is self-validating via LC-MS. The disappearance of the starting material peak (


) and the appearance of the mono-alkylated mass peak confirms the 

trajectory. The absence of a

mass peak validates the stoichiometric control against over-alkylation.
Protocol B: Mitsunobu-Driven N-Alkylation

When utilizing complex or stereochemically pure secondary alcohols where standard basic


 conditions result in elimination (E2) or racemization, the Mitsunobu reaction is the preferred approach [1].

Materials:

  • 5-Methyl-1,3,4-thiadiazole-2-sulfonamide (1.0 eq, 5 mmol)

  • Target Alcohol (R-OH) (1.2 eq, 6 mmol)

  • Triphenylphosphine (

    
    , 1.5 eq, 7.5 mmol)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq, 7.5 mmol)

  • Anhydrous Tetrahydrofuran (THF, 30 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the sulfonamide, the alcohol, and

    
     in anhydrous THF at 0 °C under argon.
    
  • Coupling: Add DIAD dropwise over 15 minutes.

    • Expert Insight: The slow addition of DIAD controls the exothermic formation of the betaine intermediate and minimizes the formation of the hydrazine dicarboxylate byproduct, directing the reaction toward the desired phosphonium activation of the alcohol.

  • Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

  • Isolation: Concentrate the mixture to a viscous oil. Add cold diethyl ether (50 mL) and vigorously stir.

System Validation: The immediate precipitation of triphenylphosphine oxide (


) upon the addition of cold diethyl ether serves as a visual and physical validation of the betaine intermediate's successful propagation and collapse. Filter the white precipitate, concentrate the filtrate, and purify the target N-alkyl sulfonamide via automated flash chromatography.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for the direct N-alkylation of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide using benzyl bromide as a model electrophile.

Base (Equivalents)SolventTemp (°C)Time (h)Mono-Alkylation Yield (%)Di-Alkylation Yield (%)

(1.5 eq)
DMF25485.24.1

(1.5 eq)
DMF25391.4 < 1.0

(1.1 eq)
THF0 to 25272.018.5

(2.0 eq)
DCM401228.60.0 (Unreacted SM)

Data Analysis:


 in DMF provides the highest yield and selectivity. This is attributed to the "cesium effect," where the large ionic radius of 

leads to a highly dissociated and soluble ion pair, maximizing the nucleophilicity of the sulfonamidate anion while the strict 1.05 eq limit of the electrophile prevents over-alkylation.

References

  • Source: Google Patents (US7714003B2)
  • Source: PMC (National Institutes of Health)
  • Source: PubMed (National Institutes of Health)
Application

Application Note: A Researcher's Guide to Molecular Docking Simulation of Thiadiazole Ligands

I. Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique In the landscape of modern medicinal chemistry, the 1,3,4-thiadiazole scaffold has emerged as a "privileged structure" due to its presenc...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique

In the landscape of modern medicinal chemistry, the 1,3,4-thiadiazole scaffold has emerged as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Thiadiazole and its derivatives are cornerstones in the development of agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The unique electronic properties of the thiadiazole ring, including its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with other key heterocycles, make it a versatile component in drug design.[3]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This powerful in silico tool is indispensable in structure-based drug design, allowing researchers to screen vast virtual libraries of compounds against a biological target, rationalize structure-activity relationships (SAR), and propose binding modes at the molecular level.[6] By simulating the interaction between thiadiazole-based ligands and their target proteins, we can gain critical insights into binding affinities and interaction patterns, thereby accelerating the discovery and optimization of novel therapeutic agents.[6][7]

This guide provides a comprehensive, field-proven protocol for setting up, running, and analyzing molecular docking simulations for thiadiazole ligands. We will move beyond a simple list of commands to explain the causality behind each experimental choice, ensuring a robust and self-validating workflow.

II. The Molecular Docking Workflow: A Conceptual Overview

At its core, a molecular docking simulation follows a logical progression from data preparation to results interpretation. Each stage is critical for the validity of the final prediction. The process is not merely computational; it is an experiment conducted in silico, demanding the same rigor as a bench-top assay.

G cluster_prep 1. Preparation Phase cluster_sim 2. Simulation Phase cluster_analysis 3. Analysis Phase Prot_Prep Target Protein Preparation Lig_Prep Thiadiazole Ligand Preparation Grid_Gen Grid Box Generation Lig_Prep->Grid_Gen Docking Execute Docking Run Grid_Gen->Docking Pose_Analysis Pose & Score Analysis Docking->Pose_Analysis Validation Protocol Validation Pose_Analysis->Validation

Figure 1: A high-level overview of the molecular docking workflow.

III. Pre-requisites: Assembling the Computational Toolkit

A variety of software packages, both commercial and open-source, are available for molecular docking.[8] The choice often depends on the specific research goals, budget, and computational resources.

Software SuiteKey Features & Common UseAlgorithm TypeCost
AutoDock Suite (Vina, Tools) Widely used in academia; excellent for standard protein-ligand docking.[8][9]Empirical free energy scoring function, Lamarckian Genetic Algorithm.[7]Free (Open-Source)
Schrödinger Suite (Glide) Industry-standard; known for high accuracy and comprehensive workflows.[5][10]Hierarchical filters, OPLS force fields, SP and XP precision modes.[11]Commercial
GOLD (CCDC) Employs a genetic algorithm to explore ligand flexibility; strong in pose prediction.[12][13]Genetic Algorithm; scoring functions include GoldScore, ChemScore, ASP, ChemPLP.[12]Commercial
MOE (Chemical Computing Group) An integrated platform with modules for docking, molecular dynamics, and more.[8]Multiple algorithms and scoring functions available within the platform.Commercial

For the protocols described herein, we will focus on the AutoDock Suite , as it is freely accessible and widely validated in scientific literature, making it an excellent choice for researchers in any setting.[8] Visualization and further analysis will utilize UCSF Chimera or PyMOL.

IV. Detailed Protocol: Docking a Thiadiazole Ligand

This section provides a step-by-step methodology for a typical docking experiment.

A. Target Protein Preparation

The goal of this stage is to clean the raw structural data from the Protein Data Bank (PDB) and prepare it for the docking algorithm. A poorly prepared protein is a primary source of error.

Causality: Raw PDB files often contain non-essential water molecules, co-factors, and other ligands that can occupy the binding site.[7] They also typically lack hydrogen atoms, which are essential for calculating interactions like hydrogen bonds. The structure may also have experimental artifacts or strained geometries that need to be relaxed through energy minimization.[6]

Protocol (using AutoDock Tools - ADT):

  • Obtain Protein Structure: Download the 3D crystal structure of your target protein from the PDB (e.g., PDB ID: 5EW8, Fibroblast growth factor receptor).[14]

  • Clean the Structure: Load the PDB file into ADT. Remove all water molecules and any co-crystallized ligands or ions not essential for your study. This is crucial to ensure the binding site is accessible to your thiadiazole ligand.[7]

  • Add Hydrogens: Use the "Edit" -> "Hydrogens" -> "Add" menu. Select "Polar only" as a starting point. This adds hydrogens to polar atoms (O, N, S), which are critical for forming hydrogen bonds.

  • Compute Charges: Assign partial charges to each atom. The Gasteiger charge calculation method is commonly used for this purpose in ADT. These charges are used by the scoring function to calculate electrostatic interactions.

  • Merge Non-Polar Hydrogens: For efficiency, non-polar hydrogens are typically merged with their parent carbon atoms.

  • Set Atom Types: Assign AutoDock-specific atom types (e.g., 'OA' for oxygen acceptors, 'HD' for hydrogen donors). This is how the software recognizes potential interactions.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format contains the 3D coordinates, charge information, and atom types required by AutoDock Vina.

B. Thiadiazole Ligand Preparation

Proper ligand preparation ensures that the molecule's 3D structure, charge distribution, and rotatable bonds are correctly defined.

Causality: Docking software needs a high-quality 3D representation of the ligand. A simple 2D drawing is insufficient. Energy minimization is performed to obtain a low-energy, geometrically plausible conformation.[6] Defining rotatable bonds is critical for exploring the conformational flexibility of the ligand within the binding site, a key aspect of the docking process.

Protocol (using chemical drawing software and ADT):

  • Draw the Ligand: Draw the 2D structure of your thiadiazole derivative using software like ChemDraw or Marvin Sketch.

  • Generate 3D Coordinates: Convert the 2D structure to a 3D structure and perform an initial energy minimization using a suitable force field like MMFF94.[7] Save the structure as a .mol or .pdb file.

  • Load into ADT: Open the 3D ligand file in AutoDock Tools.

  • Detect Torsional Root: ADT will automatically detect the "root" of the molecule and the rotatable bonds. Verify that the number of active torsions is chemically sensible. The thiadiazole ring itself is rigid, but substituents will have rotatable bonds.

  • Save as PDBQT: Save the prepared ligand as a .pdbqt file.

C. Grid Generation: Defining the Search Space

The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses.

Causality: The size and location of the grid box are critical parameters.[6] If the box is too small, it may not encompass the entire binding site, causing the simulation to fail. If it is too large, the computational cost increases, and the risk of finding irrelevant, low-energy poses far from the true active site grows.[7] The grid pre-calculates the interaction potential of the protein's atoms, which dramatically speeds up the subsequent docking calculation.

Protocol (using AutoDock Tools):

  • Load Prepared Protein: Open the protein .pdbqt file in ADT.

  • Open GridBox: Go to "Grid" -> "Grid Box". A bounding box will appear around the protein.

  • Position the Grid: Center the grid box on the active site of the protein. If you have a co-crystallized ligand, the easiest way is to center the box on that ligand.[15] Otherwise, active site prediction tools or literature information must be used to identify key binding residues.

  • Set Grid Dimensions: Adjust the size of the box (in x, y, and z dimensions) to ensure it covers the entire binding pocket with a margin of approximately 4-5 Å on all sides.

  • Save Configuration: Save the grid parameters to a configuration text file (e.g., conf.txt). This file will contain the coordinates for the center of the box and its dimensions.

D. Running the Docking Simulation with AutoDock Vina

With the prepared protein, ligand, and grid parameters, the docking simulation can now be executed.

Protocol (from the command line):

  • Prepare a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and grid parameters.

  • Execute Vina: Open a terminal or command prompt, navigate to your working directory, and run the Vina executable.[9]

    vina --config conf.txt --log docking_log.txt

  • Monitor Progress: Vina will output a progress bar and report the binding affinity scores for the top predicted poses. The results, including the coordinates for each binding pose, will be saved to the output file specified (docking_results.pdbqt), and a summary will be in the log file.[16]

V. Results Analysis and Interpretation

G cluster_data Quantitative Data cluster_qualitative Qualitative Assessment Results Docking Output File (e.g., .pdbqt) Vis Visualization Software (PyMOL, Chimera, Discovery Studio) Results->Vis Score Binding Affinity Score (kcal/mol) Vis->Score RMSD RMSD (vs. known pose) Vis->RMSD Interactions Interaction Analysis (H-Bonds, Hydrophobic, etc.) Vis->Interactions Pose Pose Plausibility Vis->Pose Analysis Scientific Interpretation Score->Analysis RMSD->Analysis Interactions->Analysis Pose->Analysis

Figure 2: The relationship between docking output and scientific analysis.

A. Understanding the Docking Score

The docking score is an estimate of the binding free energy (ΔG), typically in kcal/mol.[17] A more negative value suggests a stronger predicted binding affinity.[18]

Docking Score (kcal/mol)General Interpretation
< -10Suggests strong binding affinity.[17]
-7 to -9Suggests moderate binding affinity.[17]
> -6Suggests weaker or potentially non-specific binding.

Important Caveat: The docking score is a prediction, not an absolute measurement. It is most powerful when used for relative ranking of different ligands against the same target under an identical protocol.[18] A compound with a better score is predicted to be more potent, a hypothesis that must be confirmed experimentally.

B. Visual Inspection of Binding Poses

This is arguably the most critical step. The top-scoring pose must be visually inspected to ensure it is chemically reasonable.[19]

  • Load Files: Open your visualization software (e.g., PyMOL) and load the prepared protein PDBQT and the docking results PDBQT file.

  • Analyze Interactions: Examine the top-ranked pose. Look for key interactions between your thiadiazole ligand and the protein's active site residues.[19]

    • Hydrogen Bonds: Are there hydrogen bonds between the nitrogen atoms of the thiadiazole ring or other functional groups and appropriate donor/acceptor residues in the protein (e.g., Ser, Thr, Asp, Glu)?

    • Hydrophobic Interactions: Is the ligand making favorable contacts with non-polar residues (e.g., Leu, Val, Phe)?

    • Pi-Interactions: Is the aromatic thiadiazole ring involved in pi-pi stacking or pi-cation interactions with residues like Phe, Tyr, or Arg?

  • Check for Clashes: Ensure there are no significant steric clashes (atoms overlapping) between the ligand and the protein.

  • Compare Poses: If you docked multiple ligands, compare the binding modes of the high-scoring compounds. Do they share a common binding orientation or interact with the same key residues? This can provide valuable SAR insights.

VI. Protocol Validation: Ensuring Trustworthiness

A docking protocol must be validated to be considered trustworthy. The most common method is to perform a "re-docking" experiment.[20]

Causality: If your docking protocol can accurately reproduce the known binding mode of a ligand from a co-crystal structure, it lends confidence to its ability to predict the binding modes of new, unknown compounds.[21] The Root Mean Square Deviation (RMSD) is used to quantify the similarity between the predicted pose and the experimental pose.

Validation Protocol:

  • Select a System: Choose a PDB entry of your target protein that includes a co-crystallized ligand.

  • Prepare and Extract: Prepare the protein as described in Section IV-A. Extract the co-crystallized ligand and prepare it as described in Section IV-B.

  • Re-Dock: Use the exact same protocol (grid box parameters, Vina settings) to dock the extracted ligand back into its own protein structure.

  • Calculate RMSD: Superimpose the top-scoring docked pose with the original crystal structure and calculate the RMSD between the heavy atoms of the ligand.[19]

  • Interpret RMSD:

    • RMSD < 2.0 Å: This is generally considered a successful validation, indicating your protocol can accurately reproduce the experimental binding mode.[19][20]

    • RMSD > 2.0 Å: This may indicate that the protocol parameters (e.g., grid box size, scoring function) are not optimal for this particular system and require further refinement.[22]

VII. Conclusion

Molecular docking is a powerful and accessible tool for accelerating the discovery of novel drugs based on the versatile thiadiazole scaffold. A successful docking study is not the result of pressing a button, but of a carefully executed and validated computational experiment. By understanding the scientific principles behind each step—from meticulous protein and ligand preparation to the critical analysis of binding poses and scores—researchers can harness this technique to generate meaningful hypotheses, prioritize compounds for synthesis and testing, and ultimately contribute to the development of next-generation therapeutics.

VIII. References

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. Retrieved from [Link]

  • Southwest Research Institute. (n.d.). Rhodium™ Molecular Docking Software. Retrieved from [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved from [Link]

  • IntechOpen. (2024, April 29). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Retrieved from [Link]

  • Li, Y., et al. (2013). Thiadiazole-a promising structure in medicinal chemistry. Mini reviews in medicinal chemistry, 13(1), 1-22. Retrieved from [Link]

  • OpenEye Scientific. (n.d.). Molecular Docking Software for Virtual Screening. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Protein–Ligand Docking with GOLD. Retrieved from [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results? Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Force fields for small molecules. Retrieved from [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube. Retrieved from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. Retrieved from [Link]

  • Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). (2025, August 4). YouTube. Retrieved from [Link]

  • Rasayan J. Chem. (2022). A review on biological activities: 1,3,4- thiadiazole and its derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. Retrieved from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • Pharmedico Publishers. (2025, March 25). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Retrieved from [Link]

  • ACS Publications. (2021, February 12). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 28). YouTube. Retrieved from [Link]

  • PubMed. (n.d.). 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance. Retrieved from [Link]

  • ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]

  • ShodhKosh: Journal of Visual and Performing Arts. (2024, June 30). BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. Retrieved from [Link]

  • Frontiers. (2021, December 13). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]

  • SciSpace. (n.d.). Molecular docking studies on thiadiazole derivatives as protein kinase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • Baker Lab. (2021, February 16). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Retrieved from [Link]

  • Duke Computer Science. (n.d.). Development and Validation of a Genetic Algorithm for Flexible Docking. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). First steps in protein-ligand docking with GOLD. Retrieved from [Link]

  • Schrödinger. (n.d.). Maestro. Retrieved from [Link]

  • Introduction to CSDU module "Protein-ligand docking 101 - running a simulation in GOLD". (2022, August 22). YouTube. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Protein-ligand docking 101 - running a simulation in GOLD Try. Retrieved from [Link]

  • WordPress.com. (n.d.). Docking - Nicolas Chéron. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Retrieved from [Link]

  • Reddit. (2024, March 22). Need help with molecular docking results interpretation. Retrieved from [Link]

  • MDPI. (2021, May 22). Synthesis, Molecular Docking Analysis and Biological Evaluations of Saccharide-Modified Thiadiazole Sulfonamide Derivatives. Retrieved from [Link]

  • Learn Maestro: Preparing protein structures. (2024, January 29). YouTube. Retrieved from [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield and Purity of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide Synthesis

Welcome to the technical support center for the synthesis of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to opt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize this multi-step synthesis. We will move beyond simple protocols to explain the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies to enhance your yield and purity.

The synthesis of 1,3,4-thiadiazole-based sulfonamides is a well-established but nuanced process. These scaffolds are of significant interest due to their wide range of biological activities, including antimicrobial and carbonic anhydrase inhibitory properties.[1][2] However, achieving high yields requires careful control over reaction conditions and a systematic approach to troubleshooting. This document serves as a repository of field-proven insights to guide you through these challenges.

Section 1: Overview of the Synthetic Workflow

The most common and reliable pathway to 5-Methyl-1,3,4-thiadiazole-2-sulfonamide proceeds through three key transformations. Understanding the function of each step is critical for effective troubleshooting.

  • Ring Formation: Cyclization of a thiosemicarbazide derivative to form the stable 5-methyl-1,3,4-thiadiazole-2-thiol intermediate.

  • Oxidative Chlorination: Conversion of the thiol group into a highly reactive sulfonyl chloride. This is often the most challenging step.

  • Amination: Reaction of the sulfonyl chloride with an ammonia source to form the final sulfonamide product.

Synthetic_Workflow Start Acetic Acid + Thiosemicarbazide Intermediate1 5-Methyl-1,3,4-thiadiazole-2-thiol Start->Intermediate1 Step 1: Cyclization (e.g., POCl3) Intermediate2 5-Methyl-1,3,4-thiadiazole-2-sulfonyl chloride Intermediate1->Intermediate2 Step 2: Oxidative Chlorination (Cl2) Product 5-Methyl-1,3,4-thiadiazole-2-sulfonamide Intermediate2->Product Step 3: Amination (NH3 source)

Caption: General three-step synthetic workflow for 5-Methyl-1,3,4-thiadiazole-2-sulfonamide.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.

Q1: My yield for the first step, the synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol, is consistently low. What are the likely causes?

A1: Low yields in the initial cyclization are typically traced back to three factors: incomplete reaction, moisture contamination, or improper workup.[3]

  • Causality: The cyclization reaction, often using a dehydrating agent like phosphorus oxychloride or concentrated acid, requires the removal of water to drive the equilibrium towards the thiadiazole ring.[4] Any moisture present in the reagents or solvents can quench the dehydrating agent or hydrolyze intermediates.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: Use freshly distilled solvents and flame-dried glassware. All reagents should be confirmed as anhydrous.

    • Monitor Reaction Completion: Do not rely solely on reaction time. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. An incomplete reaction is a common source of low yield.[3]

    • Optimize Workup pH: The thiol product is precipitated from the reaction mixture by acidification.[5] Ensure the pH is sufficiently acidic (typically pH 2-3) to force complete precipitation of the thiol. Check the pH of the aqueous phase after precipitation.

Q2: The oxidative chlorination of the thiol intermediate is messy and gives poor yields of the sulfonyl chloride. How can I improve this critical step?

A2: This is arguably the most challenging step. The conversion of the thiol to the sulfonyl chloride is a strong oxidation that can lead to over-oxidation and other side reactions if not precisely controlled.[6]

  • Causality: The reaction involves bubbling chlorine gas through a solution of the thiol, typically in a mixed solvent system like acetic acid/water.[5] The temperature must be kept low (0-5 °C) to prevent the formation of undesired byproducts. Poor temperature control can lead to the decomposition of the thiadiazole ring or the formation of other sulfur oxides.

  • Troubleshooting:

    • Strict Temperature Control: Use an ice-salt bath to maintain the temperature between 0-5 °C throughout the chlorine addition. A temperature increase to 10 °C or higher can drastically reduce yield.

    • Controlled Chlorine Addition: Do not add the chlorine gas too quickly. A slow, steady bubbling allows the reaction to proceed smoothly and prevents localized overheating.

    • Solvent System: The presence of water is crucial for the mechanism of sulfonyl chloride formation. The reaction is often performed in aqueous acetic acid to ensure the solubility of intermediates and reagents.[6]

Q3: During the final amination step, I get a complex mixture of products instead of the clean sulfonamide. What is happening?

A3: The 5-methyl-1,3,4-thiadiazole-2-sulfonyl chloride is a highly reactive electrophile.[7] Its reactivity is a double-edged sword; it reacts readily with your ammonia source but also with any other nucleophiles present, especially water.

  • Causality: The primary side reaction is the hydrolysis of the sulfonyl chloride back to the sulfonic acid, which will not react further to form the sulfonamide. This is caused by residual moisture in the reaction setup.

  • Troubleshooting:

    • Rigorous Anhydrous Technique: The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (like acetonitrile or CH2Cl2) and ensure your ammonia source is also dry.[3]

    • Use of a Base: The reaction of the sulfonyl chloride with ammonia generates one equivalent of HCl. This acid can protonate the remaining ammonia, rendering it non-nucleophilic. Therefore, adding a non-nucleophilic base like triethylamine (Et3N) is essential to scavenge the acid and drive the reaction to completion.[5]

    • Controlled Temperature: Add the sulfonyl chloride solution slowly to the solution of the amine/ammonia at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.

Q4: How can I effectively purify the final 5-Methyl-1,3,4-thiadiazole-2-sulfonamide product?

A4: The most common impurity is the sulfonic acid hydrolysis byproduct, along with unreacted starting materials.

  • Causality: The sulfonamide and the sulfonic acid have different polarities and acidities, which can be exploited for purification.

  • Troubleshooting:

    • Recrystallization: This is the most effective method for purification on a large scale. Ethanol or a mixture of ethanol and water is commonly a good solvent system.[3] The sulfonamide is typically less soluble than the corresponding sulfonic acid salt in these systems.

    • Column Chromatography: For smaller scales or to remove persistent impurities, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexane.[6]

    • Purity Verification: Always verify the purity of the final product using TLC, melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR).[8][9]

Section 3: In-Depth Troubleshooting & Protocols

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common synthesis problems.

Troubleshooting_Tree Start Low Overall Yield Step1_Check Low Yield at Step 1 (Thiol)? Start->Step1_Check Step2_Check Low Yield at Step 2 (SO2Cl)? Step1_Check->Step2_Check No Sol_1a Action: Verify anhydrous conditions. Monitor reaction by TLC until completion. Step1_Check->Sol_1a Yes Step3_Check Low Yield at Step 3 (SO2NH2)? Step2_Check->Step3_Check No Sol_2a Action: Maintain temp at 0-5°C. Use ice-salt bath. Step2_Check->Sol_2a Yes Final_Purity Final Product Impure? Step3_Check->Final_Purity No Sol_3a Action: Use anhydrous solvents under N2 atmosphere. Step3_Check->Sol_3a Yes Sol_4a Action: Recrystallize from Ethanol/Water. Final_Purity->Sol_4a Yes Sol_1b Action: Check workup pH is 2-3 for full precipitation. Sol_1a->Sol_1b Sol_2b Action: Ensure slow, steady Cl2 addition. Sol_2a->Sol_2b Sol_3b Action: Add Et3N or other base to scavenge HCl. Sol_3a->Sol_3b Sol_4b Action: Purify by column chromatography (Hexane/EtOAc). Sol_4a->Sol_4b

Caption: A decision tree for troubleshooting the synthesis of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol

This protocol is adapted from general procedures for thiadiazole synthesis.[3][4]

  • Reagent Preparation: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add thiosemicarbazide (1.0 eq).

  • Reaction Setup: Suspend the thiosemicarbazide in phosphorus oxychloride (POCl₃, 3.0-4.0 eq) with cooling in an ice bath.

  • Reactant Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled suspension over 30 minutes. The addition is exothermic and should be controlled.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 105-110 °C) for 2-3 hours.

    • Causality Note: The POCl₃ acts as both a solvent and a powerful dehydrating agent to drive the cyclization. Acetic anhydride provides the acetyl group that will become the 5-methyl substituent.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) until the thiosemicarbazide spot has disappeared.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Precipitation: The acidic conditions will cause the thiol product to precipitate. Continue stirring for 1 hour to ensure complete precipitation.

  • Isolation: Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then dry the solid under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield a white or off-white solid.[3]

Protocol 2: Oxidative Chlorination to 5-Methyl-1,3,4-thiadiazole-2-sulfonyl chloride

This protocol is adapted from established methods for thiol to sulfonyl chloride conversion and requires extreme caution.[5][6]

  • Safety First: This reaction involves chlorine gas, which is highly toxic and corrosive. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. Have a quenching solution (e.g., sodium thiosulfate) ready.

  • Reaction Setup: Suspend the 5-Methyl-1,3,4-thiadiazole-2-thiol (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 3:1 v/v) in a three-neck flask equipped with a gas inlet tube, a mechanical stirrer, and a thermometer.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range.

  • Chlorine Addition: Bubble chlorine gas through the stirred suspension at a slow, controlled rate.

    • Causality Note: The reaction proceeds via the formation of a sulfenyl chloride, which is then oxidized and hydrolyzed in the aqueous media to form the sulfonyl chloride.

  • Monitoring: The reaction is typically complete when the suspension dissolves and the solution turns a pale yellow-green color, indicating a slight excess of chlorine. This usually takes 1-2 hours.

  • Workup: Pour the cold reaction mixture into a larger volume of ice water. The sulfonyl chloride product will precipitate as a solid.

  • Isolation: Quickly filter the solid, wash with copious amounts of cold water, and dry under vacuum. The product is highly moisture-sensitive and should be used immediately in the next step.

Protocol 3: Amination to 5-Methyl-1,3,4-thiadiazole-2-sulfonamide

This protocol is based on general sulfonamide formation procedures.[3][5]

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve your ammonia source (e.g., concentrated ammonium hydroxide or a solution of ammonia in an organic solvent) in an anhydrous solvent like acetonitrile. Add triethylamine (1.5 eq). Cool the solution to 0 °C in an ice bath.

  • Reactant Preparation: Dissolve the crude, dry 5-Methyl-1,3,4-thiadiazole-2-sulfonyl chloride (1.0 eq) from the previous step in a minimal amount of anhydrous acetonitrile.

  • Reactant Addition: Add the sulfonyl chloride solution dropwise to the cold, stirred ammonia solution over 20-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours.

    • Causality Note: The amine is the nucleophile that attacks the electrophilic sulfur of the sulfonyl chloride. Triethylamine acts as an acid scavenger.[3]

  • Monitoring: Monitor the disappearance of the sulfonyl chloride by TLC.

  • Workup: Remove the solvent under reduced pressure. Add water to the residue. If a solid precipitates, filter and wash with water. If no solid forms, extract the aqueous layer with ethyl acetate.

  • Isolation & Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from ethanol/water or by column chromatography.

Section 4: Summary of Key Parameters

StepKey ReagentsSolvent(s)TemperatureTypical YieldKey Challenges
1. Cyclization Thiosemicarbazide, Acetic Anhydride, POCl₃POCl₃ (neat)Reflux (~110°C)75-85%Anhydrous conditions, reaction monitoring.[3]
2. Chlorination 5-Me-Thiadiazole-2-thiol, Cl₂ gasAcetic Acid / H₂O0-5 °C40-60%Strict temperature control, handling of Cl₂.[5]
3. Amination 5-Me-Thiadiazole-2-SO₂Cl, NH₄OH, Et₃NAcetonitrile0 °C to RT60-75%Anhydrous conditions, moisture-sensitive starting material.[3]

References

  • Taylor & Francis Online. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Available at: [Link]

  • SciELO Argentina. (2006). Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. Available at: [Link]

  • MDPI. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link]

  • PubMed. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2021). Synthesis and Molecular Docking Analysis and Biological Evaluations of Saccharide-Modified Thiadiazole Sulfonamide Derivatives. Available at: [Link]

  • PubMed. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2012). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. Available at: [Link]

  • Sociedade Brasileira de Química. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Available at: [Link]

  • SpringerLink. (n.d.). Synthesis of new chiral 1,3,4-thiadiazole-based di- and tri-arylsulfonamide residues and evaluation of in vitro anti-HIV activity and cytotoxicity. Available at: [Link]

  • Royal Society of Chemistry. (2023). Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and. Available at: [Link]

  • Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Available at: [Link]

  • ACS Publications. (2025). Discovery of 1,3,4-Thiadiazole Sulfonamide-Based Potent Inhibitors against the Unsaturated Fatty Acid Synthase FabX of Helicobacter pylori. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3,4-thiadiazole-based bis-sulfonamide derivatives 4a–4w.... Available at: [Link]

  • MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide

Welcome to the Application Support Portal for heterocyclic sulfonamide purification. This guide is designed for drug development professionals and synthetic chemists who require high-purity 5-methyl-1,3,4-thiadiazole-2-s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for heterocyclic sulfonamide purification. This guide is designed for drug development professionals and synthetic chemists who require high-purity 5-methyl-1,3,4-thiadiazole-2-sulfonamide—a critical intermediate in the synthesis of carbonic anhydrase inhibitors.

Below, you will find field-proven methodologies, causality-driven troubleshooting, and self-validating protocols structured as an interactive Q&A knowledge base.

Module 1: Core Methodology & Solvent Rationale

Q: What is the optimal solvent system for recrystallizing 5-Methyl-1,3,4-thiadiazole-2-sulfonamide, and what is the mechanistic rationale behind this choice?

A: The gold standard solvent for this class of compounds is Aqueous Ethanol (typically a 70:30 to 80:20 EtOH:H₂O ratio) .

The Causality: 5-Methyl-1,3,4-thiadiazole-2-sulfonamide possesses a highly polar, hydrogen-bond-donating/accepting sulfonamide group (-SO₂NH₂) and a slightly lipophilic methyl-thiadiazole core. This creates a strong crystal lattice energy. Pure water fails to solvate the hydrophobic methyl-thiadiazole ring, resulting in poor solubility even at boiling. Conversely, anhydrous ethanol solvates the compound too well, creating a "flat" thermal solubility curve that leads to massive product loss in the mother liquor upon cooling.

By using an aqueous ethanol mixture, you manipulate the dielectric constant of the solvent to create a steep solubility curve. The compound becomes highly soluble at reflux (breaking the lattice via protic H-bonding) but practically insoluble at 0–5 °C, maximizing recovery. This approach is heavily utilized in the purification of related Helicobacter pylori α-carbonic anhydrase inhibitors [1].

Q: Can you provide a self-validating, step-by-step protocol for this recrystallization?

A: Yes. The following protocol integrates in-process checks to ensure the system is self-validating—meaning the procedure itself confirms its success before you proceed to the next step.

Standard Operating Procedure: Aqueous Ethanol Recrystallization

  • Solvent Preparation: Prepare a 75:25 (v/v) mixture of absolute ethanol and deionized water. Heat to a gentle reflux (approx. 78 °C).

  • Dissolution: Place the crude 5-methyl-1,3,4-thiadiazole-2-sulfonamide in a round-bottom flask. Add the hot solvent dropwise while stirring vigorously until the solid just dissolves.

    • Self-Validation Check: The solution should be entirely transparent. If a cloudy suspension persists, these are likely inorganic salts (e.g., ammonium chloride from the ammonolysis step).

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper or a heated Buchner funnel to remove insoluble impurities.

  • Controlled Nucleation: Allow the filtrate to cool slowly to room temperature undisturbed. Do not crash-cool. Slow cooling (approx. 0.5 °C/min) ensures the thermodynamic formation of pure, large crystals rather than the kinetic trapping of impurities.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to drive the solubility equilibrium toward complete precipitation.

  • Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold 50:50 EtOH:H₂O to displace the impurity-laden mother liquor without redissolving the product.

  • Drying & Final Validation: Dry under vacuum at 50 °C for 12 hours.

    • Self-Validation Check: Determine the melting point. A sharp melting point range of ≤1.5 °C confirms the clearance of impurities. If the range is broad, a second recrystallization is required.

Module 2: Quantitative Solvent Performance

Q: How do alternative solvent systems compare if aqueous ethanol fails to clear my specific impurities?

A: Solvent selection must be tailored to your impurity profile. The table below summarizes the quantitative performance and causality of various solvent systems based on structural analogs in the literature [2, 3].

Solvent SystemSolute-Solvent Interaction CausalityTypical Recovery Yield (%)Impurity Clearance Profile
Aqueous Ethanol (75:25) Optimal H-bonding balance; steep thermal solubility curve.75 - 85%Excellent for polar byproducts and inorganic salts.
Anhydrous Ethanol High baseline solubility; flat thermal curve limits precipitation.40 - 55%Good for highly lipophilic byproducts.
Ethyl Acetate / Hexane (2:1) Disrupts lattice via dipole interactions; often requires silica plug.80 - 90%Excellent for clearing unreacted sulfonyl chlorides.
Pure Water Insufficient solvation of the methyl-thiadiazole core.< 10%Poor; solute remains largely insoluble at all temps.

Module 3: Troubleshooting Specific Experimental Issues

Q: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing as it cools. How do I fix this?

A: Oiling out occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which it saturates the solution. Instead of nucleating as a solid, the compound separates as a supercooled liquid impurity phase.

  • The Fix: Reheat the mixture until the oil redissolves. You must alter the solvent composition to increase the solubility of the compound at lower temperatures. Add 5–10% more absolute ethanol to the mixture. Alternatively, introduce a "seed crystal" of pure 5-methyl-1,3,4-thiadiazole-2-sulfonamide just before the temperature reaches the cloud point to force solid nucleation over liquid separation.

Q: I am getting a very low recovery yield (<40%) after cooling the flask in an ice bath. What went wrong?

A: You have likely used too much solvent, or the proportion of ethanol in your aqueous mixture is too high, preventing the solution from reaching supersaturation.

  • The Fix: Do not discard the mother liquor. Transfer it back to a distillation setup and concentrate the volume by 50% under reduced pressure. Alternatively, heat the mother liquor and add water (acting as an anti-solvent) dropwise until the solution becomes faintly turbid, then allow it to cool again.

Q: The recrystallized product still contains traces of the sulfonyl chloride precursor. How can I remove it?

A: Sulfonyl chlorides are highly reactive and significantly more lipophilic than the final sulfonamide product. If ammonolysis was incomplete, the sulfonyl chloride will co-crystallize in highly polar solvents like aqueous ethanol.

  • The Fix: Switch your purification strategy to exploit differential lipophilicity. Triturate the crude solid with cold ethyl acetate/hexane (2:1), which will selectively dissolve the sulfonyl chloride while leaving the highly polar sulfonamide intact, a technique validated in the synthesis of related 1,3,4-thiadiazole-5-sulfonamides [3].

Module 4: Process Visualization

Below is the logical workflow and troubleshooting decision tree for the recrystallization process.

RecrystallizationWorkflow Start Crude 5-Methyl-1,3,4- thiadiazole-2-sulfonamide Dissolve Dissolve in Hot Aqueous EtOH (75:25) Start->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cooling Controlled Cooling (0.5°C / min) HotFilter->Cooling Decision Observation during cooling? Cooling->Decision OilingOut Oiling Out (Liquid-Liquid Phase) Decision->OilingOut Cloudiness/Oil Crystals Crystal Nucleation Decision->Crystals Solid Particles NoCrystals No Crystallization (Clear Solution) Decision->NoCrystals Remains Clear FixOil Reheat & Add EtOH (Adjust Solvent Ratio) OilingOut->FixOil FilterDry Vacuum Filtration & Vacuum Drying Crystals->FilterDry FixNoCryst Concentrate or Add Water (Anti-solvent) NoCrystals->FixNoCryst FixOil->Cooling FixNoCryst->Cooling Pure Pure Compound (Self-Validated by MP) FilterDry->Pure

Workflow and troubleshooting decision tree for the recrystallization of thiadiazole sulfonamides.

References

  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides Molecules - PubMed Central (PMC)[Link]

  • Synthesis, growth and characterization of new 1,3,4-thiadiazole-5-(n-substituted)-sulfonamides cristals SciELO Argentina[Link]

Troubleshooting

Technical Support Center: Troubleshooting Thiadiazole Ring Formation

Welcome to the Thiadiazole Synthesis Support Center. As a Senior Application Scientist, I frequently see researchers struggle with low yields, intractable tars, and complex mixtures during the synthesis of thiadiazole sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiadiazole Synthesis Support Center. As a Senior Application Scientist, I frequently see researchers struggle with low yields, intractable tars, and complex mixtures during the synthesis of thiadiazole scaffolds. The root cause of these issues almost always traces back to a fundamental misunderstanding of the competing nucleophilic pathways inherent to the precursors.

This guide provides mechanistic troubleshooting, diagnostic workflows, and self-validating protocols to ensure high-fidelity ring formation.

Core Mechanistic Insights: The Causality of Side Reactions

Whether you are synthesizing 1,3,4-thiadiazoles via thiosemicarbazide cyclization or 1,2,4-thiadiazoles via oxidative pathways, the intermediates contain multiple heteroatoms (N, O, S) competing for the same electrophilic center.

The pH-Dependent Divergence in 1,3,4-Thiadiazole Synthesis

When cyclizing acylthiosemicarbazides, the reaction medium's pH acts as the primary thermodynamic switch 1.

  • Acidic Conditions (pH < 3): Strong acids protonate the carbonyl oxygen, dramatically increasing the electrophilicity of the carbon. This favors the softer sulfur nucleophile, driving S-attack and subsequent dehydration (-H₂O) to form the desired 1,3,4-thiadiazole 1.

  • Alkaline Conditions (pH > 10): Bases deprotonate the nitrogen atoms, drastically increasing their nucleophilicity. This leads to an N-attack on the carbonyl, resulting in the isomeric 1,2,4-triazole-3-thione side product 2.

  • Neutral/Carbodiimide Conditions: Using coupling agents like EDC·HCl without strong acids often results in the loss of H₂S rather than H₂O, favoring the formation of 1,3,4-oxadiazoles [[3]]().

Pathway Acyl Acylthiosemicarbazide Acid Strong Acid (pH < 3) Dehydration (-H2O) Acyl->Acid Base Alkaline Media (pH > 10) Deprotonation Acyl->Base Neutral EDC·HCl / Neutral Desulfurization (-H2S) Acyl->Neutral Thiadiazole 1,3,4-Thiadiazole (S-attack) Acid->Thiadiazole Desired Triazole 1,2,4-Triazole-3-thione (N-attack) Base->Triazole Side Product Oxadiazole 1,3,4-Oxadiazole (O-attack) Neutral->Oxadiazole Side Product

Caption: Mechanistic divergence of acylthiosemicarbazide cyclization based on reagent conditions.

Diagnostic Workflows

When your Thin Layer Chromatography (TLC) or LC-MS shows a complex mixture, follow this self-validating diagnostic workflow to isolate the root cause before proceeding to workup.

Workflow Start Crude Reaction Mixture TLC TLC Analysis Start->TLC Spot1 Single Product Spot TLC->Spot1 Success Spot2 Multiple Spots / Tars TLC->Spot2 Side Reactions CheckPH Verify Reaction pH Spot2->CheckPH IsBase pH > 7 (Triazole Suspected) CheckPH->IsBase IsAcid pH < 3 (Oxadiazole or Tars) CheckPH->IsAcid FixBase Action: Acidify to pH < 3 IsBase->FixBase FixAcid Action: Change Dehydrating Agent IsAcid->FixAcid

Caption: Diagnostic workflow for resolving multi-spot TLCs in thiadiazole cyclization.

Frequently Asked Questions (FAQs)

Q: My reaction is producing the desired 1,3,4-thiadiazole, but it is heavily contaminated with 1,3,4-oxadiazoles. How do I prevent this? A: Oxadiazole formation indicates that your dehydrating agent is favoring desulfurization over dehydration 3. This often occurs when using milder cyclizing agents or when the acid concentration is insufficient. Solution: Switch to a more potent cyclodehydrating agent like Phosphorus Oxychloride (POCl₃) or Polyphosphoric Acid (PPA) to strictly enforce the loss of water over hydrogen sulfide 1.

Q: I am attempting to synthesize a 1,2,4-thiadiazole via the oxidation of a thioamide, but my yields are low and I am isolating nitriles and isothiocyanates. What went wrong? A: This is a classic over-oxidation issue. While halogens (like Br₂) or hydrogen peroxide are standard oxidants for this transformation, excess oxidant or elevated temperatures lead to the oxidative cleavage of the C-S or N-S bonds, generating nitriles and isothiocyanates as degradation products 4. Solution: Strictly control the stoichiometry of the oxidant (1.0 to 1.1 equivalents) and maintain the reaction temperature below 20°C during the initial exothermic phase.

Q: When using concentrated H₂SO₄ for cyclization, I end up with an intractable, tar-like polymeric byproduct. How can I clean up the reaction? A: Concentrated sulfuric acid is a harsh reagent that can cause the decomposition and polymerization of electron-rich starting materials, especially at elevated temperatures 3. Solution: Polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid are excellent, milder alternatives. They provide the necessary acidic and dehydrating environment without the oxidative degradation typical of hot H₂SO₄ [[3]](.

Quantitative Reagent Selection Guide

To minimize side reactions, selecting the correct cyclizing agent based on your substrate's stability is critical. Below is a comparative matrix of common reagents used for acylthiosemicarbazide cyclization.

Cyclizing AgentTypical pHOptimal Temp (°C)Major ProductPrimary Side ProductYield Range (%)
Conc. H₂SO₄ < 120 - 251,3,4-ThiadiazolePolymeric Tars50 - 85
POCl₃ < 170 - 901,3,4-ThiadiazoleUnreacted Precursor70 - 90
PPA < 190 - 1101,3,4-ThiadiazoleMinimal75 - 95
NaOH (aq) > 1080 - 1001,2,4-Triazole1,3,4-ThiadiazoleN/A (Divergent)
EDC·HCl 6 - 720 - 501,3,4-Oxadiazole1,3,4-ThiadiazoleN/A (Divergent)

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains built-in checkpoints to verify success before proceeding to the next step, preventing wasted time on doomed reactions.

Protocol A: High-Yield Synthesis of 2-Amino-1,3,4-thiadiazoles via POCl₃ Cyclization

This method minimizes tar formation and strictly prevents triazole crossover.

Step 1: Reaction Setup & Reagent Addition

  • Suspend the acylthiosemicarbazide (10 mmol) in 15 mL of dry Phosphorus Oxychloride (POCl₃).

  • Causality Check: Ensure the glassware is strictly anhydrous. Moisture will hydrolyze POCl₃ into HCl and phosphoric acid, drastically reducing its dehydrating efficacy and stalling the reaction.

Step 2: Cyclodehydration

  • Gradually heat the mixture to 75°C under a reflux condenser.

  • Self-Validation Check (TLC): After 2 hours, sample the reaction. Quench a 10 µL aliquot in 1 mL of saturated NaHCO₃, extract with ethyl acetate, and spot on TLC. The disappearance of the starting material confirms successful cyclization. Do not exceed 90°C, as this promotes desulfurization 1.

Step 3: Quenching and Isolation

  • Cool the mixture to room temperature and carefully pour it over 100 g of crushed ice with vigorous stirring.

  • Critical pH Adjustment: Slowly add solid Potassium Carbonate (K₂CO₃) until the pH reaches exactly 7.0 to 7.5.

  • Causality Check: If the pH remains acidic, the 2-amino-1,3,4-thiadiazole will remain protonated and water-soluble, leading to near-zero isolated yields.

  • Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol.

Protocol B: Oxidative Cyclization to 1,2,4-Thiadiazoles

Designed to prevent over-oxidation to nitriles.

Step 1: Controlled Oxidation

  • Dissolve the thioamide precursor (10 mmol) in 30 mL of ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Hydrogen Peroxide (30% w/w, 1.1 equivalents) dropwise over 30 minutes.

  • Causality Check: Maintaining 0°C during addition prevents the oxidative cleavage of the C-S bond, which is the primary pathway for nitrile side-product formation 4.

Step 2: Isolation

  • Stir at room temperature for an additional 2 hours.

  • Precipitate the product by adding cold water, filter, and dry under a vacuum.

References

1.[3]3 2.[1]1 3.[2]2 4.[4]4 5.[5]5

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Hydrolysis

Welcome to the technical support center for sulfonamide hydrolysis. The cleavage of the sulfonamide bond is a notoriously challenging yet crucial transformation in synthetic chemistry, particularly in the context of amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sulfonamide hydrolysis. The cleavage of the sulfonamide bond is a notoriously challenging yet crucial transformation in synthetic chemistry, particularly in the context of amine protecting group removal in drug development.[1][2] Due to the high stability of the N–S bond, these reactions often require harsh conditions, which can be incompatible with sensitive functional groups present in complex molecules.[2]

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing sulfonamide hydrolysis experiments. We will delve into the causality behind experimental choices, provide validated protocols, and offer solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What makes the sulfonamide bond so difficult to hydrolyze?

The sulfonamide group is highly stable due to the strong nitrogen-sulfur bond and the electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen lone pair, reducing its basicity and nucleophilicity.[2] This inherent stability means that cleavage typically requires high temperatures and extreme pH conditions (either strongly acidic or basic) to proceed at a reasonable rate.[2][3]

Q2: What are the primary mechanisms for sulfonamide hydrolysis?

Sulfonamide hydrolysis can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: The mechanism often involves protonation of the amide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[4][5] Depending on the acid concentration, the mechanism can vary between A1 and A2 pathways.[5]

  • Base-Catalyzed Hydrolysis: In basic conditions, the mechanism can be more varied. It may involve direct nucleophilic attack of a hydroxide ion on the sulfur atom or proceed through an elimination mechanism (E1cb) if there is an acidic proton on the nitrogen.[4]

Q3: How does pH affect sulfonamide stability?

Generally, sulfonamides are most stable under neutral to alkaline conditions and become more susceptible to hydrolysis under acidic conditions.[6][7][8] The anionic form of a sulfonamide, which is prevalent at higher pH, is less sensitive to hydrolysis than the neutral form.[9] The rate of hydrolysis tends to decrease as the pH increases.[9]

Q4: Does the structure of the sulfonamide (aryl vs. alkyl) affect its hydrolysis?

Yes, the structure plays a significant role. The electronic properties of the groups attached to both the sulfur and nitrogen atoms influence the stability of the sulfonamide bond. For instance, sulfonamides derived from sulfonyl chlorides with strong electron-withdrawing groups on an aryl ring tend to be more susceptible to nucleophilic attack and degradation.[6] Conversely, electron-donating groups can increase the bond's resistance to cleavage.[6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My hydrolysis reaction is stalled or proceeding with very low conversion. What should I do?

This is the most common issue, stemming from the inherent stability of the sulfonamide bond.

Causality: The activation energy for S-N bond cleavage is high. Your conditions may not be sufficiently forcing to overcome this barrier. Steric hindrance around the sulfur atom or poor solubility of the starting material can also significantly slow the reaction.

Solutions:

  • Increase Temperature: This is often the most effective first step. Many sulfonamide hydrolyses require refluxing temperatures.

  • Increase Reagent Concentration: Use more concentrated acids (e.g., 96% H₂SO₄, concentrated HCl) or bases (e.g., >5M NaOH). For acidic cleavage, superacids like trifluoromethanesulfonic acid (TFMSA) can be effective when other acids fail.[2][10]

  • Change the Acid/Base System: If concentrated H₂SO₄ or HCl is ineffective, consider switching to a different strong acid system like HBr in acetic acid, which can offer different reactivity.[2]

  • Improve Solubility: If your substrate is not fully dissolved, the reaction will be limited by mass transfer. Add a co-solvent (e.g., dioxane, THF, acetic acid) that is stable to the reaction conditions to ensure the reaction mixture is homogeneous.

  • Extend Reaction Time: Some hydrolyses can take 24-48 hours or longer to reach completion. Monitor the reaction by TLC or LC-MS to determine if it is progressing, albeit slowly.

Q2: I'm observing significant side product formation, particularly sulfonation of my aromatic product, under acidic conditions. How can I prevent this?

Causality: This is a classic problem when using concentrated sulfuric acid (H₂SO₄) or oleum. These reagents are not only strong acids but also powerful sulfonating agents. The desired amine product, especially if it's an aniline derivative, can undergo electrophilic aromatic substitution on the ring.[11]

Solutions:

  • Switch to a Non-Sulfonating Acid: The best solution is to replace sulfuric acid with a strong acid that cannot sulfonate aromatic rings. Excellent choices include:

    • Methanesulfonic acid (MSA) [11]

    • Trifluoroacetic acid (TFA) , often used neat or with a co-solvent.[11]

    • Trifluoromethanesulfonic acid (TFMSA) [10]

  • Modify Sulfuric Acid Conditions: If you must use H₂SO₄, try using a slightly less concentrated solution (e.g., 90% instead of 96%) to reduce its sulfonating potential.[11] Another strategy is to dilute the reaction mixture with water after a certain time and continue heating, as sulfonation can be reversible under these conditions.[11]

  • Use an Inert Atmosphere: To prevent oxidative side products, which can occur at high temperatures, run the reaction under an inert atmosphere of nitrogen or argon.[11]

Q3: My starting material or product is degrading under the harsh hydrolytic conditions. What are my alternatives?

Causality: Many complex molecules contain other functional groups (e.g., esters, acetals, Boc-groups) that are also labile to strong acids or bases. The "one-size-fits-all" approach of harsh hydrolysis is often not feasible.

Solutions: This problem highlights the importance of synthetic strategy and choosing the right protecting group from the outset.

  • Use a More Labile Sulfonamide Protecting Group: If you are in the planning stages of a synthesis, consider using a sulfonamide group designed for milder removal.

    • Nosyl (Ns) Group (2-Nitrobenzenesulfonyl): Cleaved under mild, non-hydrolytic conditions using a thiol nucleophile (e.g., thiophenol) and a base like K₂CO₃.[12]

    • SES Group (2-(trimethylsilyl)ethanesulfonyl): Removed under gentle conditions using a fluoride source like tetra-n-butylammonium fluoride (TBAF) or cesium fluoride (CsF).[1][12]

  • Switch to Reductive Cleavage: Reductive methods provide an orthogonal approach that avoids harsh pH. These conditions are often much milder, though they may not be compatible with other reducible functional groups (e.g., nitro groups, some alkenes).

    • Dissolving Metal Reduction: Conditions like sodium in liquid ammonia (Na/NH₃) are classic and effective.[2]

    • Samarium(II) Iodide (SmI₂): A powerful single-electron transfer agent that can cleave sulfonamides under mild conditions.[2][12]

    • Magnesium in Methanol (Mg/MeOH) [2]

Decision Workflow for Method Selection

The following diagram provides a logical workflow for selecting an appropriate deprotection strategy based on substrate stability.

G start Start: Select Sulfonamide Cleavage Strategy acid_stable Is substrate stable to strong, hot acid? start->acid_stable base_stable Is substrate stable to strong, hot base? acid_stable->base_stable No try_acid Use Acid Hydrolysis (e.g., TFMSA, HBr/AcOH, conc. HCl) acid_stable->try_acid  Yes reducible_groups Are other reducible groups present? base_stable->reducible_groups No try_base Use Base Hydrolysis (e.g., conc. NaOH/reflux) base_stable->try_base  Yes try_reductive Use Reductive Cleavage (e.g., SmI₂, Na/NH₃) reducible_groups->try_reductive No reconsider_pg Consider alternative protecting group (e.g., Ns, SES) reducible_groups->reconsider_pg Yes G cluster_acid Acid-Catalyzed Mechanism A1 R-SO₂-NHR' A2 R-SO₂-N⁺H₂R' A1->A2 + H⁺ (fast) A3 [Transition State] A2->A3 + H₂O (slow, rds) A4 R-SO₃H + R'NH₂ A3->A4 - H⁺ G cluster_base Base-Catalyzed Mechanism B1 R-SO₂-NHR' B2 [Transition State] B1->B2 + OH⁻ (slow, rds) B3 R-SO₃⁻ + R'NH₂ B2->B3

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement of Thiadiazole Sulfonamides

Welcome to the Formulation & Bioavailability Technical Support Center. This hub provides researchers and formulation scientists with targeted troubleshooting guides, mechanistic FAQs, validated Standard Operating Procedu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Bioavailability Technical Support Center. This hub provides researchers and formulation scientists with targeted troubleshooting guides, mechanistic FAQs, validated Standard Operating Procedures (SOPs), and empirical data for optimizing the delivery of thiadiazole sulfonamide derivatives (e.g., Acetazolamide, Dorzolamide).

Section 1: Knowledge Base & Mechanistic FAQs

Q1: Why do thiadiazole sulfonamide derivatives exhibit such poor bioavailability, particularly in ocular delivery? A: Thiadiazole sulfonamides, such as Acetazolamide (ACZ) and Dorzolamide (DRZ), are potent carbonic anhydrase inhibitors used primarily for glaucoma. However, ACZ is a BCS Class IV drug, characterized by both low aqueous solubility (<1 mg/mL) and low permeability (4.1 × 10⁻⁶ cm/s) [6]. When administered topically as eye drops, the physiological barriers of the eye (rapid tear turnover, nasolacrimal drainage, and the lipophilic corneal epithelium) lead to rapid washout. Consequently, standard aqueous suspensions fail to maintain the concentration gradient required for transcorneal diffusion, resulting in sub-therapeutic intraocular levels [1, 6].

Q2: How does cyclodextrin complexation resolve the solubility paradox without altering the active pharmaceutical ingredient (API)? A: Cyclodextrins, particularly 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a truncated cone structure with a hydrophobic internal cavity and a hydrophilic exterior. The thiadiazole ring of the sulfonamide inserts into this hydrophobic cavity via non-covalent host-guest interactions [6]. This shielding prevents drug-drug aggregation in aqueous media, significantly increasing the apparent solubility. Furthermore, adding water-soluble polymers like Polyvinyl Alcohol (PVA) or Polyvinylpyrrolidone (PVP) forms ternary co-complexes, which synergistically increase the complexation efficiency and the apparent permeability coefficient (


) across the cornea [4].

Q3: What is the mechanistic advantage of encapsulating these drugs in Solid Lipid Nanoparticles (SLNs) or Liposomes? A: While cyclodextrins solve solubility, lipid-based nanocarriers solve permeability and retention. Liposomes (phospholipid bilayers) and SLNs (solid lipid cores stabilized by surfactants) provide a lipophilic matrix that readily interacts with the lipid-rich corneal epithelium [5]. This interaction facilitates transcellular transport via endocytosis. Additionally, the nanoscale size (typically 100-200 nm) and positive zeta potential (if cationic lipids are used) allow the particles to adhere electrostatically to the negatively charged ocular mucins, dramatically prolonging precorneal residence time and enabling sustained drug release[1, 7].

G Drug Thiadiazole Sulfonamide (e.g., Dorzolamide/Acetazolamide) Barrier1 Poor Aqueous Solubility (Tear Film Washout) Drug->Barrier1 Barrier2 Low Corneal Permeability (Tight Junctions) Drug->Barrier2 Sol1 Cyclodextrin Complexation (HP-β-CD) Barrier1->Sol1 Addressed by Sol2 Lipid Nanoparticles (SLNs / Liposomes) Barrier2->Sol2 Addressed by Mech1 Increases Apparent Solubility via Host-Guest Inclusion Sol1->Mech1 Mech2 Enhances Transcellular Transport & Prolongs Residence Time Sol2->Mech2 Outcome Enhanced Ocular Bioavailability & Sustained IOP Reduction Mech1->Outcome Mech2->Outcome

Pathway: Overcoming bioavailability barriers of thiadiazole sulfonamides via targeted formulation.

Section 2: Troubleshooting Desk

Issue 1: Precipitation of Acetazolamide during Cyclodextrin Complexation

  • Symptom: White precipitates form when diluting the ACZ-HP-β-CD complex in aqueous buffers.

  • Root Cause: The binding constant (

    
    ) of the binary complex is relatively weak. Upon dilution, the equilibrium shifts, releasing free ACZ which rapidly crystallizes due to its intrinsic insolubility (<1 mg/mL) [6].
    
  • Corrective Action: Transition to a ternary complex system. Incorporate 0.05% w/v Polyvinyl Alcohol (PVA) or Polyvinylpyrrolidone (PVP) into the aqueous HP-β-CD solution prior to adding the drug. These polymers interact with the exterior of the cyclodextrin and the drug, stabilizing the metastable supersaturated state and nearly doubling the solubility enhancement [4].

Issue 2: Low Encapsulation Efficiency (EE%) in Dorzolamide Solid Lipid Nanoparticles (SLNs)

  • Symptom: EE% remains below 40%, leading to burst release and wasted API.

  • Root Cause: Dorzolamide hydrochloride is highly water-soluble compared to its base form, causing it to partition into the aqueous phase during the hot homogenization process rather than staying in the lipid melt[1, 2].

  • Corrective Action:

    • Convert the hydrochloride salt to its free base form if formulating in highly lipophilic matrices, or use a co-solvent system.

    • Optimize the surfactant ratio. Utilizing a blend of Tween 80 and Poloxamer 188 in the aqueous phase creates a denser surfactant film at the lipid-water interface, preventing drug leakage during the cooling phase. Statistically optimized SLNs using ultrasonic emulsification can achieve an EE% of >80% [1].

Issue 3: Liposome Aggregation and Instability Over Time

  • Symptom: Dynamic Light Scattering (DLS) shows an increase in particle size from 150 nm to >500 nm over 14 days.

  • Root Cause: Neutral liposomes lack sufficient electrostatic repulsion, leading to van der Waals-driven aggregation and Ostwald ripening [5].

  • Corrective Action: Introduce a cationic lipid (e.g., Dimethyldioctadecylammonium bromide - DDAB) or a sterol (e.g., Cholesterol or Cholesteryl hemisuccinate) into the lipid bilayer. This imparts a high positive or negative zeta potential (> |30| mV), providing steric and electrostatic stabilization while simultaneously enhancing mucoadhesion to the negatively charged cornea [6, 7].

Section 3: Standard Operating Procedures (SOPs)

SOP 01: Preparation of Dorzolamide-Loaded Solid Lipid Nanoparticles (Ultrasonic Emulsification)

This self-validating protocol ensures the formation of monodisperse SLNs with high encapsulation efficiency by strictly controlling the thermal kinetics of the lipid and aqueous phases [1].

Materials: Dorzolamide (API), Stearic Acid (Solid Lipid), Tween 80 / Poloxamer 188 (Surfactants), Deionized Water.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Accurately weigh the solid lipid (e.g., Stearic acid) and melt it in a water bath at 75°C (approximately 5-10°C above the lipid's melting point).

  • Drug Dispersion: Disperse the Dorzolamide API uniformly into the molten lipid under continuous magnetic stirring (500 rpm) until a clear/homogeneous melt is achieved.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the surfactants (Tween 80/Poloxamer) in deionized water and heat to the exact same temperature as the lipid phase (75°C). Critical Causality: Temperature matching prevents premature lipid crystallization which causes drug expulsion.

  • Primary Emulsion: Add the hot aqueous phase dropwise to the lipid melt while subjecting the mixture to high-speed homogenization (10,000 rpm for 5 minutes) to form a crude oil-in-water (O/W) emulsion.

  • Size Reduction: Immediately transfer the hot emulsion to a probe sonicator. Sonicate at 40% amplitude for 10 minutes (using a pulse mode of 3s ON, 2s OFF) in an ice bath to prevent thermal degradation of the API.

  • Solidification: Allow the nanoemulsion to cool gradually to room temperature. The lipid droplets will crystallize, forming solid lipid nanoparticles encapsulating the drug [1].

  • Validation: Centrifuge an aliquot in an ultrafiltration tube to separate free drug. Measure EE% via UV-Vis spectrophotometry at 252 nm [2].

G Lipid Melt Lipid Phase (75°C) Drug Disperse API into Lipid Lipid->Drug Mix Primary Emulsion (Homogenization) Drug->Mix Aqueous Heat Aqueous Phase (Surfactants to 75°C) Aqueous->Mix Sonicate Ultrasonication (Size Reduction) Mix->Sonicate Cool Cool to Room Temp (SLN Solidification) Sonicate->Cool

Workflow: Ultrasonic emulsification method for Dorzolamide Solid Lipid Nanoparticles.

SOP 02: Preparation of Acetazolamide Ternary Co-Complexes

Step-by-Step Methodology:

  • Polymer Hydration: Dissolve 0.05% w/v PVA in distilled water under gentle heating (80°C) until fully hydrated. Cool to room temperature [4].

  • Cyclodextrin Solubilization: Add 10% w/v HP-β-CD to the polymer solution and stir until completely transparent.

  • Kneading/Complexation: Add an excess amount of Acetazolamide to the solution. Transfer to a mortar and pestle and knead continuously for 45 minutes using a small amount of methanol as a co-solvent to facilitate molecular interaction[3].

  • Equilibration: Place the suspension in an orbital shaker at 25°C for 72 hours to ensure thermodynamic equilibrium of the host-guest complexation [6].

  • Filtration & Lyophilization: Filter the suspension through a 0.45 µm membrane to remove uncomplexed ACZ. Freeze-dry the filtrate to obtain the solid ternary complex powder.

Section 4: Quantitative Data & Benchmarking

To assist in formulation selection, the following table summarizes the expected quantitative outcomes when applying the aforementioned bioavailability enhancement strategies to thiadiazole sulfonamides.

Formulation StrategyAPIKey ExcipientsParticle Size (nm)Encapsulation Efficiency (EE%)Bioavailability / Permeability Enhancement
Binary Inclusion Complex AcetazolamideHP-β-CD (10% w/v)N/A (Molecular)N/ASolubility increased from <1 mg/mL to ~3.43 mg/mL[4, 6].
Ternary Co-Complex AcetazolamideHP-β-CD + 0.05% PVAN/A (Molecular)N/ASolubility increased to ~6.80 mg/mL (98.3% enhancement); highest

[4].
Solid Lipid Nanoparticles DorzolamideStearic Acid, Tween 80~175.38 nm~80.47%Sustained release up to 10h; prolonged IOP reduction [1].
Co-loaded Liposomes AcetazolamidePhospholipids, DDAB, HP-β-CD120 - 150 nm>65%Synergistic IOP reduction; enhanced transcellular permeation [6, 7].

References

  • Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. National Center for Biotechnology Information (PMC).
  • Formulation development and evaluation of dorzolamide hydrochloride nanoparticles. International Journal of Pharmacy and Industrial Research.
  • Enhancement of Solubility of Drug Acetazolamide by Different Techniques and Comparison thereof. Journal of Applied Pharmaceutical Sciences and Research.
  • Development of topically effective formulations of acetazolamide using HP-beta-CD-polymer co-complexes. PubMed.
  • Lipid Nanoparticles as a Promising Drug Delivery Carrier for Topical Ocular Therapy—An Overview on Recent Advances. MDPI.
  • Synergistic Effect of Acetazolamide-(2-hydroxy)propyl β-Cyclodextrin in Timolol Liposomes for Decreasing and Prolonging Intraocular Pressure Levels. National Center for Biotechnology Information (PMC).
  • Liposomal topical drug administration surpasses alternative methods in glaucoma therapeutics: a novel paradigm for enhanced treatment. Oxford Academic.
Optimization

solving crystal structure disorder in sulfonamide complexes

Welcome to the Crystallographic Support Center. As a Senior Application Scientist, I frequently consult with researchers, crystallographers, and drug development professionals who struggle with resolving complex electron...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Crystallographic Support Center. As a Senior Application Scientist, I frequently consult with researchers, crystallographers, and drug development professionals who struggle with resolving complex electron density maps.

Sulfonamide groups (–SO₂NH–) are notorious in crystallography for exhibiting rotational and positional disorder. Because accurate structural models are critical for understanding structure-activity relationships (SAR) in drug design, ignoring or improperly modeling this disorder can lead to false biological interpretations.

This guide is designed to provide you with the theoretical causality and practical, self-validating workflows needed to successfully model sulfonamide disorder.

Section 1: Frequently Asked Questions (FAQs)

Q: Why do my sulfonamide complexes consistently exhibit elongated thermal ellipsoids? A: Sulfonamide groups possess a tetrahedral sulfur center with a high degree of rotational flexibility around the S–C(aryl) and S–N bonds. In the crystal lattice, if the energetic difference between two conformations is minimal, the crystal will accommodate a statistical mixture of both (static disorder) or the molecules will dynamically flip between states (dynamic disorder). Advanced energy calculations can be employed to assess the viability of these alternative disorder geometries and determine which conformations are energetically favorable enough to co-exist within the lattice 1.

Q: How can I definitively differentiate between true crystallographic disorder and pseudo-symmetry? A: When a sulfonamide group appears disordered, it may actually be an artifact of pseudo-symmetry. This occurs when the true unit cell is larger (Z' > 1) and contains multiple ordered molecules with different sulfonamide orientations, but the structure was incorrectly solved in a smaller sub-cell. To differentiate them, ¹³C solid-state NMR is highly effective: true disorder leads to broadened or averaged resonances, whereas pseudo-symmetry yields multiple sharp resonances corresponding to the distinct, ordered crystallographic environments 2.

Q: In protein-ligand crystallography, how does sulfonamide disorder affect binding site analysis? A: In macromolecular crystallography, sulfonamide inhibitors (such as those targeting carbonic anhydrase) frequently exhibit partial occupancy or multiple binding modes within the active site. The sulfonamide moiety's specific orientation dictates critical hydrogen bonding networks with the active-site metal ion (e.g., Zn²⁺) and surrounding residues. Accurate modeling of this disorder is therefore essential, as it directly correlates with the inhibitor's binding affinity and informs SAR interpretations 3.

Section 2: Troubleshooting Guide – Step-by-Step Methodology

When you observe unassigned Q-peaks > 1.0 e/ų around the sulfur atom, you must manually intervene in the refinement software (e.g., SHELXL/Olex2). Follow this self-validating protocol to resolve the disorder.

Step 1: Diagnosis and Q-Peak Assignment

  • Action: Examine the electron density difference map. Identify the two largest residual Q-peaks perpendicular to the primary O–S–O plane.

  • Causality: The refinement algorithm is attempting to average two distinct oxygen positions into a single site, resulting in elongated Anisotropic Displacement Parameters (ADPs) and leaving the minor conformation's electron density unmodeled as Q-peaks.

  • Self-Validation: Measure the distance between the sulfur atom and the residual Q-peaks. The distance must be approximately 1.43–1.45 Å (the standard S=O bond length). If it is significantly longer or shorter, the peak is likely noise or a solvent molecule.

Step 2: Splitting the Model (PART Instructions)

  • Action: Assign the existing oxygen atoms to PART 1 and the residual Q-peaks (newly designated as oxygens) to PART 2.

  • Causality: The PART instruction tells the refinement matrix that these atoms are mutually exclusive. This prevents the software from attempting to form chemically impossible bonds between the major and minor conformations, and stops them from sterically clashing during refinement.

  • Self-Validation: The sum of the occupancies of PART 1 and PART 2 must mathematically equal exactly 1.0.

Step 3: Occupancy Refinement (FVAR)

  • Action: Link the occupancies of the split atoms to a free variable (e.g., FVAR 2). Set the PART 1 atom occupancies to 21.00000 and PART 2 to -21.00000.

  • Causality: This constrains the refinement so that as the major component's occupancy increases, the minor component's decreases proportionally. It maintains a physically realistic total electron density for the molecule.

  • Self-Validation: After refinement, the FVAR value should stabilize between 0.05 and 0.95. If it drifts to 1.0 or 0.0, the minor component does not actually exist, and the disorder model is invalid.

Step 4: Applying Geometric Restraints (SADI)

  • Action: Apply the SADI (Similar Distance) command to the S=O bonds and O···O distances across both parts.

  • Causality: Because the minor component has weaker electron density, refining its coordinates freely will lead to chemically absurd bond lengths. SADI restrains the S=O bonds in PART 1 to be equal to those in PART 2, injecting known chemical geometry into the mathematical model without hard-fixing the exact length.

  • Self-Validation: Check the .lst file for the applied restraints; the actual refined bond lengths should not deviate significantly from the target values, and the goodness-of-fit (GooF) should remain close to 1.0.

Step 5: Applying Thermal Restraints (RIGU / EADP)

  • Action: Apply RIGU (Rigid Bond Restraint) to the entire disordered group. If the split atoms are closer than 0.5 Å to each other, use EADP (Equivalent ADPs) instead.

  • Causality: RIGU ensures that covalently bonded atoms vibrate with similar amplitudes along the bond vector. If the split atoms are too close, the X-ray data cannot resolve their individual thermal motions; EADP forces them to share the exact same thermal ellipsoid, stabilizing the refinement matrix.

  • Self-Validation: The resulting thermal ellipsoids must be positive definite (no NPD warnings in the console) and visually elliptical rather than needle-like or pancake-like.

Section 3: Quantitative Data & Command Summaries

Table 1: Quantitative Indicators of Sulfonamide Disorder

IndicatorTypical Value / ObservationCausality / Meaning
U_eq (Equivalent Isotropic Displacement) > 0.05 Ų at 100KIndicates the atom is occupying multiple discrete sites rather than undergoing normal thermal vibration.
Residual Q-Peaks > 1.0 e/ų near sulfurUnmodeled electron density representing the minor occupancy conformation of the oxygen atoms.
S-O Bond Lengths < 1.40 Å or > 1.48 Å (unrestrained)Mathematical artifact of the refinement algorithm attempting to average two unresolved atomic positions.

Table 2: Essential SHELXL Commands for Disorder Modeling

CommandFunctionApplication in SulfonamidesCausality
PART nAssigns atoms to mutually exclusive groups.Separates the major (PART 1) and minor (PART 2) oxygen orientations.Prevents steric clashes in the refinement matrix between mutually exclusive conformations.
FVARLinks atomic occupancies to a free variable.Refines the ratio of PART 1 to PART 2 (e.g., 0.75 : 0.25).Ensures total electron density remains physically realistic (sum = 1.0).
SADIRestrains specified distances to be equal.Applied to S=O bonds and O···O distances across both parts.Injects chemical geometry into weak electron density, preventing mathematically valid but chemically absurd bond lengths.
RIGUApplies rigid-bond thermal restraints.Applied to the entire –SO₂NH– group.Forces covalently bonded atoms to vibrate with similar amplitudes, preventing non-positive definite (NPD) ellipsoids.

Section 4: Visual Workflows

DisorderWorkflow Start Identify Residual Q-Peaks Near Sulfonamide Group Check Check Anisotropic Displacement Parameters Start->Check Split Split Atoms into Major/Minor Parts Check->Split Elongated ellipsoids Restraints Apply Restraints (SADI, DFIX, EADP, RIGU) Split->Restraints Refine Refine Occupancies (FVAR) Restraints->Refine Validate Validate Geometry & Check R-factors Refine->Validate

Workflow for modeling crystallographic disorder in sulfonamides.

PseudoSymmetry Initial Anomalous Sulfonamide Orientation NMR Conduct 13C Solid-State NMR or Low-Temp XRD Initial->NMR Decision Are resonances sharpened or broadened? NMR->Decision Pseudo Pseudo-Symmetry (Z' > 1) Decision->Pseudo Sharp resonances TrueDisorder True Disorder (Static or Dynamic) Decision->TrueDisorder Broadened signals

Differentiating pseudo-symmetry from true disorder using solid-state NMR.

References

  • [2] Resolving alternative structure determinations of indapamide using ¹³C solid-state NMR. RSC Publishing. 2

  • [1] The disordered structure of sparsentan: energy calculations for competing chain conformations. IUCr Journals. 1

  • [3] Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry - ACS Publications.3

Sources

Reference Data & Comparative Studies

Comparative

X-ray diffraction data for 5-Methyl-1,3,4-thiadiazole-2-sulfonamide

An in-depth crystallographic and pharmacological analysis of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide (5-Me-TDS) requires a comparative framework. As a structural analog of the well-documented 5-amino-1,3,4-thiadiazole-2...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth crystallographic and pharmacological analysis of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide (5-Me-TDS) requires a comparative framework. As a structural analog of the well-documented 5-amino-1,3,4-thiadiazole-2-sulfonamide (5-Am-TDS) and the clinically ubiquitous drug Acetazolamide (AZA), 5-Me-TDS serves as a critical building block in the rational design of Carbonic Anhydrase Inhibitors (CAIs).

This guide objectively compares the structural geometry, crystal packing, and resulting pharmacological performance of 5-Me-TDS against its primary alternatives, supported by X-ray diffraction (XRD) data and structure-activity relationship (SAR) principles.

Structural & Crystallographic Comparison

The efficacy of 1,3,4-thiadiazole-2-sulfonamides as CAIs is fundamentally dictated by their ability to coordinate with the active-site Zn²⁺ ion of the carbonic anhydrase enzyme. This coordination is highly dependent on the stereoelectronic properties of the sulfonamide pharmacophore and the substituents at the C5 position of the thiadiazole ring[1].

Molecular Geometry and Ring Planarity

X-ray diffraction studies of 1,3,4-thiadiazole derivatives reveal that the heterocyclic ring is essentially planar within experimental error[2]. The endocyclic bond lengths (e.g., C2–N2 at ~1.283 Å) clearly indicate double-bond character, while the adjacent C–N bonds demonstrate extensive electron density delocalization across the atomic centers[2].

In 5-Me-TDS, the substitution of the amino group (-NH₂) with a methyl group (-CH₃) at the C5 position does not perturb the planarity of the thiadiazole ring. However, the sulfonamide group (-SO₂NH₂) adopts a heavily distorted tetrahedral geometry around the sulfur atom[3]. Causality: This distortion is a thermodynamic necessity to minimize steric clashes and electrostatic repulsion between the oxygen lone pairs of the sulfonyl group and the π-electron cloud of the heteroaromatic ring[2][4].

Intermolecular Hydrogen Bonding & Crystal Packing

The most significant divergence between 5-Me-TDS and its alternatives (5-Am-TDS and AZA) lies in the hydrogen-bonding network.

  • 5-Am-TDS: The crystal structure is stabilized by an intricate, dense network of intermolecular hydrogen bonds. The hydrogen atoms attached to the C5-amino group act as strong donors, forming bonds with the endocyclic nitrogen atoms (N1) and sulfonyl oxygen atoms (O1) of adjacent molecules (distances of 2.842 Å and 2.949 Å, respectively)[2].

  • 5-Me-TDS: The methyl group cannot act as a hydrogen-bond donor. Causality: The absence of this specific H-bond network significantly lowers the lattice energy of the crystal. Consequently, 5-Me-TDS exhibits altered crystal packing, which directly translates to increased solubility in non-polar physiological environments and higher lipophilicity compared to 5-Am-TDS[4].

Table 1: Comparative Crystallographic & Structural Parameters

Note: Parameters for the conserved pharmacophore are highly consistent across the 1,3,4-thiadiazole-2-sulfonamide class. Data synthesized from high-resolution XRD studies[2][4][5].

Parameter5-Methyl-1,3,4-thiadiazole-2-sulfonamide (5-Me-TDS)5-Amino-1,3,4-thiadiazole-2-sulfonamide (5-Am-TDS)Acetazolamide (AZA)
C5 Substituent -CH₃ (Methyl)-NH₂ (Amino)-NHCOCH₃ (Acetamido)
Thiadiazole Ring PlanarPlanarPlanar
C(2)–N(2) Bond Length ~1.28 Å1.283(2) Å1.281(3) Å
Sulfonamide Geometry Distorted TetrahedralDistorted TetrahedralDistorted Tetrahedral
C5 H-Bond Donor? NoYes (Strong)Yes (Moderate)
Impact on Lipophilicity High (Enhanced membrane permeability)Low (Highly polar lattice)Moderate

Pharmacological Performance Implications

The crystallographic differences outlined above have profound implications for drug development. While all three compounds effectively anchor to the Zn²⁺ ion in the human Carbonic Anhydrase (hCA) active site via the sulfonamide anion, the C5 substituent dictates isozyme selectivity and pharmacokinetics[1][5].

SAR_Logic C5 C5 Substitution (-CH3 vs -NH2 vs -NHCOCH3) Lip Lipophilicity & Permeability (Altered Partition Coefficient) C5->Lip Hbond Crystal Packing & H-Bonding (Lattice Energy Modification) C5->Hbond CA Carbonic Anhydrase Inhibition (Isozyme Selectivity Profile) C5->CA Hbond->CA Active Site Fit Zn Zn2+ Coordination (Primary Sulfonamide Binding) Zn->CA Anchoring

Structure-activity relationship pathway detailing how C5 substitution impacts CA inhibition.

Because 5-Me-TDS lacks the bulky, polar acetamido group of AZA, it presents a smaller steric footprint. This allows it to penetrate the active site clefts of specific tumor-associated transmembrane isoforms (like hCA IX and XII) with different binding kinetics than the widespread cytosolic isoforms (hCA I and II)[1]. Furthermore, the enhanced lipophilicity granted by the methyl group improves its ability to cross the corneal epithelium or blood-brain barrier, making it a superior scaffold for targeted antiglaucoma or anticonvulsant agents compared to the highly polar 5-Am-TDS[3][6].

Experimental Methodology: Self-Validating Crystallography Protocol

To ensure data integrity when comparing sulfonamide derivatives, researchers must employ a rigorous, self-validating protocol for crystal growth and X-ray diffraction analysis.

XRD_Workflow N1 1. Compound Synthesis (5-Methyl-1,3,4-thiadiazole-2-sulfonamide) N2 2. Single Crystal Growth (Slow Evaporation in EtOH/DMF) N1->N2 N3 3. Optical Validation (Birefringence Check under Polarized Light) N2->N3 N4 4. X-ray Diffraction Data Collection (Mo Kα radiation, λ=0.71073 Å) N3->N4 N5 5. Structure Solution & Refinement (Direct Methods, F^2 Minimization) N4->N5

Experimental workflow for the crystallization and X-ray diffraction analysis of sulfonamides.

Step-by-Step Protocol:
  • Solvent Selection & Dissolution: Dissolve high-purity 5-Me-TDS in a 1:1 (v/v) mixture of Ethanol and Dimethylformamide (DMF).

    • Causality: DMF is required to fully solvate the highly polar sulfonamide moiety. Ethanol acts as an anti-solvent; because it evaporates faster than DMF, it slowly drives the solution into a state of supersaturation without causing rapid, amorphous precipitation[3][7].

  • Controlled Evaporation: Place the solution in a vibration-free environment at a constant 298 K. Cover the vial with parafilm and pierce it with a single needle hole.

    • Causality: Slow evaporation over 7–14 days allows the molecules to thermodynamically arrange into a defect-free single crystal lattice, avoiding the kinetic trapping of solvent molecules[3].

  • Optical Validation (Self-Validation Step): Harvest the crystals and inspect them under a polarized light microscope.

    • Causality: Complete extinction of light upon rotating the cross-polarizers confirms that the selected specimen is a true single crystal (exhibiting uniform birefringence) and not a twinned crystal or amorphous aggregate. This guarantees the crystal is viable for XRD.

  • Mounting and Cryo-Cooling: Select a crystal with optimal dimensions (e.g., 0.2 × 0.2 × 0.1 mm). Coat it in perfluoropolyether oil and mount it on a glass fiber or cryo-loop. Immediately transfer it to the diffractometer under a nitrogen cryostream set to 100 K.

    • Causality: The inert oil prevents the crystal from degrading via hydration or dehydration. The cryogenic temperature minimizes atomic thermal vibrations (Debye-Waller factors), which significantly enhances the resolution of high-angle diffraction spots and allows for the precise location of hydrogen atoms[5].

  • Data Collection & Refinement: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods and refine using full-matrix least-squares on

    
    .
    

References

  • Structure of 5-amino-1,3,4-thiadiazole-2-sulfonamide, an inhibitor of the enzyme carbonic anhydrase.Acta Crystallographica Section C.
  • Crystal structure of the human carbonic anhydrase II in complex with the 5-amino-1,3,4-thiadiazole-2-sulfonamide inhibitor.
  • Synthesis, growth and characterization of new 1,3,4-thiadiazole-5-(n-substituted)-sulfonamides cristals.SciELO Argentina.
  • In this work, we obtained the crystal structure of the title compound...
  • Coumarinyl-substituted sulfonamides strongly inhibit several human carbonic anhydrase isoforms: solution and crystallographic investigations.
  • Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole... show interesting carbonic anhydrase inhibitory properties.Taylor & Francis.
  • electronic reprint 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide.

Sources

Validation

Potency Comparison of Sulfonamide Carbonic Anhydrase Inhibitors: A Comprehensive Technical Guide

As the therapeutic landscape for targeting metalloenzymes expands, Carbonic Anhydrases (CAs) remain a premier target for indications ranging from glaucoma and diuresis to oncology[1]. Human CAs (hCAs) are zinc-dependent...

Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic landscape for targeting metalloenzymes expands, Carbonic Anhydrases (CAs) remain a premier target for indications ranging from glaucoma and diuresis to oncology[1]. Human CAs (hCAs) are zinc-dependent metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons[2]. Among the various classes of CA inhibitors, primary sulfonamides (R-SO₂NH₂) and their bioisosteres (sulfamates, sulfamides) represent the gold standard[3].

This guide provides an objective, data-driven comparison of benchmark sulfonamide inhibitors, detailing their isoform selectivity and the rigorous kinetic methodologies required to validate their potency.

Mechanistic Basis of Sulfonamide Inhibition

The active site of catalytically active hCA isoforms features a zinc ion (Zn²⁺) coordinated by three histidine residues and a catalytic water molecule/hydroxide ion[3]. Sulfonamides act as zinc-binding groups (ZBGs). In their deprotonated state (sulfonamidate anion), they coordinate directly to the Zn²⁺ ion, displacing the catalytic water molecule and sterically occluding the active site, thereby halting CO₂ hydration[3].

Mechanism CO2 CO2 + H2O CA Carbonic Anhydrase (Active Zn2+ Site) CO2->CA Substrate binding HCO3 HCO3- + H+ CA->HCO3 Physiological hydration Complex Zn2+-Sulfonamide Complex CA->Complex Displacement of catalytic H2O Inhibitor Sulfonamide (R-SO2NH2) Inhibitor->CA Nucleophilic attack on Zn2+ Complex->HCO3 Reaction blocked

Mechanism of sulfonamide-mediated carbonic anhydrase inhibition at the Zn2+ active site.

Quantitative Potency & Isoform Selectivity

The human genome encodes 15 CA isoforms, 12 of which are catalytically active[3]. Off-target inhibition often leads to adverse effects; thus, modern drug development prioritizes isoform selectivity. For example, targeting the cytosolic hCA II is standard for glaucoma, whereas targeting the transmembrane hCA IX and XII is critical for disrupting tumor microenvironment hypoxia[1][4].

Below is a comparative summary of inhibition constants (


) for widely utilized sulfonamide inhibitors across key physiological and tumor-associated hCA isoforms.
InhibitorPrimary Clinical IndicationhCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
hCA XII (

, nM)
Acetazolamide Diuretic / Glaucoma250.012.025.0 - 30.05.7
Dorzolamide Glaucoma (Topical)600.00.18> 1000> 1000
Brinzolamide Glaucoma (Topical)> 10003.2> 1000> 1000
Benzthiazide Diuretic10.08.88.0N/A
Zonisamide Anticonvulsant> 100035.2N/AN/A

Data synthesized from standardized stopped-flow CO₂ hydration assays[5][6][7]. Note:


 values may exhibit minor variances depending on specific buffer systems and enzyme preparation purity.

Analytical Insight: Acetazolamide acts as a pan-inhibitor, exhibiting high potency across all major isoforms, which explains its broad systemic side effects[4]. Conversely, Dorzolamide and Brinzolamide feature bulky, tailored scaffolds that achieve extreme selectivity for hCA II, making them ideal for localized intraocular pressure reduction without systemic toxicity[1].

Experimental Workflows for Kinetic Profiling

To accurately determine the


 of a sulfonamide inhibitor, the experimental design must account for the extreme catalytic efficiency of CAs (

for hCA II)[8]. Standard spectrophotometry cannot capture the initial linear rate of the physiological CO₂ hydration reaction. Therefore, specialized kinetic assays are mandatory.

Workflow Prep 1. Prepare Solutions (Enzyme/Inhibitor & CO2-sat water) Control 2. Self-Validation (Uncatalyzed baseline rate) Prep->Control Mix 3. Stopped-Flow Mixing (<1 ms dead time) Control->Mix Detect 4. Optical Detection (Phenol Red Absorbance) Mix->Detect Monitor pH drop Analyze 5. Kinetic Analysis (Calculate IC50 / Ki) Detect->Analyze Non-linear regression

Workflow of the stopped-flow CO2 hydration assay with built-in self-validation controls.

Protocol A: Stopped-Flow CO₂ Hydration Assay (The Gold Standard)

This method directly measures the physiological substrate conversion by monitoring the rapid pH drop associated with proton release during CO₂ hydration[9][10].

Causality & Choice of Reagents: We utilize a stopped-flow instrument to achieve sub-millisecond mixing. Phenol red is selected as the indicator because its


 (~7.9) aligns perfectly with the assay's pH transition window (pH 8.3 to 7.5)[8].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Solution A (Enzyme/Inhibitor): Prepare 20 mM HEPES buffer (pH 7.5) containing the purified hCA isoform (e.g., 10 nM), the sulfonamide inhibitor at varying concentrations, and 50 µM phenol red[9]. Incubate for 15 minutes to allow the enzyme-inhibitor complex to reach equilibrium.

    • Solution B (Substrate): Prepare CO₂-saturated water at 20°C (yields ~35 mM CO₂)[8].

  • Self-Validation (Baseline Control): Before testing the enzyme, rapidly mix Solution B with a blank Solution A (HEPES + indicator, no enzyme). Record the absorbance change at 557 nm. This establishes the uncatalyzed spontaneous CO₂ hydration rate, which must be subtracted from all subsequent enzymatic readings to prevent false-positive velocity calculations[9].

  • Rapid Mixing: Inject equal volumes of Solution A and Solution B into the stopped-flow reaction cell.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm over a 5–10 second window. The initial linear portion of the curve represents the initial velocity (

    
    ).
    
  • Kinetic Analysis: Plot

    
     against inhibitor concentration. Use the Morrison equation for tight-binding inhibitors to calculate the exact 
    
    
    
    , as standard Michaelis-Menten kinetics fail when the enzyme and inhibitor concentrations are in the same order of magnitude.
Protocol B: p-Nitrophenyl Acetate (pNPA) Esterase Assay

While CO₂ is the physiological substrate, CAs also possess weak esterase activity[11]. This secondary assay is widely used for high-throughput screening because it does not require stopped-flow instrumentation.

Causality & Choice of Reagents: pNPA is hydrolyzed by CA to yield p-nitrophenol, a yellow chromophore detectable at 405 nm[11]. Because the esterase turnover rate is significantly slower than CO₂ hydration, standard 96-well microplate readers can capture the kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-SO₄, pH 7.6). Prepare a 20 mM stock of pNPA in anhydrous acetonitrile (to prevent premature degradation)[11].

  • Incubation: In a 96-well plate, combine assay buffer, purified CA enzyme, and the inhibitor. Incubate at 25°C for 15 minutes.

  • Self-Validation (Spontaneous Hydrolysis Control): pNPA is highly unstable in aqueous buffers. You must include a control well containing buffer and pNPA without the enzyme[11]. The spontaneous hydrolysis rate observed here will be subtracted from all enzymatic wells to isolate the true CA-catalyzed rate.

  • Initiation & Detection: Add the pNPA stock to all wells to a final concentration of 1 mM. Immediately read the absorbance at 405 nm in kinetic mode for 15 minutes[11].

  • Analysis: Calculate the

    
     from the linear phase. Determine the 
    
    
    
    via non-linear regression, and convert to
    
    
    using the Cheng-Prusoff equation.

Conclusion

The potency of sulfonamide CA inhibitors is intrinsically linked to their structural ability to coordinate the active site zinc while leveraging tail-scaffold interactions to achieve isoform selectivity. For rigorous validation, the stopped-flow CO₂ hydration assay remains the absolute benchmark, providing true physiological kinetic data that high-throughput esterase assays can only approximate.

References

  • MedChemExpress. Carbonic Anhydrase Inhibitors (Acetazolamide, Dorzolamide, Brinzolamide, Zonisamide). Retrieved from 5

  • Auctores Journals. A review on Carbonic Anhydrase IX and XII Inhibitors. Retrieved from 1

  • ACS Publications. A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action. Retrieved from6

  • RSC Publishing. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. Retrieved from 4

  • Semantic Scholar / Bioorg. Med. Chem. Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. Retrieved from 7

  • NIH / PubMed Central. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. Retrieved from 9

  • MDPI. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from 2

  • MDPI. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Retrieved from 8

  • BenchChem. Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. Retrieved from11

  • NIH / PubMed Central. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Retrieved from 3

Sources

Comparative

validating purity of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide using TLC

Purity Validation of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide: A Comparative Guide to TLC, HPTLC, and HPLC Methodologies As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challen...

Author: BenchChem Technical Support Team. Date: March 2026

Purity Validation of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide: A Comparative Guide to TLC, HPTLC, and HPLC Methodologies

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of establishing robust, self-validating analytical methods for highly polar intermediates. 5-Methyl-1,3,4-thiadiazole-2-sulfonamide is a critical building block in the synthesis of carbonic anhydrase inhibitors and various CCR8 modulators[1]. However, its unique chemical architecture—combining a highly polar, weakly acidic primary sulfonamide group with a UV-active heteroaromatic thiadiazole ring—presents specific chromatographic challenges.

This guide objectively evaluates the performance of Thin-Layer Chromatography (TLC) as a primary purity validation tool, comparing it against High-Performance Liquid Chromatography (HPLC) and High-Performance TLC (HPTLC). By understanding the mechanistic causality behind these techniques, researchers can build a self-validating analytical ecosystem.

Mechanistic Rationale: The Chromatography of Sulfonamides

To validate the purity of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide, we must first understand how it interacts with different stationary phases.

In normal-phase TLC, the stationary phase (Silica Gel 60) is densely populated with polar silanol groups (-SiOH). The primary sulfonamide moiety (-SO₂NH₂) acts as both a strong hydrogen bond donor and acceptor. If a simple non-polar mobile phase is used, the compound will irreversibly adsorb to the baseline (


). To achieve a functional Retention Factor (

between 0.3 and 0.7), the mobile phase must possess high elution strength (e.g., incorporating methanol) and a basic modifier (e.g., ammonia)[2]. The basic modifier is non-negotiable: it neutralizes the acidic silanol sites and prevents the weakly acidic sulfonamide protons from causing severe chromatographic tailing[2].

Conversely, in reversed-phase HPLC (RP-HPLC), the goal is to retain this polar molecule on a hydrophobic C18 column. Here, the causality is inverted: we must use an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid or phosphoric acid at pH 2.5) to suppress the ionization of the sulfonamide, thereby increasing its lipophilicity and retention time[3][4].

TLCOptimization Stationary Stationary Phase Silica Gel (Polar Silanols) Interactions Hydrogen Bonding & Dipole-Dipole Interactions Stationary->Interactions Adsorption Analyte Analyte: Sulfonamide Group (Strong H-Bond Donor/Acceptor) Analyte->Interactions Partitioning Mobile Mobile Phase (Chloroform:MeOH:NH3) Mobile->Interactions Elution Strength & pH Control Result Optimal Rf (0.3 - 0.7) Minimized Tailing Interactions->Result

Mechanistic interactions governing TLC optimization for polar sulfonamides.

Comparative Performance Data: TLC vs. HPTLC vs. HPLC

While RP-HPLC is the gold standard for final batch release, TLC remains the most efficient technique for in-process purity screening and reaction monitoring. When TLC is upgraded to HPTLC with densitometric scanning, it bridges the gap between qualitative screening and quantitative rigor[2][5].

Table 1: Comparative Analytical Metrics for Sulfonamide Purity Validation

ParameterNormal-Phase TLCHPTLC (Densitometry)RP-HPLC (UV/PDA)
Resolution Power ModerateHighVery High (Plates > 10,000)
Sensitivity (LOD) ~0.1 - 0.5 µ g/spot [5]~10 - 50 ng/spot~0.005 mg/mL[3]
Analysis Time 15–20 mins (Parallel)20–30 mins (Parallel)10–40 mins (Serial)[6]
Throughput High (Multiple samples/plate)High (Multiple samples/plate)Low (One sample per run)
Cost per Sample Very LowLowHigh (Solvents, column wear)
Primary Utility Rapid in-process screeningSemi-quantitative validationFinal quantitative batch release

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your purity assessment, a single analytical run is never sufficient. The following protocols establish an orthogonal, self-validating workflow.

Protocol A: Normal-Phase TLC Purity Screening (Co-Spotting Method)

This protocol utilizes a co-spotting technique to eliminate false positives caused by matrix effects or slight


 shifts.

Materials:

  • Stationary Phase: TLC Silica gel 60 F₂₅₄ plates (aluminum or glass-backed).

  • Mobile Phase: Chloroform : Methanol : 25% Aqueous Ammonia (80:15:5, v/v/v)[2].

  • Detection: UV Lamp (254 nm) and Iodine-Azide stain.

Step-by-Step Workflow:

  • Plate Activation: Pre-activate the TLC plate at 110°C for 20 minutes to remove adsorbed atmospheric moisture, ensuring sharp spot resolution[5].

  • Chamber Saturation: Line a twin-trough chamber with filter paper. Add the mobile phase and allow it to equilibrate for exactly 20 minutes. Causality: Saturation prevents solvent evaporation from the plate surface during the run, which would otherwise cause "edge effects" and smiling bands[5].

  • Sample Application (The Self-Validating Step): Using microcapillaries, apply three distinct spots on the baseline:

    • Spot 1: Reference Standard of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide (1 mg/mL).

    • Spot 2: Synthesized Sample (1 mg/mL).

    • Spot 3 (Co-spot): Overlay 1 µL of Standard and 1 µL of Sample.

  • Development: Place the plate in the chamber and develop until the solvent front reaches 1 cm from the top edge.

  • Detection & Validation: Dry the plate and visualize under UV 254 nm. The thiadiazole ring will appear as a dark spot against the green fluorescent background.

    • Pass Criteria: Spot 3 must be a single, perfectly symmetrical circle. A "figure-8" shape or elongation indicates that the sample and standard are closely eluting, but non-identical compounds.

Protocol B: Orthogonal RP-HPLC Quantitative Validation

For final purity certification (>98%), TLC results must be orthogonally validated using HPLC[3][4].

Step-by-Step Workflow:

  • System Setup: Equip the HPLC with a C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size) and a UV/PDA detector set to 278 nm[3][6].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water adjusted to pH 2.5 with phosphoric acid (or 0.1% TFA)[3][4].

    • Solvent B: Acetonitrile.

  • Gradient/Isocratic Elution: Run an isocratic method at 60:40 (Solvent A : Solvent B) with a flow rate of 1.0 mL/min. Maintain the column oven at 30°C to ensure reproducible viscosity and pressure[3].

  • Validation: Inject a blank to confirm no baseline interference, followed by standard and sample solutions. Calculate purity based on the relative peak area percentage, ensuring the precision (RSD) is <2%[3][6].

Analytical Decision Workflow

The integration of these methodologies creates a foolproof decision matrix for drug development professionals.

PurityWorkflow Start Synthesized Compound 5-Methyl-1,3,4-thiadiazole-2-sulfonamide TLC Initial Screening: TLC (Silica Gel 60 F254) Start->TLC Decision1 Single Spot & Expected Rf? TLC->Decision1 Impure Impure: Re-crystallize or Column Chromatography Decision1->Impure No (Impurities detected) HPTLC Orthogonal Validation: HPTLC / Densitometry Decision1->HPTLC Yes (Preliminary Purity) HPLC Quantitative Purity: RP-HPLC (C18) Decision1->HPLC Yes (Preliminary Purity) Impure->TLC Reprocess Release Batch Release (>98% Purity) HPTLC->Release Pass HPLC->Release Pass

Workflow for the purity validation of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide.

Conclusion

While RP-HPLC remains the undisputed quantitative authority for final batch release[4], normal-phase TLC provides an unmatched combination of speed, cost-efficiency, and parallel processing capabilities. By strategically manipulating the mobile phase to accommodate the hydrogen-bonding nature of the sulfonamide group, scientists can utilize TLC not just as a rough estimate, but as a highly reliable, self-validating gateway to downstream quantitative analysis.

References

  • Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators - Google Patents -1

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience - 3

  • Journal Club: Validation of a thin layer chromatography (TLC) method for content determination - loesungsfabrik.de - 5

  • Thin-layer chromatography in testing the purity of pharmaceuticals - ResearchGate - 2

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences - 6

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purity Analysis of Thiadiazole Compounds - Benchchem - 4

  • THIN-LAYER CHROMATOGRAPHY: A RESEARCH REPORT - World Journal of Pharmaceutical and Life Sciences - Link

Sources

Validation

elemental analysis calculation for 5-Methyl-1,3,4-thiadiazole-2-sulfonamide

Elemental Analysis of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide: A Comparative Guide to CHNS, ICP-OES, and HRMS As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing heavily...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide: A Comparative Guide to CHNS, ICP-OES, and HRMS

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing heavily heteroatom-substituted heterocycles. When verifying the composition of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide (CAS: 66464-90-2)—a critical intermediate in the synthesis of carbonic anhydrase inhibitors—standard analytical templates often fall short[1],[2].

This compound presents a unique stoichiometric challenge: a staggering 35.78% sulfur and 23.45% nitrogen content by mass. In drug development, verifying elemental composition is a strict pharmacopeial requirement. However, the thermal stability of the thiadiazole ring, combined with the propensity for sulfonamides to form refractory sulfates or mixed


/

gases during combustion, demands a highly optimized analytical strategy[3],[4].

In this guide, we will objectively compare the performance of traditional CHNS Flash Combustion against Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) and High-Resolution Mass Spectrometry (HRMS). By understanding the causality behind each experimental choice, you can implement a self-validating workflow that guarantees analytical integrity.

Theoretical Composition & The Analytical Challenge

Before selecting an instrument, we must establish the theoretical baseline. The molecular formula for 5-Methyl-1,3,4-thiadiazole-2-sulfonamide is


.

Table 1: Theoretical Elemental Composition

Element Symbol Atomic Mass ( g/mol ) Atoms per Molecule Mass Contribution ( g/mol ) Mass Fraction (%)
Carbon C 12.011 3 36.033 20.11%
Hydrogen H 1.008 5 5.040 2.81%
Nitrogen N 14.007 3 42.021 23.45%
Oxygen O 15.999 2 31.998 17.85%
Sulfur S 32.065 2 64.130 35.78%

| Total | | | | 179.222 | 100.00% |

The Causality of Failure in Standard Methods: Standard CHNS analyzers rely on the Dumas method (flash combustion at ~1000°C)[5]. For a compound with ~36% sulfur, standard combustion often yields an equilibrium mixture of


 and 

. Because

is highly reactive and easily condenses or forms non-volatile sulfates in the reactor, sulfur recovery is artificially lowered. Simultaneously, the ~23.5% nitrogen content generates high volumes of

species, which can exhaust the reduction catalyst, leading to overlapping peaks in the GC column[4],[6].

Comparative Analysis of Methodologies

To establish a self-validating system, researchers must use orthogonal techniques. Below is a comparison of three distinct methodologies used to characterize this compound.

Table 2: Performance Comparison of Analytical Techniques

Parameter CHNS Analyzer (Dumas) ICP-OES (Atomic Emission) HRMS (ESI-TOF)
Primary Output % C, H, N, S (Bulk Purity) % S (Trace to Bulk) Exact Mass (m/z)
Mechanism High-temp oxidation & GC[7] Plasma excitation of atoms[8] Ionization & time-of-flight
Sample Prep Direct weighing + Catalyst Microwave Acid Digestion[7] Solvent Dilution

| Interference Risk | High (


 / 

formation) | Low (Matrix matched)[9] | Low (Isotopic pattern) | | Throughput | High (~10-15 mins/sample) | Medium (~2 hrs with digestion) | High (~5 mins/sample) |

Workflow Compound 5-Methyl-1,3,4-thiadiazole-2-sulfonamide (High S & N Content) CHNS CHNS Analyzer (Flash Combustion) Compound->CHNS Solid Sample ICP ICP-OES (Atomic Emission) Compound->ICP Acid Digestion HRMS HRMS (Mass Spectrometry) Compound->HRMS Solvent Dissolution Data1 C, H, N, S % (Bulk Purity) CHNS->Data1 Data2 Total S % (High Precision) ICP->Data2 Data3 Exact Mass (Molecular ID) HRMS->Data3

Fig 1. Comparative analytical workflow for 5-Methyl-1,3,4-thiadiazole-2-sulfonamide characterization.

Step-by-Step Experimental Protocols

To guarantee reproducibility, the following protocols have been optimized specifically for the high heteroatom density of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide.

Protocol A: Optimized CHNS Analysis via Dumas Combustion

Objective: Quantify C, H, N, and S mass fractions within the pharmacopeial tolerance of ±0.4%. Causality: Adding Vanadium Pentoxide (


) acts as a potent oxygen donor, ensuring total conversion of sulfur to 

and preventing the formation of non-volatile sulfates[4]. A fresh copper reduction tube is mandatory to handle the high

load.
  • Calibration: Calibrate the CHNS analyzer using Sulphanilamide (

    
    ) as the primary standard. Its N/S matrix closely mimics the target analyte, self-validating the detector's response factor.
    
  • Sample Preparation: Weigh exactly 2.000 mg of the analyte into a tin capsule. Add 2.000 mg of

    
     powder (1:1 ratio)[10].
    
  • Combustion: Drop the sealed capsule into the combustion reactor at 1050°C under a transient pulse of high-purity

    
     (99.999%). The tin capsule creates an exothermic flash, raising the local temperature to ~1800°C[5].
    
  • Reduction: Pass the combustion gases through a reduction tube packed with elemental copper at 850°C to quantitatively reduce

    
     to 
    
    
    
    gas and scrub excess
    
    
    .
  • Separation & Detection: Elute the gases through a GC column using Helium carrier gas. Detect the separated peaks sequentially using a Thermal Conductivity Detector (TCD)[3],[7].

Mechanism Start Sample + V2O5 in Tin Capsule Combustion Combustion Reactor (1050°C) O2 Pulse Start->Combustion Flash Oxidation Gases Gases: CO2, H2O, NOx, SO2, SO3 Combustion->Gases Reduction Reduction Reactor (850°C) Copper Catalyst Gases->Reduction V2O5 prevents SO3 CleanGases Gases: CO2, H2O, N2, SO2 Reduction->CleanGases NOx -> N2 Separation GC Column Separation CleanGases->Separation Detection TCD Detection Separation->Detection Sequential Elution

Fig 2. CHNS combustion mechanism highlighting catalytic interventions for high N/S compounds.

Protocol B: ICP-OES for Orthogonal Sulfur Quantification

Objective: Overcome potential GC column saturation or


 peak tailing inherent to CHNS analysis.
Causality: ICP-OES provides a wider dynamic range for sulfur and is unaffected by the thermal stability of the thiadiazole ring, provided the sample is completely mineralized into sulfate (

)[9],[8].
  • Microwave Digestion: Weigh 10.0 mg of the sample into a PTFE microwave vessel. Add 6.0 mL of concentrated

    
     and 2.0 mL of 
    
    
    
    (30%)[7].
  • Mineralization: Seal the vessel and run a microwave program: ramp to 200°C over 15 minutes, and hold at 200°C for 20 minutes to ensure complete destruction of the heterocyclic ring.

  • Dilution: Cool the vessels, quantitatively transfer the digestate to a volumetric flask, and dilute to 50.0 mL with ultrapure water (18.2 MΩ·cm).

  • Analysis: Aspirate the sample into the ICP-OES. Monitor sulfur emission lines at 181.972 nm and 182.562 nm. Use Yttrium (Y) as an internal standard to correct for matrix effects[10].

Data Interpretation & Acceptance Criteria

To validate the synthesis of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide, the experimental data must fall within the standard pharmacopeial tolerance of ±0.4% from the theoretical values. If the sulfur value drops below 35.38% in CHNS but remains accurate in ICP-OES, it is a definitive indicator of catalyst exhaustion rather than sample impurity.

Table 3: Expected Experimental Tolerances

Element Theoretical (%) Acceptable Limit (±0.4%) Recommended Technique
Carbon 20.11% 19.71% – 20.51% CHNS
Hydrogen 2.81% 2.41% – 3.21% CHNS
Nitrogen 23.45% 23.05% – 23.85% CHNS

| Sulfur | 35.78% | 35.38% – 36.18% | CHNS / ICP-OES |

Conclusion

While CHNS analysis remains the gold standard for bulk organic elemental quantification, the extreme sulfur and nitrogen density of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide requires strict adherence to catalytic optimization (


 addition). For laboratories facing persistent sulfur recovery issues, adopting an orthogonal ICP-OES workflow ensures absolute confidence in molecular characterization.

References

*[1] PubChemLite - 5-methyl-1,3,4-thiadiazole-2-sulfonamide. Source: uni.lu. URL: *[2] 1,3,4-Thiadiazole-2-sulfonamide,5-methyl-(9CI). Source: echemi.com. URL: *[3] What is a CHNS Elemental Analyzer? Source: azom.com. URL: *[4] Elemental Analysis – Technical Resources. Source: unipd.it. URL: *[9] Elemental Analysis Techniques. Source: rssl.com. URL: *[6] CHNS-O Analyzer for Elemental Analysis. Source: scribd.com. URL: *[5] CHNS Analysis. Source: eurofins.in. URL: *[8] Elemental Analysis in a Nutshell. Source: venturecenter.co.in. URL: *[7] Elemental Analysis - NUS Chemistry. Source: nus.edu.sg. URL: *[10] VALIDATION PROCEDURE FOR TOTAL SULPHUR DETERMINATION IN COMPLEX FERTILIZER MATRICES. Source: cabidigitallibrary.org. URL:

Sources

Comparative

Deconstructing Sulfonamide-Metal Coordination: A Thermodynamic Comparison Guide

As a Senior Application Scientist specializing in biothermodynamics and metalloenzyme targeting, I frequently see drug development teams struggle to differentiate the intrinsic metal-binding affinity of a pharmacophore f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in biothermodynamics and metalloenzyme targeting, I frequently see drug development teams struggle to differentiate the intrinsic metal-binding affinity of a pharmacophore from confounding environmental factors like buffer pH and protein-linked protonation events.

Sulfonamides (


) are privileged pharmacophores, primarily recognized for their potent, often picomolar, inhibition of zinc-dependent metalloenzymes such as Carbonic Anhydrase (CA)[1]. The deprotonated sulfonamide anion acts as a robust Lewis base, coordinating directly with the active-site metal ion[2]. However, the binding affinity is highly dependent on the specific transition metal present.

This guide objectively compares the binding affinities of sulfonamide ligands to various metal ions, deconstructs the structural thermodynamics of the pharmacophore, and provides self-validating experimental workflows to ensure absolute data integrity in your screening cascades.

Thermodynamic Principles & Metal Selectivity

The binding of a primary sulfonamide to a metal ion within a protein pocket is not a simple lock-and-key event. It is a complex thermodynamic exchange involving the displacement of a metal-bound hydroxide (or water) and the deprotonation of the sulfonamide ligand[1].

Recent thermodynamic profiling of metal-substituted Carbonic Anhydrase IX (CAIX) has systematically mapped the affinity of sulfonamides to various divalent transition metals. The binding affinity diminishes in a highly specific, predictable order: Zn(II) > Co(II) > Hg(II) > Cu(II) > Cd(II) > Mn(II) > Ni(II) [3].

The Causality of Metal Preference: Why does Zinc dominate this series, even over metals like Copper that typically form stronger coordination complexes in free solution (per the Irving-Williams series)? The answer lies in geometric adaptability. Zn(II) possesses a


 electron configuration, making it spherically symmetrical. It suffers no ligand field stabilization energy (LFSE) penalties, allowing it to perfectly adapt to the rigid tetrahedral coordination geometry forced by the enzyme's active site[3]. In contrast, Cu(II) (

) strongly prefers a square planar or Jahn-Teller distorted octahedral geometry. Forcing Cu(II) into a tetrahedral pocket incurs a massive energetic penalty, drastically lowering the observed binding affinity of the sulfonamide[3].
Quantitative Data Comparison

Table 1: Relative Binding Affinities and Coordination Geometries of Sulfonamides to Metal-Substituted CAIX

Metal IonElectron ConfigurationPreferred GeometryRelative Affinity OrderMechanistic Causality
Zn(II)

Tetrahedral1 (Highest)Spherically symmetrical; optimal fit for rigid active sites without LFSE penalties[3].
Co(II)

Tetrahedral / Octahedral2Strongest non-native binder; highly adaptable geometry[3].
Hg(II)

Linear / Tetrahedral3High polarizability enables strong soft-soft interactions with the sulfonamide nitrogen[3].
Cu(II)

Square Planar4Severely penalized by the steric constraints of the tetrahedral protein pocket[3].
Cd(II)

Tetrahedral / Octahedral5Larger ionic radius causes steric clashes within the active site cavity[3].
Mn(II)

Octahedral6Weak ligand field stabilization energy results in poor coordination strength[3].
Ni(II)

Square Planar / Octahedral7 (Lowest)Extreme geometric mismatch with the tetrahedral active site[3].

Structural Deconstruction of the Pharmacophore

To rationally design next-generation inhibitors, we must understand the atomic contributions of the sulfonamide group itself.

  • Primary vs. Secondary Sulfonamides: While primary sulfonamides achieve picomolar affinities, N-alkylated (secondary) sulfonamides exhibit drastically reduced binding[1]. Causality: The alkyl group introduces a severe steric clash within the active site and disrupts a critical hydrogen bond network (typically with Thr199 in CA), resulting in a massive enthalpic penalty despite the nitrogen still coordinating the metal[1].

  • The Role of the Oxygen Atoms: Dissecting the two oxygen atoms of the

    
     group reveals a coupled thermodynamic network. Removing the first oxygen (creating a sulfinamide) is vastly more detrimental to the binding energy (
    
    
    
    kJ/mol) than the subsequent removal of the second oxygen (
    
    
    kJ/mol)[4]. Causality: The first oxygen is critical for anchoring the ligand via specific dipolar and hydrogen-bonding interactions with the protein backbone, which pre-organizes the coordination of the nitrogen to the metal[4].

Experimental Workflows: A Self-Validating System

To trust your binding data, you must isolate the intrinsic binding constant (


) from the observed binding constant (

). The observed affinity is heavily skewed by the pH of your assay buffer due to the linked protonation states of the ligand and the metal-bound water[3],[1].

Below is the gold-standard protocol for determining the true thermodynamic binding affinity using a Fluorescent Thermal Shift Assay (FTSA).

Protocol: Dissecting Intrinsic Affinity via FTSA

Step 1: Metalloenzyme Preparation

  • Dialyze the native enzyme against a chelating buffer (e.g., 50 mM dipicolinic acid, pH 5.0) for 48 hours to strip the native Zn(II) ion, yielding the apo-enzyme.

  • Reconstitute the apo-enzyme by incubating with 1.2 molar equivalents of the target metal chloride (e.g.,

    
    , 
    
    
    
    ) for 30 minutes at 25°C[3].

Step 2: pH-Dependent Assay Setup

  • Prepare a universal buffer system (e.g., 50 mM HEPES, 50 mM MES, 50 mM sodium acetate) to cover a pH range of 5.0 to 9.0.

  • In a 96-well plate, mix 1

    
     of the metal-substituted enzyme with a concentration gradient of the sulfonamide ligand (0.1 nM to 100 
    
    
    
    ) across the different pH buffers.
  • Add 1x SYPRO Orange dye. Causality: SYPRO Orange is environmentally sensitive; it fluoresces only upon binding to hydrophobic patches exposed during protein thermal unfolding, allowing precise tracking of the melting temperature (

    
    ).
    

Step 3: Thermal Melt and


 Calculation 
  • Ramp the temperature from 20°C to 95°C at 1°C/min using a thermocycler.

  • Calculate the shift in melting temperature (

    
    ) and derive 
    
    
    
    using standard thermodynamic unfolding equations. Plotting
    
    
    against pH will yield a U-shaped curve[3],[1].

Step 4: Thermodynamic Dissection (The Self-Validation Step)

  • Calculate the intrinsic affinity (

    
    ) using the following correction:
    
    
    
    
  • Self-Validation Check: The calculated

    
    must remain mathematically constant across all tested pH values[3]. If 
    
    
    
    fluctuates, it indicates an error in your assumed
    
    
    values or the presence of secondary, non-specific binding events. This internal check guarantees the integrity of your reported metal-coordination affinity.

Workflow Visualization

G A 1. Metalloenzyme Preparation (Apo-protein + M2+) C 3. Fluorescent Thermal Shift (Measure ΔTm) A->C D 4. Isothermal Titration Calorimetry (Measure ΔH, ΔS) A->D B 2. Ligand Titration (Sulfonamide Library) B->C B->D E 5. Apparent Binding Affinity (K_obs at specific pH) C->E Thermal Unfolding D->E Heat Exchange F 6. Thermodynamic Dissection (Account for pKa of Ligand & Water) E->F pH Profiling G 7. Intrinsic Metal-Ligand Coordination Affinity (K_int) F->G Subtract Linked Reactions

Caption: Thermodynamic workflow for dissecting intrinsic sulfonamide-metal binding affinity.

Conclusion

The binding affinity of sulfonamides to metal ions is dictated by a delicate balance of electronic configuration, geometric adaptability, and linked protonation thermodynamics. While Zinc remains the optimal target for rigid tetrahedral metalloenzymes, understanding the energetic penalties associated with other transition metals (like Cu and Ni) is crucial for designing isoform-selective inhibitors or repurposing sulfonamides for non-classical metal targets. By implementing self-validating pH-profiling workflows, researchers can isolate the true intrinsic coordination affinity, ensuring robust and reproducible drug discovery pipelines.

References

1. - PubMed / Journal of Inorganic Biochemistry[3] 2. - PubMed / International Journal of Biological Macromolecules[1] 3. - Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry[2] 4. - ChemRxiv[4]

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